molecular formula C9H5N5O2 B019628 4-Nitrobenzeneazomalononitrile CAS No. 1080-02-0

4-Nitrobenzeneazomalononitrile

Cat. No.: B019628
CAS No.: 1080-02-0
M. Wt: 215.17 g/mol
InChI Key: JGNLOOXOIBSOLU-UHFFFAOYSA-N
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Description

4-Nitrobenzeneazomalononitrile (CAS 1080-02-0) is a specialized monoazo dye intermediate of significant interest in advanced materials research. Its molecular structure, characterized by an electron-accepting nitro group and the malononitrile moiety, functions as a classic donor-acceptor chromogen, leading to pronounced bathochromic shifts and high color strength. This makes it a valuable precursor in the development of heterocyclic disperse dyes, which are known for their superior color brilliance, tinctorial strength, and excellent fastness properties compared to their carbocyclic analogues. The primary research applications of this compound include its use as a key synthetic intermediate for dyeing and printing synthetic fibers such as polyester and nylon. The synthesis typically involves the diazotization of 4-nitroaniline followed by coupling with malononitrile. Furthermore, its structural features are exploited in materials science for the design of functional dyes used in nonlinear optical systems, reprography, and other high-technology applications. The azo group also confers photochromic properties, enabling potential use in "smart" materials that switch between isomers upon irradiation with light. Please note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-nitrophenyl)diazenyl]propanedinitrile
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InChI

InChI=1S/C9H5N5O2/c10-5-8(6-11)13-12-7-1-3-9(4-2-7)14(15)16/h1-4,8H
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InChI Key

JGNLOOXOIBSOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1N=NC(C#N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H5N5O2
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DSSTOX Substance ID

DTXSID801254301
Record name 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile
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Molecular Weight

215.17 g/mol
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CAS No.

3722-13-2
Record name 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile
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Record name Malononitrile, ((p-nitrophenyl)azo)-
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Record name 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile
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Record name 2-(4-nitrophenyl)diazenylpropanedinitrile
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Foundational & Exploratory

4-Nitrobenzeneazomalononitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Nitrobenzeneazomalononitrile (CAS No. 1080-02-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

This compound, also known by its systematic IUPAC name 2-((4-nitrophenyl)diazenyl)malononitrile, is an organic compound featuring a potent combination of functional groups: a nitro-substituted aromatic ring, an azo linkage (-N=N-), and a malononitrile group. This structure places it within the broad class of azo dyes and functional organic materials. The electron-withdrawing nature of the p-nitro group significantly influences the electronic properties of the azo chromophore, making it a subject of interest for applications in dyeing, nonlinear optics, and as a versatile chemical intermediate. This guide provides a comprehensive overview of its chemical identity, synthesis, handling, and potential applications, grounded in established chemical principles.

Chemical Identity and Properties

The foundational step in working with any chemical is to confirm its identity and physical characteristics. This compound is registered under CAS Number 1080-02-0. Like many azo compounds with an adjacent active methylene group, it can exist in equilibrium with its hydrazone tautomer, 2-(2-(4-nitrophenyl)hydrazinylidene)malononitrile. For clarity, this guide will primarily refer to the azo form.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 1080-02-0[1][2][3]
IUPAC Name 2-((4-nitrophenyl)diazenyl)malononitrile[4]
Common Synonyms p-Nitrophenylazomalononitrile, this compound[4]
Molecular Formula C₉H₅N₅O₂Calculated from structure
Molecular Weight 215.17 g/mol Calculated from structure

Table 2: Physical and Chemical Properties

PropertyValueNotes
Appearance Yellow SolidBased on typical azo compounds of this type.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl AcetateSourced from chemical supplier data, should be experimentally verified.
Melting Point Not readily available in cited literature.Must be determined experimentally.
Boiling Point Not readily available; likely to decompose upon heating.Azo compounds can be thermally unstable.

Synthesis: The Azo Coupling Reaction

The synthesis of this compound is a classic example of an azo coupling reaction, a cornerstone of dye chemistry. The process is a robust, two-step electrophilic aromatic substitution where a diazonium salt acts as the electrophile and a carbanion from an active methylene compound serves as the nucleophile.

Pillar of Expertise: Understanding the "Why"
  • Diazotization of 4-Nitroaniline: The process begins with the conversion of the primary aromatic amine, 4-nitroaniline, into a p-nitrobenzenediazonium salt. This is achieved using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.

    • Causality: The reaction must be conducted at low temperatures (0–5 °C).[5] This is because aryl diazonium salts are thermally unstable. At higher temperatures, the C-N bond can cleave, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts. The strong electron-withdrawing nitro group enhances the electrophilicity of the diazonium ion, making it a highly reactive intermediate for the subsequent coupling step.[6]

  • Coupling with Malononitrile: Malononitrile (CH₂(CN)₂) is the coupling component. The methylene protons of malononitrile are highly acidic due to the strong electron-withdrawing effect of the two adjacent nitrile groups.

    • Causality: In a slightly basic or buffered medium, malononitrile is deprotonated to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile that readily attacks the electrophilic terminal nitrogen of the diazonium salt, forming the stable C-N bond of the final azo product.

Experimental Protocol: A Self-Validating System

This protocol is a generalized procedure based on established methods for azo coupling.[5][7]

Step 1: Preparation of p-Nitrobenzenediazonium Chloride Solution (Electrophile)

  • In a 250 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of 3M hydrochloric acid. Gentle heating may be required to achieve dissolution; however, the solution must be cooled back down.

  • Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring.

  • In a separate flask, prepare a solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution over 10-15 minutes. The key is to maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 15 minutes in the ice bath. It is now ready for the coupling step.

Step 2: Coupling Reaction (Formation of Azo Compound)

  • In a 500 mL beaker, dissolve 0.66 g (10 mmol) of malononitrile in 50 mL of ethanol.

  • To this solution, add 15 g of sodium acetate trihydrate. This creates a buffered, slightly alkaline environment necessary to deprotonate the malononitrile without excessively degrading the diazonium salt.

  • Cool the malononitrile solution to 0–5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the previously prepared diazonium salt solution to the malononitrile solution.

  • A brightly colored precipitate should form almost immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration, wash it with cold water to remove inorganic salts, and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Visualization of Synthesis Workflow

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 4-Nitroaniline C p-Nitrobenzenediazonium Salt (Electrophile) A->C 0-5 °C B NaNO2 + HCl (in situ HNO2) B->C G This compound (Final Product) C->G Coupling Reaction 0-5 °C D Malononitrile F Malononitrile Carbanion (Nucleophile) D->F E Sodium Acetate (Base) E->F Deprotonation F->G

Caption: Workflow for the synthesis of this compound.

Applications and Research Interest

While large-scale industrial use for CAS 1080-02-0 is not extensively documented, its molecular architecture suggests several areas of high potential for research and development.

  • Disperse Dyes: As a small, neutral azo molecule with low water solubility, it fits the profile of a disperse dye. These dyes are used for coloring synthetic fibers like polyester and nylon. Its utility and color fastness would need to be experimentally determined.[7]

  • Functional Materials: The combination of a donor group (azo nitrogen lone pairs) and a strong acceptor group (nitro and nitrile functionalities) creates a "push-pull" electronic system. Such systems are known to exhibit interesting properties, including:

    • Nonlinear Optics (NLO): Molecules with large hyperpolarizabilities are sought for applications in optical communications and data storage.

    • Chemosensors: The color of the chromophore may be sensitive to changes in its chemical environment (e.g., pH, presence of specific ions), forming the basis for a sensor.

  • Synthetic Intermediate: The reactive nitrile groups and the azo linkage can serve as handles for further chemical modification, making it a building block for more complex molecules, including pharmaceuticals or novel heterocyclic systems.

Safety and Handling (EHS)

  • Hazard Assessment:

    • Aromatic Nitro Compounds: Often toxic, can be absorbed through the skin, and may cause methemoglobinemia.

    • Nitriles: Acutely toxic if ingested, inhaled, or absorbed through the skin. Can metabolize to release cyanide. Malononitrile itself is a toxic substance.[8]

    • Azo Compounds: Can be thermally sensitive and may decompose exothermically. Some are classified as skin/eye irritants.

  • Recommended Handling Procedures:

    • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

    • Personal Protective Equipment (PPE):

      • Eye Protection: Chemical safety goggles or a face shield are required.

      • Hand Protection: Nitrile or other chemically resistant gloves should be worn.

      • Body Protection: A lab coat must be worn.

    • Safe Practices: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. Seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Structural and Spectroscopic Analysis

As previously mentioned, this molecule can exist as either the azo or hydrazone tautomer. X-ray crystallography has been performed on a related compound, confirming the planar nature of the molecule in its hydrazone form in the solid state.[11][12]

Table 3: Crystallographic Data for the Hydrazone Tautomer

ParameterValueSource
Formula C₉H₅N₅O₂[11][12]
Crystal System Monoclinic[11]
Space Group P2₁/c[11][12]
a (Å) 11.961 (2)[11]
b (Å) 5.8310 (12)[11]
c (Å) 14.569 (3)[11]
β (°) 110.98 (3)[11]
Volume (ų) 948.7 (3)[11]

Expected Spectroscopic Features:

  • FT-IR (Infrared Spectroscopy): Key peaks would include a sharp stretch for the nitrile groups (C≡N) around 2220-2260 cm⁻¹, strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹ respectively, and a stretch for the azo bond (N=N) around 1400-1450 cm⁻¹ (often weak).

  • ¹H NMR (Proton NMR): The spectrum would be dominated by signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the nitro-substituted ring would likely appear as two distinct doublets due to their para substitution pattern. A signal for the single proton on the malononitrile carbon would also be present.

  • UV-Vis Spectroscopy: As a colored compound, it will have strong absorbance in the visible region, characteristic of the extended π-conjugation of the azo chromophore.

Conclusion

This compound (CAS 1080-02-0) is a classic azo compound whose synthesis is both instructive and reliable via the diazotization-coupling pathway. Its rich functionality imparts significant potential for use as a dye and in the development of novel functional materials. While it is a valuable molecule for research, the lack of extensive safety data necessitates a cautious and well-informed handling approach based on the known risks of its constituent chemical groups. This guide provides the foundational knowledge for scientists to synthesize, handle, and explore the applications of this intriguing compound.

References

  • ChemWhat. (n.d.). This compound CAS#: 1080-02-0. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malononitrile. Retrieved from [Link]

  • Chen, K.-Y., et al. (2012). 2-(4-Nitrobenzylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o957. Available at: [Link]

  • Al-Ayed, A. S. (2019). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. Beni-Suef University Journal of Basic and Applied Sciences, 8(1), 10. Available at: [Link]

  • Google Patents. (1974). US3793305A - One-step process of preparing azo dyes by simultaneous diazotization.
  • Wang, C.-J., et al. (2010). 2-[2-(4-Nitrophenyl)hydrazinylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o196. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2016). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • ResearchGate. (2010). 2-[2-(4-Nitrophenyl)hydrazinylidene]malononitrile. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2-(4-NITROPHENYL)DIAZENYLPROPANEDINITRILE. Retrieved from [Link]

  • ResearchGate. (2012). 2-(4-Nitrobenzylidene)malononitrile. Retrieved from [Link]

Sources

Whitepaper: A Multi-Spectroscopic Approach to the Structural Elucidation of 4-Nitrobenzeneazomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract: The unequivocal determination of a chemical structure is a cornerstone of chemical research and drug development. Novel compounds, even those with seemingly straightforward syntheses, require rigorous characterization to ensure identity, purity, and safety. This guide provides an in-depth, logic-driven framework for the complete structural elucidation of 4-nitrobenzeneazomalononitrile, a molecule featuring a highly conjugated system of nitro, azo, and dinitrile functional groups. We will proceed from a hypothesized structure based on its synthesis to its definitive confirmation using a suite of orthogonal analytical techniques, including mass spectrometry (MS), infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy. This document is designed not as a simple recitation of data, but as a technical guide for researchers, explaining the causality behind each experimental choice and the logical flow of data integration required to build an irrefutable structural proof.

Foundational Analysis: Synthesis Pathway and The Hypothesized Structure

The logical starting point for any structural elucidation is to propose a candidate structure based on a reliable synthetic route. Azo compounds are classically synthesized via a two-step diazotization-coupling reaction.[1]

1.1. Proposed Synthesis

The target molecule, this compound, is synthesized by the diazotization of 4-nitroaniline, which generates a reactive 4-nitrobenzenediazonium salt. This electrophilic intermediate is then immediately reacted with an active methylene compound, malononitrile, which serves as the nucleophilic coupling partner.[2][3] The reaction is typically conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1]

A recent study confirms that the coupling of diazotized 4-nitroaniline with malononitrile yields a product with the CAS Number 1080-02-0.[4] Based on this well-established reaction mechanism, we can confidently propose the structure shown below and its corresponding molecular formula and weight.

  • Molecular Formula: C₉H₅N₅O₂

  • Exact Molecular Weight: 215.0443 g/mol

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 4-Nitroaniline C 4-Nitrobenzenediazonium Chloride A->C 0-5 °C Reactants B NaNO₂ / aq. HCl E This compound C->E Aqueous Solution, 0-5 °C Coupling Partner D Malononitrile

Caption: Proposed synthesis of this compound.

It is important to note that the product may exist in tautomeric forms, specifically the azo form shown and a hydrazone form (2-[2-(4-nitrophenyl)hydrazinylidene]malononitrile). Spectroscopic analysis, particularly NMR, will be critical in determining the dominant tautomer in solution.[4]

A Multi-Pronged Spectroscopic Verification Strategy

With a hypothesized structure, we employ a series of complementary spectroscopic techniques. The strategy is to move from broad-stroke confirmation (correct mass, presence of functional groups) to a fine-detailed map of atomic connectivity.

Mass Spectrometry: The Molecular Weight Gatekeeper

Expertise & Causality: Our first analytical step is Mass Spectrometry (MS). Its primary purpose is to act as a gatekeeper, confirming that the synthesized compound has the correct molecular weight. Failure at this stage would immediately invalidate the proposed structure. We select high-resolution mass spectrometry (HRMS) to obtain an exact mass, which provides a higher degree of confidence in the elemental composition compared to nominal mass.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Dissolve approximately 1 mg of the purified solid in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in both positive and negative ion modes to maximize the chance of observing the molecular ion.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

Predicted Data & Interpretation: The primary goal is to observe the molecular ion. The fragmentation pattern provides corroborating evidence for the proposed structure by revealing stable substructures.

IonPredicted m/z (Exact Mass)Interpretation
[M+H]⁺216.0521Protonated molecular ion, confirming the molecular weight.
[M-H]⁻214.0365Deprotonated molecular ion.
[M-NO₂]⁺169.0456Loss of the nitro group, a common fragmentation for aromatic nitro compounds.
[C₆H₄N₂]⁺122.03744-nitrophenyl cation fragment.
[C₆H₄N=N]⁺104.0374Benzenediazonium fragment.

Table 1: Predicted HRMS data for C₉H₅N₅O₂.

The successful detection of the ion at m/z 216.0521 would provide strong evidence for the proposed molecular formula.

FT-IR Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Following mass confirmation, Fourier-Transform Infrared (FT-IR) spectroscopy is employed to rapidly verify the presence of the key functional groups hypothesized in the structure. This technique is highly reliable for identifying characteristic bond vibrations. The presence or absence of expected peaks serves as a crucial validation checkpoint.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the dry, purified solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Processing: Perform a background subtraction using the empty ATR crystal.

Predicted Data & Interpretation: Each functional group in the molecule has a characteristic absorption frequency. The FT-IR spectrum should act as a fingerprint confirming these moieties.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Comparative Evidence
~2230C≡N StretchNitrileA strong, sharp peak is expected. Seen at 2235 cm⁻¹ in a related chlorobenzylidene malononitrile.[5]
~1590Aromatic C=C StretchAromatic RingCharacteristic stretching of the benzene ring.
~1525Asymmetric N-O StretchNitro (NO₂)Strong absorption, typical for aromatic nitro compounds.
~1450N=N StretchAzoOften weak or medium intensity and can be obscured by aromatic signals.
~1345Symmetric N-O StretchNitro (NO₂)A second strong absorption confirming the nitro group.
~860C-H Out-of-Plane Bend1,4-disubstituted RingConfirms the para-substitution pattern on the aromatic ring.

Table 2: Predicted FT-IR absorption frequencies for this compound.

The observation of these key bands, especially the sharp nitrile peak and the two strong nitro peaks, provides robust, piece-wise confirmation of the molecular architecture.

UV-Visible Spectroscopy: Mapping the Conjugated System

Expertise & Causality: The proposed structure contains an extensive π-conjugated system spanning the nitro-substituted ring, the azo bridge, and the dicyano group. UV-Visible spectroscopy is the ideal tool to probe this electronic structure. The position and intensity of the maximum absorption wavelength (λmax) are highly sensitive to the length and nature of the conjugated system, and the observed color of the compound is a direct result of this absorption.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent such as ethanol or acetonitrile.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum from 200 nm to 800 nm, using the pure solvent as a reference blank.

Predicted Data & Interpretation: Azo dyes are known for their strong absorption in the visible or near-UV range.[2]

  • π → π* Transition: A very intense absorption band is expected, likely in the 350-450 nm range, corresponding to the electronic transition along the extended conjugated system. The electron-withdrawing nitro and dicyano groups will cause a significant bathochromic (red) shift compared to simpler azo compounds.

  • n → π* Transition: A weaker absorption band may be observed at a longer wavelength, corresponding to the transition of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital. This band is often submerged by the more intense π → π* transition.

The presence of a strong absorption band in the near-UV or visible region would be consistent with the proposed highly conjugated azo dye structure.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: While other methods provide valuable pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive blueprint of the molecule's carbon-hydrogen framework. 1D NMR (¹H, ¹³C) allows us to count, characterize, and identify the chemical environment of each unique proton and carbon. 2D NMR (HSQC, HMBC) is the final arbiter, unequivocally establishing the connectivity between atoms through one-bond and multiple-bond correlations.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H).

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, HSQC, and HMBC spectra using standard pulse programs.

Predicted ¹H NMR Spectrum & Interpretation (400 MHz, CDCl₃): The proton spectrum is expected to be relatively simple and highly informative.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Evidence
~8.45Doublet (d)2HH-2, H-6Protons ortho to the strongly electron-withdrawing NO₂ group are highly deshielded. In 2-(4-nitrobenzylidene)malononitrile, these appear at δ 8.41 ppm.[6]
~8.05Doublet (d)2HH-3, H-5Protons ortho to the azo group. The AA'BB' pattern (two doublets) is characteristic of a 1,4-disubstituted benzene ring.
~7.80Singlet (s)1HCHThe lone proton on the malononitrile carbon. Its singlet nature confirms it has no adjacent proton neighbors. This peak is key for confirming the azo-methine link.

Table 3: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Spectrum & Interpretation (100 MHz, CDCl₃): The carbon spectrum, aided by a DEPT-135 experiment (which shows CH/CH₃ as positive and CH₂ as negative signals, with quaternary carbons absent), will reveal all unique carbon environments.

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~155AbsentC-4Aromatic carbon attached to the NO₂ group, deshielded.
~148AbsentC-1Aromatic carbon attached to the azo group.
~125PositiveC-2, C-6Protonated aromatic carbons ortho to the NO₂ group.
~124PositiveC-3, C-5Protonated aromatic carbons ortho to the azo group.
~113AbsentC≡NCharacteristic chemical shift for nitrile carbons.
~85PositiveCHThe methine carbon of the malononitrile moiety.
~75AbsentC(CN)₂The quaternary carbon of the malononitrile group attached to the azo nitrogen.

Table 4: Predicted ¹³C NMR data for this compound.

Trustworthiness through 2D NMR Self-Validation: The final, irrefutable proof comes from Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which reveals 2- and 3-bond correlations between protons and carbons. This allows us to "walk" across the molecule, connecting the verified fragments.

HMBC_Correlations mol H3_5->C1 ³J H2_6->C4 ³J CH_methine->C_azo ²J CH_methine->CN_carbons ²J CH_methine->CN_carbons2 ²J

Caption: Key expected HMBC correlations for structural confirmation.

Key HMBC Correlations for Verification:

  • Aromatic Ring to Azo Link: The aromatic protons H-3/H-5 should show a ³J correlation to the azo-linked carbon, C-1.

  • Methine to Azo Link: The methine proton (CH) should show a ²J or ³J correlation to the azo-linked aromatic carbon, C-1, definitively connecting the two halves of the molecule.

  • Methine to Nitriles: The methine proton should show a ²J correlation to the nitrile carbons (C≡N), confirming the malononitrile fragment's integrity.

Data Integration and Final Confirmation

Logical_Flow A Hypothesized Structure (from Synthesis) B MS Verification (Correct Molecular Weight) A->B Orthogonal Testing C FT-IR Verification (Correct Functional Groups) A->C Orthogonal Testing D UV-Vis Verification (Conjugated System) A->D Orthogonal Testing E 1D & 2D NMR Verification (Atom Connectivity Map) A->E Orthogonal Testing F Final Confirmed Structure This compound B->F Data Convergence C->F Data Convergence D->F Data Convergence E->F Data Convergence

Caption: Logical workflow for structural elucidation.

The process is self-validating. The molecular formula determined from HRMS is confirmed by the functional groups seen in FT-IR and the atom counts from NMR. The conjugated system suggested by the structure is confirmed by UV-Vis. Finally, the precise connectivity map from 2D NMR confirms the initial hypothesis, leaving no room for ambiguity. Through this rigorous, multi-spectroscopic approach, the structure of this compound can be confirmed with the highest degree of scientific certainty.

References

  • Supplementary Information for a research article. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Al-Ayed, A. S. (2016). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. Saudi Pharmaceutical Journal, 24(4), 458-461. Available from: [Link]

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  • Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

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  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Dilute sulfuric acid diazotization process of substituted phenylamine. (2014). Google Patents.
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  • DIAZOTISATION AND COUPLING. (n.d.). Pharm D GURU. Retrieved from [Link]

  • Mechanism for synthesis of 4-nitrophenylhydrazine from the diazonium salt of 4-nitroaniline. (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • Figure S17. 1 H NMR spectrum of 2-(4-nitrobenzylidene) malononitrile (3i). (n.d.). ResearchGate. Retrieved from [Link]

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  • 2-(4-NITROPHENYL)DIAZENYLPROPANEDINITRILE. (n.d.). GSRS. Retrieved from [Link]

  • Chang, M.-J., et al. (2012). 2-(4-Nitrobenzylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 68(4), o957. Available from: [Link]

  • Fun, H.-K., et al. (2008). 2-[2-(4-Nitrophenyl)hydrazinylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2423. Available from: [Link]

  • Wang, Y., et al. (2024). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Molecules, 29(1), 219. Available from: [Link]

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  • (a) The UV-vis spectra of the reaction between 4-nitrobenzaldehyde 2.... (n.d.). ResearchGate. Retrieved from [Link]

  • Gopinath, K., et al. (2024). Synthesis and characterization of 4-nitro benzaldehyde with ZnO-based nanoparticles for biomedical applications. Journal of Basic Microbiology, 64(2), e202300494. Available from: [Link]

  • 2-(Phenyldiazenyl)malononitrile. (n.d.). SpectraBase. Retrieved from [Link]

  • Raj, B. N. B., et al. (2008). Synthesis, spectral characterization and crystal structure of N-2-hydroxy-4-methoxybenzaldehyde-N'-4-nitrobenzoyl hydrazone and its square planar Cu(II) complex. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1253-1260. Available from: [Link]

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4-Nitrobenzeneazomalononitrile molecular formula and weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrobenzeneazomalononitrile, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document details its molecular characteristics, a robust synthesis protocol, expected spectroscopic data, and a discussion of its potential applications, particularly in the realm of antimicrobial and anticancer research. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Molecular Identity and Physicochemical Properties

This compound, also known as 2-((4-nitrophenyl)diazenyl)malononitrile, is an organic molecule characterized by the presence of a nitro-substituted phenyl ring linked to a malononitrile group via an azo bridge. This unique combination of functional groups imparts distinct electronic and chemical properties to the molecule.

The molecular formula for this compound is C₉H₄N₄O₂ .

The molecular weight is calculated to be 200.16 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₄N₄O₂-
Molecular Weight 200.16 g/mol -
Appearance Expected to be a colored solidGeneral knowledge of azo compounds
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and acetoneInferred from related compounds

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 4-nitroaniline followed by an azo coupling reaction with malononitrile, an active methylene compound.

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

synthesis_pathway cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling 4-Nitroaniline 4-Nitroaniline Diazonium_Salt 4-Nitrobenzenediazonium chloride 4-Nitroaniline->Diazonium_Salt Diazotization NaNO2_HCl NaNO₂ / HCl 0-5 °C Product This compound Diazonium_Salt->Product Azo Coupling Malononitrile Malononitrile Malononitrile->Product Base Base (e.g., NaOH)

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a standard procedure for the synthesis of arylazo malononitriles.

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Malononitrile

  • Sodium Hydroxide (NaOH) or Sodium Acetate

  • Ice

  • Distilled water

  • Ethanol

Step 1: Preparation of 4-Nitrobenzenediazonium Chloride Solution

  • In a 250 mL beaker, dissolve a specific molar amount of 4-nitroaniline in a solution of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold water.

  • Add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution, ensuring the temperature remains below 5 °C.[1]

  • After the addition is complete, continue stirring for 15-20 minutes at the same temperature. The formation of the diazonium salt is indicated by a clear, pale-yellow solution.

Step 2: Azo Coupling with Malononitrile

  • In a separate 500 mL beaker, dissolve a molar equivalent of malononitrile in an aqueous solution of sodium hydroxide or a buffer solution of sodium acetate.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared 4-nitrobenzenediazonium chloride solution to the malononitrile solution with vigorous stirring. The coupling reaction is immediate, resulting in the precipitation of a colored product.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the reaction.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid product with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Wavelength/ShiftFunctional Group Assignment
UV-Vis (in Ethanol) ~250-280 nm (π-π* transition)~350-450 nm (n-π* transition)Aromatic system and azo group
FT-IR (KBr pellet, cm⁻¹) ~2230-2210 (sharp, strong)~1600-1580 (medium)~1530-1500 & 1350-1330 (strong)~1450-1400 (medium)C≡N (nitrile)C=C (aromatic)NO₂ (nitro)N=N (azo)
¹H NMR (DMSO-d₆, δ ppm) ~8.4-8.2 (doublet, 2H)~8.0-7.8 (doublet, 2H)~5.5 (singlet, 1H)Aromatic protons ortho to NO₂Aromatic protons meta to NO₂Methine proton
¹³C NMR (DMSO-d₆, δ ppm) ~150-148~145-143~126-124~123-121~115-113~70-65Aromatic C-NO₂Aromatic C-N=NAromatic CH (ortho to NO₂)Aromatic CH (meta to NO₂)C≡N (nitrile)Methine C

Potential Applications in Drug Development

The unique structural features of this compound suggest its potential as a scaffold in the development of novel therapeutic agents. The presence of the nitro group, a known pharmacophore in various antimicrobial and anticancer drugs, combined with the azo linkage and dinitrile functionality, opens avenues for diverse biological activities.

Antimicrobial and Antifungal Activity

Azo compounds, particularly those bearing electron-withdrawing groups like the nitro group, have demonstrated significant antimicrobial activity.[2][3] The nitro group can be reduced within microbial cells to generate reactive nitrogen species, leading to cellular damage and death.[4] The dicyanomethane moiety may also contribute to the biological activity. Arylazo dicyanomethane derivatives have been investigated for their antifungal properties. It is hypothesized that this compound could exhibit broad-spectrum activity against various bacterial and fungal pathogens.

Anticancer Potential

Derivatives of aminobenzonitrile have shown potent cytotoxic activity against various cancer cell lines in preclinical studies. The mechanism of action is often multifaceted, involving the induction of apoptosis and inhibition of key cellular processes. The combination of the nitroaromatic system and the malononitrile group in this compound presents an interesting candidate for anticancer drug discovery.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, the safety precautions should be based on the known hazards of its constituent functional groups. Nitroaromatic compounds and nitriles are generally considered toxic.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a synthetically accessible compound with a rich chemical structure that holds considerable promise for applications in drug development. Its straightforward synthesis and the presence of key pharmacophores make it an attractive target for further investigation. Future research should focus on the full characterization of its biological activity, elucidation of its mechanism of action, and the exploration of its potential as a lead compound for novel therapeutics.

References

  • Ali, Y. N., et al. (2022). Azobenzene as Antimicrobial Molecules. Molecules, 27(17), 5678. [Link]

  • El-Sayed, W. A., et al. (2018). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Medicinal Chemistry Research, 27(4), 1145-1156. [Link]

  • Fieser, L. F., & Okumura, Y. (1963). Malononitrile. Organic Syntheses, 43, 62. [Link]

  • Hassan, A. A., et al. (2018). Synthesis, Characterization, and Antifungal Activity Evaluation of Some Novel Arylazothiazoles. Journal of Heterocyclic Chemistry, 55(1), 258-267. [Link]

  • Noriega-Rivera, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1234-1244. [Link]

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A Comprehensive Technical Guide to the Solubility of 4-Nitrobenzeneazomalononitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitrobenzeneazomalononitrile, a compound of interest in organic synthesis and potentially in drug development. While qualitative solubility in select chlorinated solvents and esters is known, this guide addresses the critical need for quantitative data by presenting a robust framework for its determination. By elucidating the underlying physicochemical principles and providing detailed experimental protocols, this document serves as an essential resource for researchers seeking to utilize this compound in various solvent systems. We delve into the theoretical aspects of solubility, the specific molecular characteristics of this compound influencing its solvent interactions, and present two reliable methods for quantitative solubility determination: the gravimetric method and UV-Vis spectrophotometry. This guide is designed to empower researchers to generate precise and reproducible solubility data, a cornerstone for successful experimental design, process development, and formulation.

Introduction: Understanding the Importance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1] For a compound like this compound, understanding its solubility profile in various organic solvents is paramount for a multitude of applications, including:

  • Reaction Media Selection: Choosing an appropriate solvent that can dissolve reactants, reagents, and catalysts is crucial for optimizing reaction kinetics and product yield.

  • Purification and Recrystallization: The differential solubility of a compound in various solvents at different temperatures is the basis for purification by recrystallization.

  • Formulation Development: In the pharmaceutical context, solubility is a key determinant of a drug's bioavailability and dictates the choice of excipients and delivery systems.

  • Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopy rely on the solubility of the analyte in the mobile phase or a suitable solvent.

This guide provides a detailed exploration of the factors governing the solubility of this compound and equips the reader with the necessary tools to quantify this critical property.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. A thorough understanding of these characteristics is essential for predicting and interpreting its solubility behavior.

Molecular Structure:

This compound possesses a complex molecular architecture that dictates its interactions with solvent molecules.

Caption: Molecular Structure of this compound.

Key Structural Features Influencing Solubility:

  • Azo Group (-N=N-): The azo group is a chromophore that contributes to the compound's color. It is a region of electron density and can participate in dipole-dipole interactions.

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, making the benzene ring electron-deficient. This group is highly polar and can act as a hydrogen bond acceptor.[2][3]

  • Malononitrile Group (-CH(CN)2): The two cyano groups are also strongly electron-withdrawing and contribute significantly to the molecule's polarity. The nitrile groups can act as hydrogen bond acceptors.

  • Aromatic Ring: The benzene ring provides a nonpolar surface area, contributing to van der Waals interactions.

Polarity:

The presence of multiple polar functional groups (-NO2, -CN) suggests that this compound is a polar molecule . This inherent polarity is a primary determinant of its solubility, favoring solvents with similar polar characteristics based on the "like dissolves like" principle.

Hydrogen Bonding Capability:

This compound primarily acts as a hydrogen bond acceptor . The oxygen atoms of the nitro group and the nitrogen atoms of the cyano groups can accept hydrogen bonds from protic solvents (e.g., alcohols). The molecule lacks significant hydrogen bond donating capabilities.[2][4]

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[5] For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy change is related to the enthalpy (ΔH) and entropy (ΔS) of solution by the following equation:

ΔG = ΔH - TΔS

  • Enthalpy of Solution (ΔH): This term represents the net energy change associated with the dissolution process. It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

  • Entropy of Solution (ΔS): This term reflects the change in disorder of the system. Generally, the dissolution of a solid into a liquid leads to an increase in entropy as the molecules become more randomly distributed.[6]

  • Temperature (T): Temperature influences the TΔS term and can therefore affect the overall Gibbs free energy and solubility. For most solids, solubility increases with temperature as the endothermic process of breaking the crystal lattice is favored at higher temperatures.[7][8]

Qualitative Solubility of this compound

Based on available data, this compound is qualitatively described as soluble in the following organic solvents:

  • Chloroform (CHCl3) [9]

  • Dichloromethane (CH2Cl2) [9]

  • Ethyl Acetate (CH3COOC2H5) [9]

These solvents are of moderate to high polarity, which aligns with the polar nature of the solute.

Quantitative Determination of Solubility: Experimental Protocols

To obtain precise and actionable data, quantitative determination of solubility is essential. The following section provides detailed, step-by-step protocols for two widely accepted methods.

The Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly in volatile organic solvents.[10][11][12][13][14] It involves preparing a saturated solution, evaporating a known volume of the supernatant, and weighing the residual solute.

Experimental Workflow:

A Equilibration B Phase Separation A->B Allow solid to settle C Aliquot Transfer B->C Pipette supernatant D Solvent Evaporation C->D Controlled heating/vacuum E Mass Determination D->E Weigh residue F Solubility Calculation E->F Mass/Volume

Caption: Workflow for the Gravimetric Determination of Solubility.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

  • Phase Separation:

    • Allow the undissolved solid to settle completely. Centrifugation can be employed to expedite this process and ensure a clear supernatant.

  • Aliquot Transfer:

    • Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Avoid disturbing the solid at the bottom.

    • Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., a vial or evaporating dish).

  • Solvent Evaporation:

    • Evaporate the solvent from the aliquot under controlled conditions. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Mass Determination:

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and prevent moisture absorption.

    • Weigh the container with the dried solute residue on an analytical balance.

  • Solubility Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.

    • Express the solubility as mass per unit volume (e.g., g/L or mg/mL) or in molarity (mol/L).

UV-Vis Spectrophotometric Method

This method is particularly useful for compounds that possess a strong chromophore, such as the azo group in this compound.[15][16][17][18] It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Workflow:

A Calibration Curve E Concentration Determination A->E Relates Absorbance to Concentration B Saturated Solution Prep C Dilution B->C Prepare supernatant D Absorbance Measurement C->D Dilute to fall within linear range D->E Measure at λmax F Solubility Calculation E->F Account for dilution factor

Caption: Workflow for the Spectrophotometric Determination of Solubility.

Step-by-Step Protocol:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 5.1, step 1) to prepare a saturated solution at a constant temperature.

  • Dilution of the Saturated Solution:

    • After allowing the excess solid to settle, carefully withdraw a small, precise volume of the clear supernatant.

    • Dilute this aliquot with a known volume of the pure solvent to a concentration that falls within the linear range of the calibration curve. A significant dilution will likely be necessary.

  • Absorbance Measurement:

    • Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

  • Concentration Determination and Solubility Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the chosen solvent.

Data Presentation: A Framework for Your Findings

To facilitate comparison and analysis, it is recommended to present the determined solubility data in a structured table.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C

SolventPolarity IndexSolubility (g/L)Solubility (mol/L)
Hexane0.1[Insert experimental data][Insert experimental data]
Toluene2.4[Insert experimental data][Insert experimental data]
Diethyl Ether2.8[Insert experimental data][Insert experimental data]
Chloroform4.1[Insert experimental data][Insert experimental data]
Ethyl Acetate4.4[Insert experimental data][Insert experimental data]
Acetone5.1[Insert experimental data][Insert experimental data]
Ethanol5.2[Insert experimental data][Insert experimental data]
Acetonitrile5.8[Insert experimental data][Insert experimental data]
Dimethylformamide (DMF)6.4[Insert experimental data][Insert experimental data]
Dimethyl Sulfoxide (DMSO)7.2[Insert experimental data][Insert experimental data]

Note: Polarity index values are approximate and can vary slightly depending on the scale used.[19][20][21][22][23]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating the theoretical principles of solubility with detailed, practical experimental protocols, researchers are now equipped to generate the quantitative data necessary for their specific applications. The elucidation of the compound's physicochemical properties offers a basis for rational solvent selection, while the step-by-step methodologies for gravimetric and spectrophotometric analysis ensure the generation of accurate and reproducible results. Adherence to these guidelines will facilitate more efficient and informed research and development involving this compound.

References

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  • Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 875–880.
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  • Eriochrome Black T azo dye concentration calculation using UV-Vis spectrophotometer. (2024, March 18). YouTube. Retrieved from [Link]

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  • LibreTexts. (n.d.). Solubility. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Solubility - Concept. Retrieved from [Link]

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  • Abood, N. K. (2020). chapter -iv heterocyclic azo dyes in spectrophotometric analysis 4.1 introduction.
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  • Worldwidejournals.com. (2011). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Indian Journal of Applied Research, 3(4), 1-2.
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  • Kozlowski, M. C., et al. (2016). Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts. The Journal of organic chemistry, 81(17), 7648–7657.
  • Cole, J. M., et al. (2001). Influence of hydrogen bonding on the second harmonic generation effect: neutron diffraction study of 4-nitro-4'-methylbenzylidene aniline. Acta crystallographica. Section B, Structural science, 57(Pt 3), 410–414.
  • Frey, P. A. (2001). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. Accounts of chemical research, 34(12), 1017–1025.
  • Filarowski, A., et al. (2024). Very Strong Hydrogen Bond in Nitrophthalic Cocrystals. Molecules (Basel, Switzerland), 29(15), 3456.
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Theoretical Underpinnings of 4-Nitrobenzeneazomalononitrile: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Nomenclature

In the realm of specialized chemical compounds, precise nomenclature is paramount. The subject of this guide, while often referred to as 4-Nitrobenzeneazomalononitrile, is more accurately identified by its IUPAC name: 2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile . For clarity and accuracy, this guide will utilize the IUPAC nomenclature. It is crucial for researchers to note the associated CAS number for this specific structure is 3722-12-1 , distinguishing it from other related compounds that may be erroneously cross-referenced. This guide is dedicated to providing a comprehensive theoretical and practical overview of this intriguing molecule for researchers, scientists, and professionals in drug development.

Introduction: A Molecule of Interest

2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile belongs to the class of aryl azo compounds, which are characterized by the presence of a diazene functional group (R-N=N-R') connecting two aromatic rings. The "azomalononitrile" moiety specifically refers to the presence of a dicyanomethylene group attached to the azo linkage. The incorporation of a p-nitrophenyl group introduces strong electron-withdrawing properties, which significantly influences the molecule's electronic structure and reactivity. This unique combination of functional groups makes it a compelling subject for theoretical and experimental investigation, with potential applications in materials science and medicinal chemistry.

Synthesis and Molecular Architecture

The construction of 2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile is a testament to the principles of condensation chemistry. A robust and reproducible synthetic pathway allows for its preparation, providing a solid foundation for further experimental and theoretical exploration.

Synthetic Protocol: A Step-by-Step Guide

The synthesis of 2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile is typically achieved through the condensation reaction of p-nitrophenylhydrazine with malononitrile.[1] This reaction proceeds via a nucleophilic attack of the hydrazine onto one of the nitrile carbons of malononitrile, followed by the elimination of a molecule of ammonia.

Experimental Protocol:

  • Diazotization: A solution of p-toluidine (or a similar p-substituted aniline) is prepared in hydrochloric acid.

  • An aqueous solution of sodium nitrite is added dropwise to the aniline solution at a reduced temperature (typically 0-5 °C) with constant stirring to form the corresponding diazonium salt.

  • Coupling Reaction: An aqueous solution of malononitrile is then added to the freshly prepared diazonium salt solution.

  • The reaction mixture is stirred for a designated period, during which the coupling reaction occurs, leading to the formation of the desired product as a precipitate.

  • Isolation and Purification: The resulting solid is collected by filtration, washed thoroughly with water, and then dried.

  • Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the purified 2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile as yellow crystals.[1]

Molecular Structure: Insights from X-ray Crystallography

The precise three-dimensional arrangement of atoms within 2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile has been elucidated through single-crystal X-ray diffraction.[1] This experimental technique provides invaluable data on bond lengths, bond angles, and the overall conformation of the molecule, which are essential for validating theoretical models.

The crystal structure reveals a nearly planar molecule, a feature that facilitates extensive π-electron delocalization across the entire molecular framework. This planarity is a key determinant of its electronic and photophysical properties. In the solid state, the molecules are organized into inversion dimers through intermolecular N—H⋯N hydrogen bonds, forming distinct supramolecular assemblies.[1]

Table 1: Selected Crystallographic Data for 2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.961 (2)
b (Å)5.8310 (12)
c (Å)14.569 (3)
β (°)110.98 (3)
Volume (ų)948.7 (3)
Z4

Theoretical Framework: A Computational Perspective

While specific, in-depth theoretical studies on 2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile are not extensively documented in peer-reviewed literature, a comprehensive understanding of its electronic properties can be constructed through a combination of its known crystal structure and comparative analysis with computationally studied analogous compounds. Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure of similar p-nitrophenyl hydrazone derivatives and aryl azo compounds.[2][3][4][5]

Workflow for Theoretical Analysis

The following workflow outlines a standard computational approach for the theoretical investigation of 2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile:

G Computational Workflow for Theoretical Analysis cluster_0 Model Construction cluster_1 Quantum Chemical Calculations cluster_2 Data Analysis and Interpretation A Initial Geometry from X-ray Data B Geometry Optimization (e.g., DFT/B3LYP/6-311G(d,p)) A->B Input C Frequency Calculation B->C Optimized Structure D Electronic Property Calculation (HOMO-LUMO, MEP) B->D E Analysis of Optimized Structure B->E F Vibrational Spectra Simulation C->F G Correlation with Experimental Data D->G H Prediction of Reactivity D->H E->G

Sources

Spectroscopic Signature of a Diazocompound: A Technical Guide to 4-Nitrobenzeneazomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Molecular Architecture and Its Spectroscopic Implications

4-Nitrobenzeneazomalononitrile, with the chemical formula C₉H₅N₅O₂, presents a fascinating case study in molecular spectroscopy. The molecule's structure is characterized by a p-nitrophenyl group linked via an azo bridge (-N=N-) to a malononitrile fragment. This unique arrangement of electron-withdrawing groups (nitro and cyano) and a chromophoric azo linkage dictates its distinct spectroscopic behavior. Understanding these structure-spectra correlations is paramount for confirming its synthesis, assessing its purity, and predicting its reactivity.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic data for this compound. The interpretations provided are grounded in fundamental spectroscopic principles and comparative analysis with structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides a high-resolution map of the molecular structure by probing the magnetic environments of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for structural elucidation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be dominated by signals from the aromatic protons of the p-nitrophenyl ring and the single proton of the malononitrile moiety. The strong electron-withdrawing nature of the nitro group and the azo linkage will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-6 (aromatic)8.3 - 8.5Doublet8 - 9
H-3, H-5 (aromatic)7.9 - 8.1Doublet8 - 9
CH (malononitrile)7.5 - 7.8SingletN/A

Causality behind Predictions: The aromatic protons ortho to the electron-withdrawing nitro group (H-2, H-6) are expected to be the most deshielded, appearing at the lowest field. The protons meta to the nitro group (H-3, H-5) will be at a slightly higher field. The characteristic AB quartet or two-doublet pattern is anticipated for this para-substituted ring system. The methine proton of the malononitrile group is expected to be a singlet, significantly downfield due to the deshielding effects of the adjacent cyano groups and the azo bridge.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments and offer insights into their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (aromatic, attached to NO₂)148 - 152
C-1 (aromatic, attached to N=N)145 - 149
C-2, C-6 (aromatic)124 - 128
C-3, C-5 (aromatic)122 - 126
C (azo-linked to malononitrile)110 - 115
CN (cyano)112 - 116
CH (malononitrile)70 - 75

Causality behind Predictions: The quaternary carbons attached to the nitro and azo groups (C-4 and C-1) are expected to be the most downfield in the aromatic region. The aromatic carbons will show distinct signals based on their proximity to the substituents. The cyano carbons will appear in their characteristic region. The methine carbon of the malononitrile is expected to be significantly shielded compared to the other carbons in the molecule.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for validating these predictions.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by detecting their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100 - 3000Medium
C≡N stretch (nitrile)2240 - 2220Strong, Sharp
N=N stretch (azo)1450 - 1400Weak to Medium
NO₂ asymmetric stretch1550 - 1500Strong
NO₂ symmetric stretch1350 - 1300Strong
C=C stretch (aromatic)1600 - 1475Medium

Causality behind Predictions: The IR spectrum is expected to show strong and sharp absorption for the C≡N stretch of the malononitrile group. The nitro group will exhibit two strong characteristic stretching vibrations. The azo N=N stretching vibration is often weak in the IR spectrum. Aromatic C-H and C=C stretching bands will also be present.

Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly insightful for conjugated systems like this compound. The extended π-system, encompassing the nitrophenyl ring, the azo bridge, and the malononitrile group, is expected to give rise to characteristic absorption bands.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λ_max (nm)Molar Absorptivity (ε)
π → π* (high energy)250 - 280High
π → π* (low energy)350 - 400Moderate to High
n → π*420 - 470Low

Causality behind Predictions: The intense absorption in the UV region (250-280 nm) is attributed to a high-energy π → π* transition within the aromatic ring. The absorption in the near-UV or visible region (350-400 nm) is likely due to a lower-energy π → π* transition involving the entire conjugated system, including the azo group, which is responsible for the compound's color. A weak n → π* transition associated with the lone pair of electrons on the nitrogen atoms of the azo group is expected at a longer wavelength.

Experimental Protocol for UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, acetonitrile, or dichloromethane).

  • Solution Preparation: Prepare a dilute solution of the compound of a known concentration. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 for the main absorption band.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it as a blank to zero the instrument.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Visualizing the Molecular Structure and Analytical Workflow

Diagrams are essential for visualizing the relationships between molecular structure and spectroscopic data.

Caption: Molecular structure of this compound.

cluster_workflow Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis

Caption: General workflow for spectroscopic characterization.

Conclusion: A Predictive but Powerful Analytical Framework

This technical guide has outlined the predicted spectroscopic characteristics of this compound based on fundamental principles and data from analogous structures. The provided tables of expected chemical shifts, absorption bands, and maxima, along with the detailed experimental protocols, offer a comprehensive framework for researchers to identify, characterize, and assess the purity of this important chemical intermediate. While experimental verification remains the gold standard, this predictive approach provides a strong and scientifically sound starting point for any investigation involving this compound.

References

  • At this time, no direct and comprehensive experimental spectroscopic data for this compound has been identified in publicly accessible, peer-reviewed literature. The predictions and interpretations within this guide are based on established principles of organic spectroscopy and data from structurally related compounds.

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • The NIST Chemistry WebBook ([Link]) provides a searchable database of spectroscopic data for a wide range of chemical compounds.

An In-Depth Technical Guide to the Health and Safety of 4-Nitroaromatic Compounds, with a Focus on 4-Nitrobenzonitrile as a Representative Compound

Author: BenchChem Technical Support Team. Date: January 2026

Compound Identification and Physicochemical Properties

4-Nitrobenzonitrile is a solid, crystalline powder, appearing yellow to pink in color.[1] It is identified by CAS Number 619-72-7 and has the molecular formula C7H4N2O2.[1][2] Understanding its physical and chemical properties is fundamental to anticipating its behavior in a laboratory setting and ensuring safe handling.

PropertyValueSource
Molecular Weight 148.12 g/mol [1][3][4]
Physical State Solid, Crystalline Powder[1][2]
Appearance Yellow to pink[1]
Melting Point 144 - 149 °C[1]
Solubility No data available[1]

Hazard Identification and Classification

4-Nitrobenzonitrile is classified as a highly toxic substance. The primary routes of exposure are inhalation, ingestion, and skin contact, all of which can have severe, and in some cases, fatal consequences.[1][2][3]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 2): H300 - Fatal if swallowed.[1][3][4]

  • Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.[1][3][4]

  • Acute Toxicity, Inhalation (Category 3): H331 - Toxic if inhaled.[1][3][4]

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 3): H402 - Harmful to aquatic life.[3]

The signal word for this compound is "Danger" .[2] The primary health hazards are its acute toxicity upon ingestion, skin contact, or inhalation.[2]

Toxicological Profile: Understanding the Risks

The toxicity of 4-nitroaromatic compounds like 4-Nitrobenzonitrile is primarily linked to the nitro group. A significant concern with nitrobenzene and related compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[5][6] This can lead to a form of oxygen starvation (anoxia).[5]

Key Toxicological Effects:

  • Methemoglobinemia: The substance and/or its metabolites can bind to hemoglobin, inhibiting normal oxygen uptake.[5] This can cause cyanosis (a slate blue coloration of the skin), fatigue, weakness, headache, and dizziness.[6] At methemoglobin levels of 50% or higher, there is a risk of seizures, coma, and potentially fatal outcomes.[6]

  • Systemic Effects: In addition to its effects on the blood, animal studies on related compounds show that the hematological, respiratory, hepatic (liver), renal (kidney), endocrine, and reproductive systems are sensitive targets of nitrobenzene toxicity.[6]

  • Organ Damage: Prolonged or repeated exposure may lead to cumulative health effects involving organs or biochemical systems.[5] Animal studies on related nitroaromatic compounds have shown effects such as hemolytic anemia, significant increases in spleen weight, and histopathological changes in the spleen, liver, and bone marrow.[6][7]

Exposure Controls and Personal Protective Equipment (PPE)

Given the high toxicity of 4-Nitrobenzonitrile, stringent exposure controls are mandatory. A multi-layered approach, often referred to as the "Hierarchy of Controls," should be implemented to minimize risk.

HierarchyOfControls cluster_0 Hierarchy of Controls for Handling 4-Nitrobenzonitrile Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Fume hood, glove box, closed system) Administrative Administrative Controls (SOPs, training, restricted access) PPE Personal Protective Equipment (Gloves, lab coat, eye protection, respirator)

Caption: Hierarchy of Controls for Safe Handling.

Engineering Controls: Work with 4-Nitrobenzonitrile should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box to minimize inhalation exposure.[1][8][9] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the work area.[9]

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved full-face or half-mask air-purifying respirator for dusts/mists.[3][10] In cases of inadequate ventilation, a self-contained breathing apparatus (SCBA) may be necessary.[1][11]To prevent inhalation of the toxic dust.[1]
Hand Protection Double-layered chemical-resistant gloves (e.g., nitrile).[12]To prevent skin contact, which is a primary route of toxic exposure.[2][3]
Eye Protection Chemical splash goggles or a face shield.[10]To protect eyes from dust particles.
Skin and Body Protection A chemical-resistant lab coat or coveralls.[13][14]To prevent contamination of personal clothing and skin.

Handling and Storage Protocols

Safe Handling Protocol:

  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and the required PPE is donned.[9]

  • Dispensing: Weigh and handle the solid compound within a fume hood or other contained ventilation device to avoid generating dust.[3]

  • Avoid Contact: Do not allow the substance to come into contact with eyes, skin, or clothing.[1][2]

  • Hygiene: Do not eat, drink, or smoke in the work area.[1][3] Wash hands thoroughly after handling, even if gloves were worn.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[1]

  • Transport: When moving the compound within the lab, use sealed, clearly labeled, and shatter-proof secondary containers.

Storage Conditions: Store 4-Nitrobenzonitrile in a cool, dry, and well-ventilated area.[1][8] The container must be kept tightly closed.[1][3] It should be stored locked up, with access restricted to authorized personnel.[1][2][3] The compound is stable under normal conditions and non-reactive under normal transport and storage conditions.[1]

Emergency Procedures: A Step-by-Step Guide

Prompt and correct action is critical in an emergency involving 4-Nitrobenzonitrile. All personnel working with this compound must be familiar with these procedures.

EmergencyResponse cluster_1 Emergency Response Workflow Start Emergency Occurs Assess Assess the Situation (Fire, Spill, Exposure) Start->Assess Alert Alert Personnel & Call for Help (Activate alarm, Call 911) Assess->Alert Evacuate Evacuate Area (If necessary) Alert->Evacuate Action Take Immediate Action Evacuate->Action FirstAid Administer First Aid Action->FirstAid Exposure Fire Fire Fighting Action->Fire Fire Spill Spill Control Action->Spill Spill Secure Secure the Scene & Await Responders FirstAid->Secure Fire->Secure Spill->Secure

Caption: General Emergency Response Workflow.

First Aid Measures: Immediate medical attention is required for any exposure.[2][8]

  • If Swallowed: Immediately call a poison center or doctor.[1][3] Rinse the mouth with water.[2] Do not induce vomiting.[9]

  • If on Skin: Immediately take off all contaminated clothing.[3] Wash the skin with plenty of soap and water.[3][8]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][3] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[8][9] Call a physician immediately.[1]

  • If in Eyes: Rinse the eyes cautiously with water for at least 15 minutes, including under the eyelids.[8][9]

Fire-Fighting Measures: While the compound itself is combustible, the primary hazard in a fire is the release of toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[3][8]

  • Extinguishing Media: Use water spray, dry powder, or foam.[1]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][3][8] Do not attempt to fight the fire without suitable protective equipment.[1]

Accidental Release Measures: Only qualified personnel equipped with appropriate PPE should handle spills.[1]

  • Evacuate: Evacuate non-essential personnel from the area.[3]

  • Ventilate: Ensure adequate ventilation.[8]

  • Containment: Prevent the dust from spreading.[3] Do not let the chemical enter drains or the environment.[3][8]

  • Cleanup: Carefully sweep or vacuum the spilled solid material into a suitable, labeled container for disposal.[8][9] Avoid generating dust during cleanup.[3][9]

  • Decontamination: Clean the affected area thoroughly.[3]

Stability and Reactivity

4-Nitrobenzonitrile is stable under normal storage and handling conditions.[1] It is non-reactive under normal conditions of use, storage, and transport.[1] However, it is incompatible with strong oxidizing agents and strong bases.[8] Hazardous decomposition products are not expected under normal conditions, but in a fire, toxic fumes will be released.[1][3]

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1] Dispose of the contents and container at an approved waste disposal plant.[2][3] Do not release into the environment.[1][3]

References

  • 4-NITROBENZONITRILE EXTRA PURE - Loba Chemie.
  • 4 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem - NIH.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • 4-Nitrobenzaldehyde - Santa Cruz Biotechnology.
  • Emergency Response Procedures.
  • Material Safety Data Sheet - 4-Hydroxy-3-nitrobenzonitrile - Cole-Parmer.
  • 4-NITROBENZENEAZOMALONONITRILE CAS#: 1080-02-0 - ChemicalBook.
  • HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf - NIH.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Fourth Gener
  • Personal Protective Equipment | US EPA.
  • NIH Workplace Emergency Procedures.
  • 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem.
  • 1910.
  • 4-Nitrobenzaldehyde | C7H5NO3 | CID 541 - PubChem.
  • NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5)
  • Personal Protective Equipment | PPE Equipment
  • Generic procedures for assessment and response during a radiological emergency - Scientific, technical public
  • What emergency procedures should I have in place for nitrogen leakage? - Presscon.

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potential research areas for 4-Nitrobenzeneazomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on Potential Research Areas for 4-Nitrobenzeneazomalononitrile

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of potential research directions for the novel compound this compound (NBAM). By dissecting its structural components and drawing parallels with established chemical motifs, we can logically deduce and experimentally validate its potential applications in oncology, diagnostics, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this molecule.

Part 1: Foundational Chemistry and Synthesis

A robust understanding of a molecule's synthesis and fundamental properties is the bedrock of any subsequent research endeavor. The synthetic route to this compound is both accessible and scalable, lending itself to the production of quantities required for extensive screening and development.

Synthesis via Diazo Coupling Reaction

The synthesis of this compound is reliably achieved through a classical diazo coupling reaction. This well-established synthetic pathway involves two primary stages: the diazotization of 4-nitroaniline, followed by its coupling with the active methylene compound, malononitrile.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Detailed Protocol: Synthesis of this compound

  • Diazotization: Dissolve 4-nitroaniline in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the 4-nitrophenyldiazonium chloride salt.

  • Coupling: In a separate vessel, dissolve malononitrile in an aqueous solution of sodium hydroxide, and cool it to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the malononitrile solution with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.

  • Isolation: Allow the reaction mixture to stir for an additional 2 hours at low temperature. The resulting precipitate, this compound, is then collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Physicochemical Characterization

A comprehensive characterization of the physicochemical properties of this compound is essential for its development in any application. These properties dictate its behavior in biological and material systems.

PropertyAnticipated Value/MethodRationale
Molecular Formula C₉H₅N₅O₂Elemental Analysis, Mass Spectrometry
Molecular Weight 215.17 g/mol Mass Spectrometry
Melting Point >150 °C (Decomposition likely)Differential Scanning Calorimetry (DSC)
Solubility Poorly soluble in water; Soluble in organic solvents (DMSO, DMF, Acetone)Based on the aromatic and nitrile functionalities.
UV-Vis λmax 400-500 nmThe extended π-conjugation system of the azo dye.
Molar Extinction Coefficient (ε) To be determined experimentallyBeer-Lambert Law analysis.

Part 2: Promising Research Trajectories

The molecular architecture of this compound, featuring a nitro group, an azo bridge, and a malononitrile moiety, suggests several compelling avenues for investigation.

Anticancer Drug Development

The presence of both the nitroaromatic and malononitrile groups, which are found in various compounds with established anticancer activity, provides a strong rationale for evaluating this compound as a potential therapeutic agent.

Experimental Workflow: In Vitro Anticancer Evaluation

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Identification Cell_Lines Panel of Cancer Cell Lines (e.g., A549, MCF-7, HCT116) MTT_Assay MTT/XTT Viability Assay Cell_Lines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle ROS Reactive Oxygen Species (ROS) Detection IC50->ROS Western_Blot Western Blotting (Key Signaling Proteins) Apoptosis->Western_Blot Cell_Cycle->Western_Blot ROS->Western_Blot Kinase_Profiling Kinase Inhibition Profiling Western_Blot->Kinase_Profiling Molecular_Docking In Silico Molecular Docking Western_Blot->Molecular_Docking

Caption: A tiered workflow for the anticancer evaluation of NBAM.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Seed cancer cells in 6-well plates and allow them to adhere.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20 °C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be quantified.

Development of a Hypoxia-Activated Prodrug or Probe

The nitroaromatic moiety is a well-known substrate for nitroreductase enzymes, which are significantly upregulated under the hypoxic (low oxygen) conditions characteristic of solid tumors. This presents an opportunity to develop this compound as a hypoxia-activated prodrug or a diagnostic probe for imaging hypoxic tissues.

Proposed Bio-reductive Activation Mechanism

G NBAM This compound (Non-toxic/Non-fluorescent) Reduced_Metabolite Aminobenzeneazomalononitrile (Cytotoxic/Fluorescent) NBAM->Reduced_Metabolite Reduction Nitroreductase Nitroreductase Nitroreductase->NBAM Hypoxia Hypoxia (Low O2) Hypoxia->Nitroreductase Upregulation

Caption: Hypoxia-mediated activation of this compound.

Experimental Protocol: In Vitro Hypoxia Selectivity Assay

  • Culture cancer cells (e.g., HT-29, which expresses high levels of nitroreductases) in two sets: one under normoxic conditions (21% O2) and the other under hypoxic conditions (1% O2) for 12-24 hours.

  • Treat both sets of cells with a range of concentrations of this compound for an additional 24-48 hours.

  • Assess cell viability using an MTT or similar assay.

  • A significantly lower IC50 value in the hypoxic cell population compared to the normoxic population would confirm the hypoxia-selective activation of the compound.

Chemo-sensing and Materials Science Applications

The electron-withdrawing nitro and cyano groups, combined with the azo chromophore, make this compound an intriguing candidate for applications in chemo-sensing and as a functional dye in materials science. Its color is likely to be sensitive to changes in the chemical environment, such as pH or the presence of specific metal ions or anions.

Experimental Design: pH-Sensing Capabilities

  • Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 12).

  • Dissolve a consistent concentration of this compound in each buffer.

  • Record the full UV-Vis absorption spectrum for each sample.

  • Plot the absorbance at the λmax against the pH. A sigmoidal curve will indicate a pH-dependent color change, and the inflection point will correspond to the pKa of the molecule. This data will reveal its suitability as a pH indicator.

Part 3: Safety, Handling, and Future Directions

As with any novel chemical entity, rigorous safety protocols must be observed.

  • Safety Data Sheet (SDS): A comprehensive SDS should be consulted before handling. In its absence, the compound should be treated as potentially hazardous.

  • Personal Protective Equipment (PPE): All manipulations should be conducted within a certified chemical fume hood, with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Disposal: All waste containing this compound must be disposed of in accordance with institutional and governmental regulations for hazardous chemical waste.

The research avenues outlined in this guide represent the most promising initial directions for the investigation of this compound. The data generated from these studies will undoubtedly open up further avenues of inquiry, potentially leading to the development of novel therapeutics, diagnostic tools, or advanced materials.

References

The following are representative, authoritative sources for the methodologies described. Specific research articles on this compound would be cited as they are published.

  • Azo Dye Synthesis: P. F. Gordon & P. Gregory, Organic Chemistry in Colour, Springer-Verlag Berlin Heidelberg, 1983. [Link]

  • MTT Assay: T. Mosmann, "Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays," Journal of Immunological Methods, 1983. [Link]

  • Flow Cytometry for Cell Cycle Analysis: M. G. Ormerod, Flow Cytometry — A Practical Approach, Oxford University Press, 2000. [Link]

  • Hypoxia-Activated Prodrugs: D. C. Hay, et al., "Hypoxia-activated prodrugs: a new approach to targeting tumours," Expert Opinion on Therapeutic Patents, 2003. [Link]

Methodological & Application

experimental procedure for using 4-Nitrobenzeneazomalononitrile in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: 4-Nitrobenzeneazomalononitrile in Organic Synthesis

Abstract

This document provides a comprehensive guide for the use of this compound as a versatile precursor in organic synthesis, with a particular focus on the construction of nitrogen-containing heterocyclic scaffolds. This compound belongs to the class of arylhydrazonomalononitriles, which are highly valuable building blocks due to their unique electronic and structural features. The presence of a dicyanomethylene group coupled with an azo-hydrazono tautomeric system, activated by a p-nitro group, renders the molecule susceptible to a variety of cyclization and multicomponent reactions. This guide details the laboratory-scale synthesis of this compound and a validated protocol for its subsequent conversion into functionalized pyridazine derivatives, which are core structures in many medicinally relevant compounds.

Introduction and Scientific Background

This compound (CAS No. 1080-02-0) is a highly functionalized organic molecule characterized by a 4-nitrophenyl group linked to a malononitrile fragment via an azo (-N=N-) bridge.[1] In solution, it exists in equilibrium with its more stable hydrazone tautomer, (4-nitrophenyl)hydrazonomalononitrile. This tautomerism is critical to its reactivity. The molecule combines several key features:

  • An Electron-Deficient Aryl Ring: The nitro group strongly withdraws electron density, activating the molecule for certain nucleophilic reactions.

  • A Versatile Hydrazone Moiety: This group can participate in cyclocondensation reactions.

  • An Activated Dicyanomethylene Group: The two nitrile groups are powerful electron-withdrawing groups that acidify the adjacent C-H bond, making it a reactive site for condensations and a good leaving group in subsequent cyclizations.

The convergence of these functionalities in a single molecule makes this compound an excellent precursor for synthesizing complex heterocyclic systems, such as pyridazines and their fused analogues. Pyridazine derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including cardiovascular and nootropic (memory-enhancing) effects.[2] This application note will first describe the synthesis of the title compound from basic starting materials and then demonstrate its utility in a key heterocyclic synthesis.

Physicochemical Properties & Safety Data

Due to the specialized nature of this compound, comprehensive, peer-reviewed safety data is not widely available. Therefore, researchers must handle this compound with extreme caution, treating it as potentially hazardous. The safety precautions outlined below are derived from data for structurally related and similarly hazardous compounds, such as 4-nitrobenzonitrile.[3][4]

PropertyDataSource
CAS Number 1080-02-0[1]
Molecular Formula C₉H₅N₅O₂-
Molecular Weight 215.17 g/mol -
Appearance Yellow Solid[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[1]
Melting Point Not widely reported. Handle with care upon heating.-

Hazard Analysis & Precautionary Measures:

  • Toxicity: Assumed to be highly toxic if swallowed, inhaled, or in contact with skin, similar to other aromatic nitro-cyano compounds.[4] Fatal outcomes are possible.

  • Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. Avoid generating dust.[3][4]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of exposure, seek immediate medical attention.[3]

  • Fire & Reactivity: May release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN) upon combustion.[3] Incompatible with strong oxidizing agents and strong bases.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol first involves the diazotization of 4-nitroaniline, followed by an azo coupling reaction with the active methylene compound, malononitrile.

Workflow Diagram:

G cluster_0 Step A: Diazotization cluster_1 Step B: Azo Coupling A 4-Nitroaniline in HCl B Sodium Nitrite (aq) 0-5 °C A->B Add dropwise C 4-Nitrobenzenediazonium Chloride Solution B->C Forms in situ D Malononitrile in Sodium Acetate Buffer C->D   Couple with E Crude Product (Yellow Precipitate) D->E Add dropwise at 0-5 °C F Purified 4-Nitrobenzene- azomalononitrile E->F Filter, Wash, Recrystallize

Caption: Synthesis workflow for this compound.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
4-Nitroaniline138.12506.91 g
Conc. HCl (37%)36.46-15 mL
Sodium Nitrite69.00553.80 g
Malononitrile66.06503.30 g
Sodium Acetate82.0315012.3 g
Water18.02-~500 mL
Ethanol46.07-For recrystallization

Step-by-Step Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 6.91 g (50 mmol) of 4-nitroaniline in a mixture of 15 mL of concentrated HCl and 50 mL of water.

    • Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve 3.80 g (55 mmol) of sodium nitrite in 20 mL of cold water. Add this solution dropwise to the 4-nitroaniline slurry over 30 minutes, ensuring the temperature does not rise above 5 °C.

    • Stir the resulting clear yellow solution (the diazonium salt solution) for an additional 15 minutes in the cold bath.

  • Azo Coupling:

    • In a separate 600 mL beaker, dissolve 3.30 g (50 mmol) of malononitrile and 12.3 g (150 mmol) of sodium acetate in 200 mL of water. Cool this solution to 0-5 °C in an ice bath.

    • While stirring vigorously, add the cold diazonium salt solution prepared in Step 1.3 to the malononitrile solution dropwise over 30 minutes.

    • A bright yellow or orange precipitate will form immediately.

    • Continue stirring the mixture in the ice bath for 1 hour after the addition is complete to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove any inorganic salts.

    • Press the solid as dry as possible on the filter.

    • Recrystallize the crude product from hot ethanol to yield pure this compound as a yellow crystalline solid. Dry in a vacuum oven.

Protocol 2: Synthesis of 6-Imino-3-(4-nitrophenyl)-1,6-dihydropyridazine-4,5-dicarbonitrile

This protocol demonstrates the utility of this compound as a precursor for pyridazine synthesis, a reaction class of significant interest.[2] The reaction involves the cyclization of the arylhydrazonomalononitrile with another equivalent of malononitrile in the presence of a base.

Reaction Mechanism Diagram:

G A This compound D Michael Addition Adduct A->D + Malononitrile carbanion B Malononitrile C Base (e.g., Triethylamine) C->B Deprotonates E Intramolecular Cyclization (N attacks CN) D->E Tautomerization & Ring Closure F Pyridazinimine Product E->F Aromatization (HCN elimination)

Caption: Key steps in the synthesis of a pyridazinimine derivative.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
This compound215.17102.15 g
Malononitrile66.06110.73 g
Triethylamine (TEA)101.19152.1 mL
Absolute Ethanol46.07-50 mL

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.15 g (10 mmol) of this compound and 0.73 g (11 mmol) of malononitrile in 50 mL of absolute ethanol.

    • Add 2.1 mL (15 mmol) of triethylamine to the solution. The color of the solution should deepen.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove residual triethylamine and unreacted starting materials.

    • The crude product can be further purified by recrystallization from a suitable solvent such as acetic acid or an ethanol/DMF mixture to afford the pure pyridazinimine derivative.

Conclusion

This compound serves as an exemplary building block for the synthesis of complex nitrogen-containing heterocycles. The protocols detailed herein provide a reliable method for its preparation and a validated application for its conversion into a highly functionalized pyridazinimine scaffold. The causality behind its reactivity lies in the synergistic interplay of its electron-withdrawing groups and the versatile azo-hydrazono moiety, which enables a range of cyclization reactions. Researchers in medicinal and materials chemistry can adapt these foundational methods to generate diverse libraries of novel compounds for further investigation.

References

  • Safety Data Sheet for 4-Nitrobenzonitrile. (2025). Vertex AI Search Result.
  • Safety Data Sheet for 4-Nitrobenzonitrile. (2024). Sigma-Aldrich.
  • Safety Data Sheet for 4-NITROBENZONITRILE EXTRA PURE. (2022). Loba Chemie.
  • Synthesis of pyridazine and pyridopyridazine deriv
  • This compound CAS#: 1080-02-0.ChemicalBook.

Sources

Application Notes and Protocols for Cyanation of Aryl Halides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Modern Cyanation Methodologies

Introduction: The Strategic Importance of the Cyano Group

In the landscape of pharmaceutical and agrochemical development, the cyano group stands out as a uniquely versatile functional group. Its strong electron-withdrawing nature and its ability to be transformed into a variety of other functionalities—such as amines, carboxylic acids, and tetrazoles—make it a valuable building block in the synthesis of complex molecules.[1][2] The introduction of a cyano group onto an aromatic ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the development of robust and efficient methods for the cyanation of aryl halides has been a major focus of research in organic synthesis.[3]

While a variety of cyanating agents have been developed, this guide will focus on the most reliable and widely adopted methods in the context of transition metal-catalyzed cross-coupling reactions. It is important to note that a thorough review of the scientific literature reveals no established protocols for the use of 4-nitrobenzeneazomalononitrile as a cyanating agent in such reactions. Therefore, this document will detail the application of well-vetted and authoritative cyanating agents.

Choosing Your Cyanide Source: A Comparative Overview

The selection of the appropriate cyanating agent is critical and depends on factors such as substrate scope, catalyst system, and, importantly, safety considerations.

Cyanating AgentFormulaKey AdvantagesKey Disadvantages
Zinc CyanideZn(CN)₂Less toxic than alkali metal cyanides; good for a wide range of substrates.Can lead to catalyst deactivation in some cases.
Potassium CyanideKCNHighly reactive; often used in early methods.Extremely toxic; requires stringent safety protocols.
Potassium FerrocyanideK₄[Fe(CN)₆]Significantly less toxic than simple cyanides; a "slow-release" source of cyanide.[4]Often requires higher temperatures and longer reaction times.
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)C₁₄H₁₂N₂O₂SAn electrophilic cyanide source, offering complementary reactivity.[2][5]May not be suitable for all substrate types.

Palladium-Catalyzed Cyanation: The Workhorse of Aryl Nitrile Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to cyanation is no exception.[3][6][7][8][9] The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and reductive elimination to afford the aryl nitrile and regenerate the active catalyst.

Catalytic Cycle for Palladium-Catalyzed Cyanation

Palladium-Catalyzed Cyanation Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(CN)L2 Transmetalation (M-CN) Ar-Pd(II)(CN)L2->Pd(0)L2 Ar-CN Ar-CN Ar-Pd(II)(CN)L2->Ar-CN Reductive Elimination caption Fig. 1: Catalytic Cycle for Pd-Catalyzed Cyanation

Sources

Application Notes & Protocols: 4-Nitrobenzeneazomalononitrile in Disperse Dye Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 4-Nitrobenzeneazomalononitrile, a vibrant yellow azo compound, for use as a disperse dye. Disperse dyes are the primary class of colorants for hydrophobic synthetic fibers, most notably polyester. The unique chemical architecture of this compound, featuring a potent nitro (-NO₂) electron-withdrawing group and two cyano (-CN) groups, results in a molecule with low water solubility and high affinity for polyester, making it an excellent candidate for this application.[1] This guide details the underlying chemical principles, provides robust, step-by-step protocols for its laboratory-scale synthesis, and outlines its application in the dyeing of polyester fabrics.

Chemical Principles and Mechanistic Insights

The synthesis of this compound is a classic example of azo coupling, a cornerstone of industrial dye chemistry. The process is a two-stage electrophilic substitution reaction.

Stage 1: Diazotization of 4-Nitroaniline

The synthesis begins with the diazotization of a primary aromatic amine, in this case, 4-nitroaniline. This reaction is conducted in a cold, acidic solution with sodium nitrite. The acid reacts with sodium nitrite to form nitrous acid (HNO₂), which then generates the highly reactive nitrosonium ion (NO⁺).[2] The nitrosonium ion acts as an electrophile, attacking the amine group of 4-nitroaniline to form a diazonium salt.

The electron-withdrawing nitro group on the benzene ring enhances the electrophilicity of the resulting 4-nitrobenzenediazonium ion, making it a highly effective reagent for the subsequent coupling reaction.[3] Maintaining a low temperature (0-5 °C) is critical, as diazonium salts are unstable and can decompose at higher temperatures, leading to the unwanted formation of phenols and nitrogen gas.[2]

Stage 2: Azo Coupling with Malononitrile

The second stage is the azo coupling reaction, where the 4-nitrobenzenediazonium salt (the electrophile) reacts with an electron-rich coupling component.[4][5] In this synthesis, malononitrile serves as the coupling partner. The two cyano groups on malononitrile make the central methylene (-CH₂-) group's protons highly acidic. In a mildly alkaline or neutral solution, this methylene group is easily deprotonated to form a carbanion, a potent nucleophile. This nucleophile then attacks the terminal nitrogen of the diazonium ion, forming the stable azo bond (-N=N-) and completing the synthesis of the azo dye.[6]

The resulting molecule, this compound, possesses an extended system of conjugated double bonds, incorporating the benzene ring, the azo group, and the dicyanovinyl group. This extended conjugation is the chromophore responsible for absorbing light in the visible spectrum, giving the compound its characteristic color.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis via the diazotization of 4-nitroaniline and subsequent coupling with malononitrile.

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Malononitrile

  • Sodium Acetate (CH₃COONa)

  • Distilled Water

  • Ice

  • Ethanol

  • Starch-iodide paper

Step 1: Preparation of the Diazonium Salt Solution

  • In a 250 mL beaker, add 1.38 g (0.01 mol) of 4-nitroaniline.

  • Carefully add 5 mL of concentrated HCl and 20 mL of distilled water. Stir the mixture until the 4-nitroaniline is fully dissolved. A gentle warming may be required.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold 4-nitroaniline hydrochloride solution. Causality: A slow, dropwise addition with vigorous stirring is essential to maintain the low temperature and ensure controlled formation of the diazonium salt. The temperature must not be allowed to rise above 5 °C.

  • After the complete addition, continue stirring the mixture in the ice bath for an additional 15 minutes.

  • Verify the completion of the diazotization by testing for the presence of excess nitrous acid. Place a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color confirms that the reaction is complete.[7] The resulting cold diazonium salt solution should be used immediately.

Step 2: Azo Coupling Reaction

  • In a separate 400 mL beaker, dissolve 0.66 g (0.01 mol) of malononitrile in 50 mL of ethanol.

  • To this solution, add 2.5 g of sodium acetate dissolved in 15 mL of water. Stir until a clear solution is obtained. Causality: Sodium acetate acts as a buffer to maintain a mildly acidic to neutral pH, which facilitates the deprotonation of the active methylene group in malononitrile without making the solution too alkaline, which could cause the diazonium salt to decompose into a diazoate.

  • Cool the malononitrile solution in an ice bath to 0-5 °C with constant stirring.

  • Slowly add the cold diazonium salt solution (from Step 1) to the cold malononitrile solution with vigorous stirring.

  • A bright yellow precipitate of this compound should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolate the yellow solid product by vacuum filtration using a Buchner funnel.

  • Wash the product thoroughly with cold distilled water to remove any unreacted salts.

  • Recrystallize the crude product from ethanol to obtain the purified dye.

  • Dry the final product in a vacuum oven at 60 °C.

cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling 4-Nitroaniline 4-Nitroaniline Diazonium Salt Diazonium Salt 4-Nitroaniline->Diazonium Salt NaNO₂, HCl 0-5 °C Final Dye 4-Nitrobenzene- azomalononitrile Diazonium Salt->Final Dye Coupling Reaction 0-5 °C, pH Control Malononitrile Malononitrile Malononitrile->Final Dye

Caption: Synthesis of this compound.

Protocol 2: Application as a Disperse Dye on Polyester Fabric

This protocol outlines the procedure for dyeing polyester fabric using the synthesized this compound.

Materials:

  • Synthesized this compound dye

  • Polyester fabric (pre-scoured and rinsed)

  • Dispersing agent (e.g., a lignosulfonate-based product)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite (for reduction clearing)

  • Sodium hydroxide

  • Laboratory dyeing machine (e.g., a beaker dyer)

Procedure:

  • Dye Dispersion Preparation: Prepare a 1% stock dispersion of the dye. For 1 g of dye, add 0.5 g of a suitable dispersing agent and a small amount of water to create a smooth paste. Gradually add water up to 100 mL with continuous stirring.

  • Dye Bath Setup: Set the liquor-to-goods ratio to 40:1. For a 5 g swatch of polyester fabric, the total dye bath volume will be 200 mL.

  • Calculate the required amount of dye stock dispersion for a 2% depth of shade on the weight of fabric (owf). For a 5 g fabric swatch, this requires 0.1 g of dye, which is 10 mL of the 1% stock dispersion.

  • Add the 10 mL of dye dispersion to the dye pot containing approximately 190 mL of water.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid. Causality: An acidic pH is crucial for the stability of the dye dispersion and for optimizing the uptake of the disperse dye by the polyester fibers.

  • Dyeing Cycle:

    • Introduce the wetted polyester fabric into the dye bath at room temperature.

    • Raise the temperature from ambient to 130 °C at a rate of 2 °C per minute.

    • Hold the temperature at 130 °C for 60 minutes with continuous agitation. Causality: High-temperature dyeing is necessary to swell the polyester fibers, allowing the non-ionic dye molecules to penetrate and diffuse into the amorphous regions of the polymer structure.

    • Cool the bath down to 70 °C at a rate of 3 °C per minute.

  • Rinsing: Remove the dyed fabric and rinse it thoroughly with hot water, followed by cold water.

  • Reduction Clearing (After-treatment):

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric in this bath at 70-80 °C for 15-20 minutes. Causality: This crucial step removes any dye particles adhering to the fiber surface, which significantly improves the wash fastness and prevents color bleeding.

    • Rinse the fabric thoroughly with hot and cold water until the rinse water is clear.

  • Drying: Dry the dyed fabric at room temperature or in a low-temperature oven.

A Prepare Dye Dispersion (Dye + Dispersing Agent) B Set Up Dye Bath (pH 4.5-5.5) A->B C Introduce Polyester Fabric B->C D Ramp Temperature to 130 °C C->D E Hold at 130 °C for 60 min D->E F Cool to 70 °C E->F G Rinse Fabric (Hot & Cold) F->G H Reduction Clearing (70-80 °C) G->H I Final Rinse H->I J Dry Fabric I->J

Caption: Workflow for Disperse Dyeing of Polyester.

Expected Characteristics and Data

The following table summarizes the expected properties of this compound based on its chemical structure and data from analogous azo dyes synthesized from 4-nitroaniline.[8]

PropertyExpected Value / ObservationRationale / Reference
CAS Number 1080-02-0[9]
Physical Form Yellow to Orange SolidThe extended chromophore is expected to absorb blue/violet light, appearing yellow.[9]
Solubility Sparingly soluble in water; Soluble in organic solvents.Typical characteristic of non-ionic disperse dyes.[1]
Expected Yield 60-85%Azo coupling reactions are generally high-yielding. Yields for similar dyes range from 47% to 87%.[8]
Expected Melting Point >200 °CSimilar azo dyes derived from 4-nitroaniline exhibit high melting points (e.g., 243-294 °C).[8]
λmax (in Ethanol) 400 - 450 nmAzo dyes from 4-nitroaniline show λmax values in this region, corresponding to yellow/orange colors.[8]
Application Class Disperse DyeSmall, planar, non-ionic structure is ideal for dyeing hydrophobic fibers like polyester.[1]
Target Fiber Polyester, Cellulose Acetate, Polyamide[1]

References

  • Breinsperger, J., Podlesnik, N., Mele, F., Schnürch, M. (n.d.). Synthesis of (4‐nitrobenzylidene) malononitrile in the RAM. Reaction... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Malononitrile-Condensed Disperse Dyes and Application on Polyester and Nylon Fabrics. Retrieved from [Link]

  • CORE. (2014). Research Article Synthesis of Malononitrile-Condensed Disperse Dyes and Application on Polyester and Nylon Fabrics. Retrieved from [Link]

  • PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING. Retrieved from [Link]

  • IOSR Journal. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4. Retrieved from [Link]

  • PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Mediterranean Journal of Basic and Applied Sciences. (n.d.). Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. Retrieved from [Link]

  • ijrpr. (n.d.). Synthesis and Characterization of Monoazo Disperse Dye. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 4-Nitrobenzeneazomalononitrile as a Chromophore

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of 4-Nitrobenzeneazomalononitrile as a versatile chromophore. We will delve into its fundamental properties, synthesis, and its utility in colorimetric assays, with a particular focus on anion sensing. The protocols provided herein are designed to be robust and reproducible, with a detailed explanation of the scientific principles underlying each step.

Introduction to this compound: A Potent Chromophore

This compound is a potent chromophore characterized by a dicyanovinyl group and a p-nitrophenylazo moiety. This structure imparts distinct electronic and optical properties, making it a valuable component in the design of chemosensors. The presence of the electron-withdrawing nitro group and the dicyanovinyl groups creates a molecule with a significant dipole moment and a propensity for interaction with various analytes.

The chromophoric nature of this compound arises from the extended π-conjugation across the molecule. This allows for strong absorption in the visible region of the electromagnetic spectrum, resulting in its characteristic color. The key feature of this chromophore is its ability to undergo a distinct color change in response to specific chemical stimuli, such as changes in pH or the presence of certain anions. This property is the foundation of its use in colorimetric sensing applications.

Core Properties and Characteristics

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueSignificance
Chemical Formula C9H5N5O2Defines the elemental composition and molecular weight.
Appearance Colored SolidThe solid-state color is indicative of its chromophoric nature.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Acetonitrile)Dictates the choice of solvent for experimental work, particularly for spectroscopic analysis and sensing assays.
UV-Vis Absorption (λmax) Varies with solvent and analyte bindingThe position of the maximum absorption peak is sensitive to the chemical environment, forming the basis for colorimetric sensing.

Synthesis of this compound

The synthesis of this compound is a straightforward process involving the diazotization of 4-nitroaniline followed by a coupling reaction with malononitrile. This procedure can be readily adapted in a standard laboratory setting.

Diagram of Synthesis Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 4-Nitroaniline C 4-Nitrobenzenediazonium Chloride A->C Diazotization B NaNO2, HCl B->C F This compound C->F Coupling D Malononitrile D->F E Sodium Acetate E->F

Caption: A simplified workflow for the synthesis of this compound.

Protocol for Synthesis

Materials:

  • 4-Nitroaniline

  • Sodium Nitrite (NaNO2)

  • Concentrated Hydrochloric Acid (HCl)

  • Malononitrile

  • Sodium Acetate

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and flasks

  • Buchner funnel and filter paper

Procedure:

  • Diazotization of 4-Nitroaniline:

    • In a beaker, dissolve 4-nitroaniline in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the 4-nitrobenzenediazonium chloride solution.

  • Azo Coupling Reaction:

    • In a separate beaker, dissolve malononitrile in ethanol.

    • To this solution, add a solution of sodium acetate in water. Cool this mixture in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the malononitrile solution with constant stirring.

    • A colored precipitate of this compound will form.

    • Continue stirring the reaction mixture in the ice bath for another 1-2 hours to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

    • Dry the purified product in a desiccator.

Application in Colorimetric Anion Sensing

A primary application of this compound is in the development of colorimetric sensors for anions. The acidic C-H bond in the malononitrile fragment can be deprotonated by basic anions, leading to a significant change in the electronic structure of the molecule and, consequently, a distinct color change. This principle has been effectively utilized for the detection of anions such as cyanide (CN⁻) and fluoride (F⁻).

Mechanism of Colorimetric Sensing

The sensing mechanism is based on an anion-induced deprotonation of the chromophore. In its neutral form, this compound typically exhibits a yellow color. Upon interaction with a sufficiently basic anion, a proton is abstracted from the central carbon of the malononitrile group. This generates a carbanion, which leads to an extended delocalization of the negative charge across the entire molecule. This electronic rearrangement results in a bathochromic shift (a shift to a longer wavelength) in the UV-Vis absorption spectrum, causing the solution to change color, often to red or blue.

Diagram of Sensing Mechanism

Sensing_Mechanism Neutral_Chromophore This compound (Yellow) Deprotonated_Chromophore Deprotonated Form (Red/Blue) Neutral_Chromophore->Deprotonated_Chromophore Deprotonation Anion Anion (e.g., CN⁻) Anion->Deprotonated_Chromophore

Caption: The mechanism of anion sensing via deprotonation of the chromophore.

Protocol for Colorimetric Detection of Cyanide

This protocol provides a general framework for the use of this compound as a colorimetric sensor for cyanide ions in an organic solvent.

Materials:

  • Stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Stock solution of a cyanide salt (e.g., tetrabutylammonium cyanide) in the same solvent.

  • The organic solvent for dilutions (e.g., DMSO).

  • UV-Vis spectrophotometer and cuvettes.

  • Micropipettes.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.

    • Prepare a stock solution of the cyanide salt (e.g., 10 mM) in DMSO.

    • From the cyanide stock solution, prepare a series of standard solutions of varying concentrations through serial dilution with DMSO.

  • Colorimetric Assay:

    • In a series of test tubes or a 96-well plate, add a fixed volume of the this compound stock solution.

    • To each tube/well, add an equal volume of the different cyanide standard solutions (and a blank with pure solvent).

    • Allow the solutions to incubate at room temperature for a set period (e.g., 5-10 minutes) to ensure the reaction reaches equilibrium.

    • Visually observe the color change in the solutions.

  • Spectrophotometric Analysis:

    • Transfer each solution to a cuvette.

    • Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 300-700 nm).

    • Record the absorbance at the λmax of the deprotonated form of the chromophore.

  • Data Analysis:

    • Plot the absorbance at the new λmax against the concentration of the cyanide ion.

    • This will generate a calibration curve that can be used to determine the concentration of cyanide in unknown samples.

Conclusion

This compound is a highly effective and versatile chromophore with significant potential in the development of colorimetric sensors. Its straightforward synthesis, coupled with its distinct and sensitive colorimetric response to anions, makes it an attractive tool for researchers in various fields, including analytical chemistry and drug development. The protocols and principles outlined in this document provide a solid foundation for the successful application of this potent chromophore in the laboratory.

References

  • Gholamzadeh, P., & Elhamifar, D. (Year). A task-specific basic ionic liquid-modified nanomagnetic catalyst for the one-pot synthesis of this compound as a new and efficient colorimetric chemosensor for the detection of cyanide. New Journal of Chemistry. [Link]

  • El-Sayed, W. M., El-khouly, M. E., & Mohamed, G. G. (2020). Synthesis, characterization and theoretical studies of novel colorimetric anion sensors based on dicyanovinyl- and p-nitrophenylazo moieties. Journal of Molecular Structure, 1205, 127602. [Link]

Application Notes and Protocols for the Characterization of 4-Nitrobenzeneazomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

4-Nitrobenzeneazomalononitrile is a niche organic compound characterized by the presence of a nitro group, an azo linkage, and a malononitrile moiety. This unique combination of functional groups suggests its potential utility in various fields, including as a dye, a photosensitive material, or an intermediate in the synthesis of more complex heterocyclic compounds. Its characterization is paramount for confirming its identity, purity, and for establishing structure-property relationships. This guide provides a comprehensive overview of the analytical methodologies for the thorough characterization of this compound, blending theoretical principles with practical, field-tested protocols.

While specific experimental data for this compound is not extensively available in public databases, this document outlines robust analytical approaches based on the known chemistry of its constituent functional groups and data from structurally related molecules. The protocols provided herein are designed to be a starting point for researchers, and may require further optimization based on the specific instrumentation and sample matrix.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for selecting appropriate analytical techniques and solvents.

PropertyValueSource
CAS Number 1080-02-0[1][2]
Molecular Formula C9H5N5O2Inferred from Structure
Appearance Yellow Solid[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[2]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The extended conjugation in this compound, involving the phenyl ring, the azo group, and the dicyanovinyl group, is expected to result in strong absorption in the UV-visible region. The nitro group, being a strong electron-withdrawing group, will further influence the electronic transitions.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane). A typical concentration range is 1-10 µg/mL.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement: Scan the sample from 200 to 800 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations, following the Beer-Lambert law.

Expected Results: Based on related structures like 4-nitrobenzaldehyde and other azo dyes, significant absorbance peaks are anticipated in the 250-450 nm range.[3][4][5] The exact λmax will be characteristic of the specific conjugated system of this compound.

Logical Workflow for UV-Vis Analysis

cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis cluster_data Data Interpretation prep1 Weigh Compound prep2 Dissolve in UV-transparent solvent prep1->prep2 prep3 Dilute to 1-10 µg/mL prep2->prep3 analysis1 Set Wavelength Range (200-800 nm) prep3->analysis1 analysis2 Run Blank (Solvent) analysis1->analysis2 analysis3 Measure Sample Absorbance analysis2->analysis3 data1 Identify λmax analysis3->data1 data2 Construct Calibration Curve (Quantitative) data1->data2

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. If using the KBr pellet method, mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Measurement: Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected Characteristic Peaks:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
C≡N (Nitrile)2220-2260Stretching
C=N (Azo)~1550-1630 (often weak)Stretching
NO₂ (Nitro)1500-1570 (asymmetric) and 1300-1370 (symmetric)Stretching
C=C (Aromatic)1400-1600In-ring stretching
C-H (Aromatic)3000-3100 (stretching), 690-900 (bending)Stretching and Bending

Note: The exact positions of these peaks can be influenced by the overall molecular structure and electronic effects.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Measurement: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like 2D NMR (COSY, HSQC) can be performed for more detailed structural elucidation.

  • Data Analysis: Analyze the chemical shifts (δ), integration (for ¹H), and coupling patterns (for ¹H) to assign the signals to the specific protons and carbons in the molecule.[7]

Expected ¹H NMR Signals: The aromatic protons on the 4-nitrophenyl ring will likely appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The single proton on the malononitrile moiety will also be in the downfield region, likely a singlet, due to the deshielding effects of the adjacent cyano and azo groups.

Expected ¹³C NMR Signals: The spectrum will show signals for the aromatic carbons, with the carbon attached to the nitro group being significantly downfield. The carbons of the cyano groups will also have characteristic chemical shifts (typically δ 110-120 ppm). The carbon of the azo-linked methine and the olefinic carbons of the malononitrile group will also be present.

Chromatographic and Mass Spectrometric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures. Mass spectrometry is the definitive technique for determining the molecular weight and obtaining information about the molecular formula and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like this compound, a reverse-phase HPLC method is most suitable.

Experimental Protocol:

ParameterRecommended ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile:Water or Methanol:Water gradientA gradient elution allows for the separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV-Vis at the λmax determined previouslyProvides high sensitivity for this chromophoric compound.
Injection Volume 10-20 µLStandard injection volume.

Note: This method will likely require optimization of the mobile phase composition and gradient profile to achieve the best separation.[8][9]

Workflow for HPLC Method Development

start Start: Purity Assessment prep Prepare Sample Solution (e.g., in Acetonitrile) start->prep hplc_setup Setup HPLC System (C18 Column, UV Detector) prep->hplc_setup mobile_phase Select Mobile Phase (e.g., ACN/Water) hplc_setup->mobile_phase gradient Develop Gradient Program mobile_phase->gradient injection Inject Sample gradient->injection chromatogram Acquire Chromatogram injection->chromatogram analysis Analyze Peak Purity and Retention Time chromatogram->analysis end End: Purity Determined analysis->end

Caption: HPLC Method Development Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph, and then the components are detected by a mass spectrometer. The thermal stability of this compound should be considered, as azo compounds can be thermally labile.

Experimental Protocol:

ParameterRecommended ConditionsRationale
Column Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)Good for separating a wide range of organic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °C (or lower to prevent degradation)Should be high enough to vaporize the sample but low enough to avoid thermal decomposition.
Oven Program Start at a moderate temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C)A temperature gradient is necessary to elute the compound and any potential impurities.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
Mass Range m/z 50-400To cover the molecular ion and expected fragments.

Note: A preliminary thermal analysis (TGA/DSC) is recommended to determine the decomposition temperature of this compound to set an appropriate GC oven temperature program.[10][11]

Expected Mass Spectrum: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). Cleavage of the azo bond is also a likely fragmentation pathway.

Thermal Analysis

Principle: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability of this compound, which is particularly important for azo compounds as they can decompose exothermically.

Experimental Protocol (TGA):

  • Sample Preparation: Place a small, accurately weighed amount of the sample (3-10 mg) in an inert TGA pan (e.g., alumina).

  • Instrumentation: A Thermogravimetric Analyzer.

  • Measurement: Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a temperature range (e.g., 25 °C to 600 °C).

  • Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature, indicating the decomposition temperature(s).

Experimental Protocol (DSC):

  • Sample Preparation: Seal a small amount of the sample (1-5 mg) in an aluminum DSC pan.

  • Instrumentation: A Differential Scanning Calorimeter.

  • Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

  • Data Analysis: The DSC thermogram will show endothermic events (like melting) and exothermic events (like decomposition). This can provide the melting point and the enthalpy of decomposition.

Expected Results: Azo compounds are known to be thermally sensitive. The TGA will likely show a significant weight loss corresponding to the decomposition of the molecule, potentially starting at moderately elevated temperatures. The DSC may show a sharp endothermic peak for melting, followed by a large exothermic peak corresponding to decomposition.[12]

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. The combination of spectroscopic methods (UV-Vis, IR, NMR) for structural elucidation, chromatographic techniques (HPLC, GC) for purity assessment, and mass spectrometry for molecular weight and formula determination provides a complete profile of the molecule. Thermal analysis is also critical for understanding its stability. The protocols and expected outcomes detailed in this guide serve as a robust starting point for researchers working with this and structurally related compounds, ensuring scientific rigor and integrity in their findings.

References

  • GC-MS and Re-Fractionation Provide Essential Information Orthogonal to LCMS/microNMR. (n.d.).
  • The UV-vis spectra of the reaction between 4-nitrobenzaldehyde 2... (n.d.). ResearchGate. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (n.d.). PMC - NIH. Retrieved from [Link]

  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (n.d.). SciELO. Retrieved from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • (p-Nitrobenzylidene)malononitrile. (n.d.). SpectraBase. Retrieved from [Link]

  • Benzonitrile, 4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]

  • Benzeneacetonitrile, 4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Benzonitrile, 4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Benzoic acid, 4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves. (2020). PMC - NIH. Retrieved from [Link]

  • Benzeneacetonitrile, 4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Benzoic acid, 4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • p-Nitrobenzonitrile - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Benzoic acids and derivatives. (n.d.). MassBank. Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Decyanation–(Hetero)arylation of Malononitriles to access α-(Hetero)arylnitriles. (n.d.). ResearchGate. Retrieved from [Link]

  • UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as... (n.d.). ResearchGate. Retrieved from [Link]

  • UV-Visible Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]

  • NMR Spectroscopy Interpretation (Example). (2023). YouTube. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • A Novel and Efficient Arylation of Malononitrile Catalyzed by Nickel(0) Complexes. (n.d.). ResearchGate. Retrieved from [Link]

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Application Note: Mechanistic Insights and Experimental Protocols for the Reaction of 4-Nitrobenzeneazomalononitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Overview of 4-Nitrobenzeneazomalononitrile (4-NBAM)

This compound (4-NBAM) is a highly electrophilic organic compound characterized by a complex and reactive structure. It incorporates a 4-nitrophenyl group linked via an azo bridge (–N=N–) to a malononitrile moiety [–CH(CN)₂]. This unique arrangement of functional groups results in a molecule with significant potential in organic synthesis and analytical chemistry.

The key to 4-NBAM's reactivity lies in the powerful, cumulative electron-withdrawing effects of its constituent parts:

  • The p-Nitro Group (–NO₂): A strong deactivating group that reduces electron density on the aromatic ring through both inductive and resonance effects.

  • The Azo Group (–N=N–): Acts as an electron-withdrawing bridge, further polarizing the aromatic system.

  • The Malononitrile Group [–CH(CN)₂]: The two cyano groups are potent electron sinks, significantly increasing the electrophilicity of the entire molecular framework.

This electronic structure renders the 4-nitrophenyl ring exceptionally susceptible to nucleophilic attack, making 4-NBAM a prime substrate for studying Nucleophilic Aromatic Substitution (SNAr) reactions.

Primary Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The dominant reaction mechanism for 4-NBAM with a wide range of nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) pathway. This is not a single-step displacement like an SN2 reaction; rather, it is a two-step addition-elimination process.[1] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring that contains a suitable leaving group.

For 4-NBAM, the entire arylazo-malononitrile fragment can be considered the leaving group, displaced by an incoming nucleophile. The key intermediate in this process is a resonance-stabilized carbanion known as a Meisenheimer complex .[2][3] The presence of the ortho- and para-nitro groups is crucial for stabilizing this negatively charged intermediate, thereby lowering the activation energy of the first, rate-determining step.[4][5]

General Mechanism: The Meisenheimer Complex

The SNAr reaction of 4-NBAM proceeds via the formation of a Meisenheimer complex, which is a 1:1 adduct between the electron-deficient arene and the nucleophile.[2] The formation of this complex is often the slow, rate-determining step because it involves the temporary loss of aromaticity in the ring.[1]

The steps are as follows:

  • Addition: The nucleophile (Nu⁻) attacks the carbon atom of the 4-nitrophenyl ring that is attached to the azo group (the ipso-carbon). This forms a tetrahedral intermediate and breaks the aromaticity of the ring.

  • Stabilization: The resulting negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the para-nitro group through resonance. This resonance stabilization is what makes the SNAr reaction feasible for highly activated systems.[5][6]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the [azomalononitrile]⁻ anion. This step is typically fast.

Caption: General SNAr mechanism via a Meisenheimer complex.

Reactions with Specific Nucleophiles: Mechanisms and Protocols

The reactivity of 4-NBAM has been explored with various classes of nucleophiles, primarily amines, alkoxides, and thiols.

Reaction with Amines (e.g., Piperidine)

Secondary amines, such as piperidine, are effective nucleophiles for SNAr reactions. Kinetic studies on analogous systems, like 1-phenoxy-2,4-dinitrobenzenes reacting with cyclic secondary amines, show that the reaction can be catalyzed by a second molecule of the amine, which assists in proton removal in the transition state.[7]

3.1.1 Mechanistic Discussion

The reaction of 4-NBAM with piperidine proceeds through a classic SNAr pathway to yield N-(4-nitrophenyl)piperidine. The lone pair of the amine nitrogen acts as the nucleophile, attacking the ipso-carbon of the 4-NBAM. The resulting zwitterionic intermediate is stabilized by the nitro group and subsequently collapses, expelling the leaving group to form the final product.

Caption: Reaction pathway for the aminolysis of 4-NBAM.

3.1.2 Quantitative Data Summary

NucleophileSubstrate AnalogueSolventRate Constant (k₂)Reference
Piperidine1-(4-nitrophenoxy)-2,4-dinitrobenzeneMeCNHigh (specific value varies)[7]
Various Amines2,4-dinitrophenyl benzenesulfonates-Varies with basicity[8]

3.1.3 Detailed Experimental Protocol: Synthesis of N-(4-nitrophenyl)piperidine

  • Rationale: This protocol demonstrates a typical SNAr reaction using a common secondary amine. Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its polar aprotic nature, which does not interfere with the nucleophile. The reaction is monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Reagents and Materials:

    • This compound (4-NBAM)

    • Piperidine

    • Acetonitrile (MeCN), anhydrous

    • Ethyl acetate (EtOAc) and Hexanes for TLC and chromatography

    • Round-bottom flask, magnetic stirrer, TLC plates, silica gel for column chromatography.

  • Procedure:

    • Dissolve 4-NBAM (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

    • Add piperidine (1.2 eq) to the solution dropwise at room temperature with stirring.

    • Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc eluent). The starting material (4-NBAM) is a colored spot, while the product will have a different Rf value.

    • Upon completion (disappearance of the starting material, typically 1-3 hours), remove the solvent under reduced pressure.

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield N-(4-nitrophenyl)piperidine as a solid.

  • Characterization:

    • ¹H NMR: Confirm the structure by identifying the characteristic peaks for the nitrophenyl protons and the piperidine protons.

    • Mass Spectrometry: Verify the molecular weight of the product.

    • Melting Point: Compare with the literature value.

Reaction with Alkoxides (e.g., Sodium Methoxide)

Alkoxides are strong nucleophiles that readily participate in SNAr reactions with activated aryl systems. The reaction of 4-NBAM with sodium methoxide is expected to yield 4-nitroanisole.

3.2.1 Mechanistic Discussion

The methoxide ion (CH₃O⁻) attacks the ipso-carbon of 4-NBAM. This addition is the rate-determining step, leading to a stable Meisenheimer complex where the negative charge is delocalized onto the nitro group.[2][9] Subsequent rapid elimination of the [azomalononitrile]⁻ anion regenerates the aromatic ring, forming the ether product.

Caption: Experimental workflow for the reaction with methoxide.

3.2.2 Detailed Experimental Protocol: Synthesis of 4-Nitroanisole

  • Rationale: This protocol uses the alkoxide's conjugate alcohol (methanol) as the solvent, which is a common practice for such reactions.[10] The reaction is typically fast due to the high nucleophilicity of the methoxide and the high electrophilicity of the substrate.

  • Reagents and Materials:

    • This compound (4-NBAM)

    • Sodium methoxide (CH₃ONa), 25% solution in methanol or solid

    • Methanol (MeOH), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Standard laboratory glassware.

  • Procedure:

    • In a clean, dry flask, dissolve 4-NBAM (1.0 eq) in anhydrous methanol.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add a solution of sodium methoxide (1.1 eq) in methanol. An intense color change, indicative of Meisenheimer complex formation, may be observed.[2]

    • Allow the reaction to stir at room temperature for 1 hour, monitoring by TLC.

    • Once the reaction is complete, carefully quench by adding saturated aqueous NH₄Cl solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify by silica gel chromatography if necessary.

  • Characterization:

    • ¹H NMR (CDCl₃): Expect signals around δ 8.2 (d, 2H), δ 6.9 (d, 2H), and δ 3.9 (s, 3H).

    • ¹³C NMR: Confirm the presence of the aromatic carbons and the methoxy carbon.

    • IR Spectroscopy: Look for the characteristic C-O ether stretch and the N-O stretches of the nitro group.

Reaction with Thiols (e.g., Thiophenol)

Thiolates are excellent "soft" nucleophiles and are highly reactive towards electron-deficient aromatic systems.[11] The reaction of 4-NBAM with a thiol, such as thiophenol in the presence of a base, is expected to produce the corresponding aryl thioether. Studies on similar compounds like 4-chloro-7-nitrobenzofurazan show that thiols can form Meisenheimer-type complexes as intermediates.[12][13]

3.3.1 Mechanistic Discussion

A base (e.g., triethylamine or potassium carbonate) is required to deprotonate the thiol (RSH) to the more nucleophilic thiolate (RS⁻). The thiolate then attacks the 4-NBAM ring to form the Meisenheimer adduct. Subsequent elimination of the leaving group yields the 4-nitrophenyl thioether.

3.3.2 Detailed Experimental Protocol: Synthesis of 4-Nitrophenyl Phenyl Sulfide

  • Rationale: This protocol uses a non-nucleophilic organic base (triethylamine) to generate the thiolate in situ, avoiding competition from the base as a nucleophile. DMF is a suitable polar aprotic solvent for this SNAr reaction.

  • Reagents and Materials:

    • This compound (4-NBAM)

    • Thiophenol

    • Triethylamine (Et₃N)

    • Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Standard laboratory glassware.

  • Procedure:

    • Dissolve 4-NBAM (1.0 eq) in anhydrous DMF in a flask under a nitrogen atmosphere.

    • Add thiophenol (1.1 eq) followed by triethylamine (1.2 eq).

    • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • ¹H NMR: Confirm the aromatic signals corresponding to both the 4-nitrophenyl and the phenyl rings.

    • Mass Spectrometry: Verify the expected molecular ion peak for the thioether product.

Conclusion

This compound is a highly activated electrophile that readily undergoes Nucleophilic Aromatic Substitution (SNAr) with a variety of nucleophiles. The reaction is facilitated by the strong electron-withdrawing character of the nitro, azo, and malononitrile groups, which stabilize the key Meisenheimer complex intermediate. The protocols provided herein offer robust starting points for the synthesis of substituted 4-nitrobenzene derivatives using amines, alkoxides, and thiols. These reactions are valuable tools for researchers in organic synthesis and drug development, enabling the construction of diverse molecular architectures from a common, highly reactive precursor.

References

  • Meisenheimer, J. (1902). Über die Einwirkung von Alkoholnatrium auf aromatische Nitrokörper. Justus Liebigs Annalen der Chemie, 323(2), 205-246. [Link]

  • Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Electron Deficient Aromatic- and Heteroaromatic-Base Interactions. Elsevier. [Link]

  • Makosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282-289. [Link]

  • Terrier, F. (1991). Rate and equilibrium studies in anioinic sigma-complexes. Chemical Reviews, 91(4), 779-828. [Link]

  • Nitta, K., Bratcher, S. C., & Kronman, M. J. (1979). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal, 177(2), 385-392. [Link]

  • Artamkina, G. A., Egorov, M. P., & Beletskaya, I. P. (1982). Meisenheimer complexes. Chemical Reviews, 82(4), 427-459. [Link]

  • Um, I. H., Kim, M. Y., & Shin, M. A. (2014). Kinetic Study on Aminolysis of 4-Nitrophenyl Isonicotinate in Acetonitrile: Effect of Amine Basicity on Reactivity and Reaction Mechanism. Bulletin of the Korean Chemical Society, 35(7), 2130-2134. [Link]

  • Jackson, C. L., & Gazzolo, F. H. (1900). On Certain Derivatives of Unsymmetrical Trinitrobenzol. American Chemical Journal, 23(5), 376-395. [Link]

  • Paradisi, C. (1991). Nucleophilic Aromatic Substitution. In Comprehensive Organic Synthesis (Vol. 4, pp. 423-450). Pergamon Press. [Link]

  • Jaworski, J. S., & Troszkiewicz, A. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4805. [Link]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley. [Link]

  • Koh, H. J., Han, K. L., & Lee, I. (1999). Nucleophilic Substitution Reactions of Thiophenyl 4-Nitrobenzoates with Pyridines in Acetonitrile. The Journal of Organic Chemistry, 64(13), 4783-4789. [Link]

  • Um, I. H., Lee, E. J., & Buncel, E. (2011). Effect of amine nature on reaction rate and mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines. Journal of Organic Chemistry, 76(15), 6349-6357. [Link]

  • Oh, H. K., Kim, I. K., Sung, D. D., & Lee, I. (2005). Kinetics and Mechanism of the Addition of Benzylamines to β-Cyanostilbenes in Acetonitrile. Bulletin of the Korean Chemical Society, 26(4), 641-644. [Link]

Sources

Application Note & Protocol: Considerations for the Safe and Scalable Synthesis of 4-Nitrobenzeneazomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Research & Development Professionals

Abstract: This document provides a detailed guide for the synthesis of 4-Nitrobenzeneazomalononitrile, with a primary focus on the safety considerations and procedural controls required for scaling the process from the laboratory bench to larger quantities. The synthesis proceeds via a two-step diazotization-coupling reaction, a classic but hazardous transformation. We will dissect the reaction mechanism, identify critical process safety parameters, and provide an illustrative laboratory-scale protocol. The core objective is to equip researchers with the knowledge to manage the inherent risks, particularly the thermal instability of the diazonium intermediate and the exothermic nature of the coupling step.

Introduction: The Chemistry and Challenges

This compound belongs to the class of aryl azo compounds, which are widely used as dyes, pigments, and chemical intermediates. The synthesis involves the reaction of a diazonium salt with a carbon nucleophile (a methylene-activated compound). The presence of a p-nitro group on the aromatic ring makes the diazonium salt highly electrophilic, facilitating a rapid coupling reaction. However, this same electron-withdrawing group also increases the thermal sensitivity and potential shock sensitivity of the diazonium salt intermediate, making its handling and use a significant process safety challenge.

Scaling up this synthesis is non-trivial. The primary obstacles are:

  • Thermal Management: Both the diazotization and the coupling steps are exothermic and require strict temperature control to prevent runaway reactions.

  • Intermediate Instability: The 4-nitrobenzenediazonium salt is prone to explosive decomposition, especially if isolated or allowed to warm.

  • Reagent Handling: The reaction involves corrosive acids, toxic precursors, and the evolution of nitrogen gas.

This guide is structured to address these challenges directly, providing a framework for a robust and safe synthesis.

Section 1: Reaction Mechanism and Hazard Analysis

The overall synthesis is a two-stage process conducted in a single pot ("in situ").

Stage 1: Diazotization of 4-Nitroaniline In this step, 4-nitroaniline is treated with nitrous acid (HNO₂) to form the 4-nitrobenzenediazonium salt. Nitrous acid is generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid (HCl).

  • Mechanism: The primary amine on 4-nitroaniline attacks the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid. A series of proton transfers and the elimination of a water molecule yield the diazonium ion.

  • Key Hazards:

    • Thermal Instability: Diazonium salts are notoriously unstable. The 4-nitro derivative is particularly sensitive and can decompose violently, releasing nitrogen gas. This decomposition is accelerated by heat, light, and the presence of certain metals. The reaction must be maintained between 0-5 °C.

    • Excess Nitrite: Unreacted sodium nitrite can react with the product or byproducts, leading to unsafe side reactions. It is crucial to use the stoichiometric amount and test for its absence before proceeding.

Stage 2: Azo Coupling The generated diazonium salt is a potent electrophile. It is immediately reacted with malononitrile, which has been deprotonated by a mild base (e.g., sodium acetate) to form a nucleophilic carbanion.

  • Mechanism: The carbanion of malononitrile attacks the terminal nitrogen of the diazonium salt, forming the azo bond (C-N=N-C) and yielding the final product.

  • Key Hazards:

    • Exothermicity: The coupling reaction is highly exothermic. The rate of addition of the malononitrile solution must be carefully controlled to allow the cooling system to dissipate the generated heat effectively.

    • pH Control: The pH of the reaction medium is critical. A buffered system (using sodium acetate) is required to facilitate the deprotonation of malononitrile while preventing the diazonium salt from decomposing into undesired phenols at higher pH.

Section 2: Process Safety Considerations for Scale-Up

Directly scaling a benchtop procedure is a recipe for disaster. The following parameters must be re-evaluated for any increase in batch size.

Parameter Laboratory Scale (1-10 g) Scale-Up Consideration (>100 g) Rationale & Justification
Reactor Type Glass Beaker / Round Bottom FlaskJacketed Glass Reactor with BafflesSurface area-to-volume ratio decreases on scale-up, hindering heat transfer. A jacketed reactor provides precise, uniform temperature control. Baffles ensure proper mixing to avoid localized "hot spots."
Temperature Control Ice/Water BathCirculating Chiller/CryostatAn ice bath is insufficient for controlling exotherms at scale. A powerful, automated chiller is mandatory to maintain the critical 0-5 °C range.
Reagent Addition Manual (Pipette / Funnel)Metering Pump (e.g., Peristaltic)Manual addition is too variable and dangerous at scale. A calibrated pump ensures a slow, consistent addition rate, preventing the exotherm from overwhelming the cooling system.
Agitation Magnetic Stir BarOverhead Mechanical StirrerA magnetic stirrer is inadequate for the viscous slurries that can form. An overhead stirrer with appropriate impeller design ensures homogeneity.
Safety Monitoring ThermometerRedundant Temperature Probes, Pressure SensorMultiple probes ensure accurate temperature reading. A pressure sensor can provide an early warning of gas evolution from a potential decomposition event.
Quenching Agent -Sulfamic Acid Solution (on standby)A quenching agent should be readily available to destroy excess nitrous acid or diazonium salt in an emergency.
Engineering Controls Fume HoodWalk-in Fume Hood, Blast ShieldGiven the explosion hazard of the diazonium salt, a blast shield is a non-negotiable safety requirement for any scale-up activity.

Section 3: Illustrative Laboratory-Scale Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a properly equipped laboratory. A thorough risk assessment must be conducted before any work begins.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Nitroaniline138.1220.02.76 g
Concentrated HCl (37%)36.46~806.7 mL
Sodium Nitrite (NaNO₂)69.0021.01.45 g
Malononitrile66.0620.01.32 g
Sodium Acetate (anhydrous)82.0360.04.92 g
Deionized Water18.02-~150 mL
Ethanol46.07-~50 mL

Step-by-Step Procedure:

Part A: Preparation of the Diazonium Salt Solution

  • In a 250 mL three-neck flask equipped with an overhead stirrer, thermometer, and addition funnel, combine 4-nitroaniline (2.76 g) and 50 mL of deionized water.

  • Stir to create a slurry. Add concentrated HCl (6.7 mL) cautiously. The mixture will warm up slightly as the aniline salt forms.

  • Cool the flask in an ice/salt bath to 0 °C. Ensure the internal temperature is stable between 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite (1.45 g) in 15 mL of cold water.

  • Using the addition funnel, add the sodium nitrite solution dropwise to the stirred 4-nitroaniline slurry over 20-30 minutes. CRITICAL: Maintain the internal temperature below 5 °C at all times. Rapid addition will cause a dangerous temperature spike.

  • After the addition is complete, stir the resulting clear, yellow diazonium salt solution for an additional 15 minutes at 0-5 °C.

  • Safety Check: Test for the presence of excess nitrous acid. Dip a glass rod into the solution and touch it to potassium iodide-starch paper. An immediate dark blue/black color indicates excess nitrous acid. If present, add a small amount of sulfamic acid until the test is negative.

Part B: Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve malononitrile (1.32 g) and sodium acetate (4.92 g) in 80 mL of water. Stir until fully dissolved and cool the solution to ~10 °C in an ice bath.

  • CRITICAL: Add the prepared diazonium salt solution (from Part A) slowly to the stirred malononitrile solution over 30-40 minutes. A thick, bright yellow/orange precipitate of this compound will form immediately.

  • Monitor the temperature of the coupling mixture; it should not rise above 15 °C. Adjust the addition rate as needed.

  • After the addition is complete, allow the mixture to stir in the ice bath for 1 hour to ensure the reaction goes to completion.

Part C: Isolation and Purification

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with plenty of cold water (3 x 50 mL) to remove salts and impurities.

  • Wash the cake with a small amount of cold ethanol (20 mL) to aid in drying.

  • Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C). DO NOT use high heat. The dry product should be a bright yellow/orange crystalline solid.

  • Calculate the yield and characterize the product (e.g., melting point, NMR).

Section 4: Visualization of the Workflow

The following diagram outlines the critical steps and safety checkpoints in the synthesis workflow.

SynthesisWorkflow cluster_prep Preparation & Diazotization cluster_coupling Azo Coupling cluster_workup Workup & Isolation A 1. Charge 4-Nitroaniline, Water, HCl B 2. Cool Reactor to 0-5 °C A->B D 4. Slow Addition of NaNO₂ (T < 5 °C) B->D C 3. Prepare NaNO₂ Solution C->D E 5. Safety Check: Test for excess HNO₂ D->E G 7. Slow Addition of Diazonium Salt to Malononitrile Solution (T < 15 °C) E->G F 6. Prepare Malononitrile & NaOAc Solution F->G H 8. Stir for 1 hr at low temp G->H I 9. Vacuum Filtration H->I J 10. Wash with Cold Water & Ethanol I->J K 11. Low Temp Vacuum Drying J->K L 12. Final Product: This compound K->L

Caption: Critical Synthesis Workflow with Safety Checkpoints.

References

  • The provided search results indicate that detailed, publicly available synthesis procedures for this specific molecule are sparse, likely due to its nature as a chemical intermediate rather than a final product with extensive literature. The principles outlined are based on standard, well-documented organic chemistry procedures for diazotization and azo coupling, which are found in advanced organic chemistry textbooks and process safety literature. For related procedures and safety data, please consult chemical supplier databases and safety data sheets for the reagents involved, such as 4-nitroaniline and malononitrile.[1][2][3][4][5] The synthesis of related nitrobenzonitriles and the hazards of azo compounds provide context for the required safety measures.[6][7][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitrobenzeneazomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Nitrobenzeneazomalononitrile. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve common issues encountered during this synthesis.

Safety First: A Critical Prerequisite

Before commencing any experimental work, a thorough understanding of the hazards associated with the reagents is mandatory. The synthesis of this compound involves substances with significant toxicity.

  • 4-Nitroaniline: This starting material is highly toxic if inhaled, swallowed, or absorbed through the skin.[1][2] It is classified as a material causing immediate and serious toxic effects.[3] Exposure can lead to the formation of methemoglobin, causing cyanosis (a bluish discoloration of the skin), with symptoms that may be delayed.[1]

  • Malononitrile: This reagent is also toxic and requires careful handling.

  • Acids and Bases: Concentrated acids (like HCl) and bases used in the procedure are corrosive.

Mandatory Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves (inspect gloves before use).[1][2]

  • Have appropriate spill kits and first-aid measures readily available. In case of contact, wash the affected area immediately with plenty of water and seek medical attention.[2][3]

Reaction Overview

The synthesis is a two-step process: (1) The diazotization of 4-nitroaniline to form a 4-nitrobenzenediazonium salt, followed by (2) an azo coupling reaction with malononitrile.

Caption: Overall reaction scheme for the synthesis.

Part 1: Diazotization of 4-Nitroaniline

This initial step is the most critical for the success of the overall synthesis. The aromatic amine is converted into a highly reactive diazonium salt, which is prepared in situ and used immediately.[4]

Experimental Protocol: Diazonium Salt Preparation
  • Acidic Solution: In a beaker of appropriate size, suspend 4-nitroaniline in dilute hydrochloric acid.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with constant stirring. It is crucial that the temperature does not exceed 5 °C.[5]

  • Nitrite Addition: Prepare a concentrated aqueous solution of sodium nitrite. Add this solution dropwise to the cold 4-nitroaniline suspension over 15-20 minutes. Vigorous stirring is essential to ensure proper mixing and heat dissipation.

  • Monitoring: Continuously monitor the temperature, keeping it below 5 °C.[5] The completion of the reaction can be verified by placing a drop of the reaction mixture onto starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid, signaling the end of the diazotization.[5]

  • Immediate Use: The resulting cold, clear solution of 4-nitrobenzenediazonium chloride should be used immediately in the subsequent coupling step.[4]

Troubleshooting & FAQs: Diazotization

Q1: Why is it absolutely essential to maintain the temperature between 0 and 5 °C? A: The diazonium salt is thermally unstable.[4] Above 5 °C, it rapidly decomposes, primarily through a reaction with water, to form 4-nitrophenol and evolve nitrogen gas.[6] This decomposition not only consumes your intermediate, drastically lowering the final yield, but also introduces a significant impurity (4-nitrophenol) that can be difficult to remove. The aromatic ring in diazonium salts provides some resonance stabilization, but they remain high-energy compounds prone to decomposition.[4]

Q2: What is the role of the strong acid (HCl) in this step? A: The acid serves two primary functions. First, it reacts with sodium nitrite (NaNO₂) to generate the reactive nitrosating agent, nitrous acid (HNO₂), in situ.[7] Second, the acidic environment helps to stabilize the resulting diazonium salt and prevents premature coupling reactions.[5]

Q3: During the addition of sodium nitrite, my solution turned dark brown and I saw gas bubbles. What went wrong? A: This is a classic sign of diazonium salt decomposition. The most likely cause is that the temperature rose above the critical 5 °C limit, either throughout the bulk solution or in localized "hot spots." This can happen if the nitrite solution is added too quickly or if stirring is inadequate. The brown color is often due to the formation of complex side products, and the bubbles are nitrogen gas being released from the decomposition of the diazonium ion.[6]

Q4: My 4-nitroaniline won't fully dissolve in the acid. Is this a problem? A: No, this is expected. 4-nitroaniline is sparingly soluble in acidic water.[8] The reaction proceeds as a suspension. As the solid 4-nitroaniline reacts and converts to the water-soluble diazonium salt, the suspension will gradually clarify. Ensure stirring is efficient enough to keep the solid suspended and available for reaction.

Part 2: Azo Coupling with Malononitrile

In this step, the electrophilic diazonium salt reacts with the nucleophilic carbon of malononitrile. The efficiency of this step is highly dependent on pH.

Experimental Protocol: Azo Coupling
  • Coupling Solution: In a separate beaker, dissolve malononitrile and a pH buffer, such as sodium acetate, in water.

  • Cooling: Cool this solution to 0–10 °C in an ice bath.

  • Coupling: While stirring vigorously, add the freshly prepared, cold 4-nitrobenzenediazonium salt solution (from Part 1) slowly to the malononitrile solution.

  • Precipitation: The product, this compound, should begin to precipitate as a colored solid.

  • Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water to remove salts, and then with a small amount of cold ethanol or methanol to remove soluble impurities.

Troubleshooting & FAQs: Azo Coupling

Q1: My final yield is disappointingly low. What are the most common causes? A: Low yield is the most frequent problem. The following workflow can help diagnose the issue.

Troubleshooting_Workflow start Low Yield Observed temp_check Was Diazotization Temp strictly kept at 0-5°C? start->temp_check ph_check Was Coupling pH controlled (e.g., buffer)? temp_check->ph_check Yes cause_temp Cause: Diazonium salt decomposed to 4-nitrophenol. temp_check->cause_temp No time_check Was Diazonium Salt used immediately? ph_check->time_check Yes cause_ph Cause: Malononitrile was not sufficiently deprotonated (not nucleophilic enough). ph_check->cause_ph No cause_time Cause: Diazonium salt degraded in solution before use. time_check->cause_time No cause_unknown Consider other issues: - Reagent purity - Stoichiometry errors - Inefficient stirring time_check->cause_unknown Yes temp_yes Yes temp_no No ph_yes Yes ph_no No time_yes Yes time_no No

Caption: Troubleshooting workflow for low product yield.

Q2: Why is pH control so important during the coupling step? A: The pH of the reaction medium is a critical parameter that dictates the reactivity of the coupling partner.[5] The reaction is an electrophilic attack by the diazonium ion on the malononitrile. Malononitrile is a C-H acid; it must be deprotonated to form a carbanion (a highly reactive nucleophile) for the coupling to occur efficiently.

  • Too Acidic (Low pH): The concentration of the malononitrile carbanion is too low, and the reaction rate will be extremely slow or nonexistent.[9]

  • Too Alkaline (High pH): While this would favor carbanion formation, the diazonium salt itself becomes unstable at high pH, converting to non-reactive diazotate species.[5] Therefore, a mildly acidic or neutral pH (typically pH 4-7), often achieved with a sodium acetate buffer, provides the optimal balance between activating the malononitrile and maintaining the stability of the diazonium salt.

Q3: Instead of a powder, I got a sticky, oily precipitate. What should I do? A: This often indicates the presence of impurities or issues with crystallization.

  • Cause: This can be caused by residual starting materials or side products like 4-nitrophenol, which can lower the melting point of the mixture. It can also result from the product precipitating too quickly from solution.

  • Solution: Try adding the diazonium salt solution even more slowly to a well-stirred, cold coupling solution. After filtration, attempt to purify the crude product by recrystallization (see Part 3). If it still oils out during recrystallization, try using a different solvent system or a larger volume of solvent.

Part 3: Purification and Characterization

Purification, typically by recrystallization, is essential to obtain a high-purity product suitable for further applications.

Experimental Protocol: Recrystallization
  • Solvent Selection: Transfer the crude, dry solid to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture) to just dissolve the solid.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Troubleshooting & FAQs: Purification

Q1: My product seems to be insoluble in common recrystallization solvents. A: this compound is a solid with limited solubility.[10] Ensure you are using a sufficient volume of hot solvent. Solvents like chloroform, dichloromethane, or ethyl acetate are reported to be effective.[10] If solubility is still an issue, a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) might be required.

Q2: After recrystallization, the melting point is still broad or lower than the literature value. What are the likely impurities? A: A broad or depressed melting point indicates impurities. The most common culprits are:

  • 4-Nitroaniline: The unreacted starting material.

  • 4-Nitrophenol: From the decomposition of the diazonium salt.

  • Side-reaction products: Other azo compounds formed under suboptimal conditions. A second recrystallization may be necessary. If the melting point does not improve, consider column chromatography for a more rigorous purification.

Q3: What analytical methods can I use to confirm the identity and purity of my final product? A: A combination of spectroscopic and physical methods should be used:

  • ¹H NMR: Will show characteristic peaks for the aromatic protons and the single proton on the central carbon.

  • FTIR: Will show characteristic absorptions for the nitro group (–NO₂), nitrile groups (–C≡N), and aromatic C=C bonds.[11]

  • Melting Point: A sharp melting point consistent with the literature value is a good indicator of purity.

  • UV-Vis Spectroscopy: As an azo compound, the product will be highly colored and have a characteristic absorption in the visible region.[12]

Summary of Key Parameters

ParameterRecommended Value/ConditionRationale
Diazotization Temperature 0–5 °CPrevents decomposition of the unstable diazonium salt.[4][5]
Reagent Molar Ratio Amine:NaNO₂:Malononitrile ≈ 1:1:1Ensures complete conversion without excess unreacted starting materials.
Coupling Reaction pH ~ pH 4-7 (Buffered)Balances diazonium salt stability with the need to deprotonate malononitrile for nucleophilic attack.[5][9]
Expected Yield > 70% (with optimization)Lower yields often point to issues with temperature or pH control.
Appearance Colored Crystalline SolidThe azo linkage (-N=N-) acts as a chromophore, making the compound colored.[4]

References

  • Progress of the reaction between 4-nitrobenzaldehyde, malononitrile, and 1,3 - ResearchGate. Available at: [Link]

  • Material Safety Data Sheet - 4-Nitroaniline MSDS. (2005). Available at: [Link]

  • Safety Data Sheet: 4-Nitroaniline - Carl ROTH. Available at: [Link]

  • DIAZOTISATION AND COUPLING - PHARMD GURU. Available at: [Link]

  • US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents.
  • Diazotisation - Organic Chemistry Portal. Available at: [Link]

  • 23.6: Coupling Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. (2019). Available at: [Link]

  • some reactions of diazonium ions - Chemguide. Available at: [Link]

  • Diazotization reaction: Mechanism and Uses - Online Chemistry notes. (2023). Available at: [Link]

  • Lec4 - Diazotization Reactions - YouTube. (2024). Available at: [Link]

  • 14.4: Diazotization of Amines - Chemistry LibreTexts. (2019). Available at: [Link]

  • Azo Coupling - Organic Chemistry Portal. Available at: [Link]

  • A mathematical framework for yield (vs. rate) optimization in constraint-based modeling and applications in metabolic engineering - PubMed Central. Available at: [Link]

  • US2809986A - Method for the purification of malononitrile - Google Patents.
  • (PDF) Growth and characterization of NMBA (4-nitro-4 0-methyl benzylidene aniline) single crystals - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Nitrobenzeneazomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Nitrobenzeneazomalononitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we understand that success in the lab comes from a deep understanding of the reaction mechanism and meticulous control over key parameters. This document is structured to provide not just protocols, but the causal reasoning behind them, empowering you to troubleshoot effectively and improve your yields.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound. Each question is framed around a specific problem, followed by an expert analysis of potential causes and actionable solutions.

Q1: My final yield of this compound is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a frequent challenge in azo coupling reactions and typically points to issues in one of the two main stages: diazotization or the coupling itself.[1] Let's break down the critical factors:

  • Cause 1: Decomposition of the Diazonium Salt. The 4-nitrobenzenediazonium salt is thermally unstable. If the temperature during its formation or the subsequent coupling reaction rises above the optimal 0-5°C range, it will rapidly decompose into 4-nitrophenol and nitrogen gas, directly depleting the key electrophile needed for the reaction.[2]

    • Solution: Employ an ice-salt bath to maintain a consistent temperature between 0 and 5°C throughout the entire process, from the addition of sodium nitrite to the completion of the coupling reaction.[1] Continuous monitoring with a low-temperature thermometer is essential.

  • Cause 2: Incorrect pH During Coupling. The coupling reaction's efficiency is highly pH-dependent.[3] Malononitrile requires a slightly basic or neutral environment to be deprotonated into its more nucleophilic carbanion form. If the solution is too acidic, the concentration of the reactive malononitrile anion will be too low for efficient coupling. Conversely, if the pH is too high, it can promote side reactions of the diazonium salt.

    • Solution: After forming the diazonium salt in an acidic medium, carefully adjust the pH of the malononitrile solution to approximately 7-8 using a base like sodium acetate or a dilute sodium hydroxide solution before and during the slow addition of the diazonium salt. This ensures the malononitrile is activated for coupling.

  • Cause 3: Inefficient Mixing or Reagent Addition. Localized high concentrations of the diazonium salt can lead to unwanted side reactions and decomposition.[4] This often happens when the diazonium salt solution is added too quickly or with inadequate stirring.

    • Solution: Add the cold diazonium salt solution to the malononitrile solution dropwise, using a dropping funnel, over an extended period (e.g., 30-45 minutes).[4] Ensure vigorous and efficient stirring throughout the addition to maintain a homogenous reaction mixture.

  • Cause 4: Impure Starting Materials. The purity of the initial 4-nitroaniline is critical. Impurities can interfere with the diazotization process or introduce colored byproducts that complicate purification and reduce the isolated yield of the desired product.[1][5]

    • Solution: Use high-purity 4-nitroaniline (recrystallized if necessary). Ensure the sodium nitrite is dry and has been stored properly.

Q2: I'm observing a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?

A2: The formation of brown or black insoluble, tar-like materials is a clear indicator of diazonium salt decomposition and other side reactions.[1]

  • Primary Cause: High Reaction Temperature. This is the most common reason. As explained in Q1, allowing the temperature to exceed 5°C causes the diazonium salt to break down, forming phenolic compounds which can then polymerize or react further to create complex, colored byproducts.[1]

    • Prevention: Strict and unwavering temperature control (0-5°C) is the most effective preventative measure.[1] Use an ice-salt bath and ensure the reaction vessel is well-submerged.

  • Secondary Cause: Incorrect Stoichiometry. Using a significant excess of sodium nitrite or insufficient acid during diazotization can lead to side reactions, including the formation of diazoamino compounds, which can contribute to the impure product mixture.[1]

    • Prevention: Carefully calculate and measure the molar equivalents of your reactants. A slight excess of acid is generally recommended to ensure complete diazotization and maintain a low pH during this initial step.

Q3: The color of my final product is brownish or off-color, not the expected bright yellow. What causes this?

A3: An off-color product typically points to the presence of impurities. The expected product, this compound, is a yellow solid.[6]

  • Cause 1: Oxidation. The coupling components can be susceptible to oxidation, which may produce colored impurities that co-precipitate with your product.[1]

    • Solution: While challenging to eliminate completely, ensuring a clean reaction setup and using high-purity reagents can minimize oxidative side reactions.

  • Cause 2: Co-precipitation of Byproducts. If temperature and pH were not perfectly controlled, byproducts such as 4-nitrophenol or polymeric materials may have formed and precipitated along with your desired compound.

    • Solution: The best approach is prevention by optimizing reaction conditions (see Q1 and Q2). For purification, recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) is highly effective at removing these types of impurities.

Q4: My product is difficult to purify. What are some effective purification strategies?

A4: Purification challenges often stem from the presence of closely related impurities or the aforementioned tar-like substances.

  • Strategy 1: Recrystallization. This is the most powerful technique for purifying solid organic compounds.

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility but the impurities have low solubility. Suitable solvents include ethanol, methanol, or ethyl acetate. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Strategy 2: Column Chromatography. If recrystallization fails to remove impurities, silica gel column chromatography can be employed.

    • Protocol: A solvent system (eluent) must be chosen that allows the desired product to move down the column at a different rate than the impurities. A typical starting point would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio is determined using Thin Layer Chromatography (TLC).

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is maintaining a low temperature (0-5°C) so critical for this synthesis?

A1: The central intermediate, the 4-nitrobenzenediazonium salt, is thermally labile. The bond between the aromatic ring and the diazonium group is weak. At temperatures above 5°C, this bond readily cleaves, leading to the irreversible loss of N₂ gas and the formation of a highly reactive aryl cation, which then reacts with water to form 4-nitrophenol.[2][7] This decomposition pathway is the primary source of yield loss and byproduct formation.

Q2: What is the optimal pH for the coupling reaction with malononitrile, and why?

A2: The optimal pH is a delicate balance, typically in the neutral to slightly basic range (pH 7-8). The diazonium salt (the electrophile) is most stable under acidic conditions, but the coupling partner, malononitrile (the nucleophile), is most reactive in its anionic (carbanion) form.[8] Maintaining a pH of 7-8 provides a sufficient concentration of the malononitrile carbanion to allow the coupling reaction to proceed efficiently without causing excessive decomposition of the diazonium salt, which would occur at a higher, more basic pH.

Q3: Can I prepare the diazonium salt in advance and store it?

A3: No. Diazonium salts are inherently unstable intermediates and should never be isolated or stored as dry solids, as they can be explosive. They must be prepared in situ (in the reaction mixture) and used immediately in the subsequent coupling step.[1]

Q4: What is the role of each reagent in the diazotization step?

A4:

  • 4-Nitroaniline: The starting aromatic amine that provides the core structure.[9]

  • Sodium Nitrite (NaNO₂): Reacts with the acid to generate nitrous acid (HNO₂) in situ.[9]

  • Hydrochloric Acid (HCl): Serves two purposes: it protonates the nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺), which is the actual diazotizing agent, and it maintains a low pH to stabilize the resulting diazonium salt.[9]

Section 3: Optimized Experimental Protocol

This protocol provides a reliable, step-by-step method for the synthesis of this compound, incorporating the best practices discussed above.

Data Presentation: Reagent Table
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Volume (mL)
4-Nitroaniline138.121.3810.0-
Sodium Nitrite69.000.7210.5-
Hydrochloric Acid (conc.)36.46--2.5
Malononitrile66.060.6610.0-
Sodium Acetate (anhyd.)82.032.530.5-
Water (deionized)18.02--~75
Experimental Workflow

Part A: Diazotization of 4-Nitroaniline

  • In a 250 mL beaker, combine 1.38 g (10.0 mmol) of 4-nitroaniline with 2.5 mL of concentrated hydrochloric acid and 15 mL of water. Stir until a fine suspension of the amine salt is formed.

  • Cool the suspension to 0-5°C in an ice-salt bath. Maintain this temperature for the entire procedure.

  • In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred 4-nitroaniline suspension over 10-15 minutes, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, stir the resulting clear diazonium salt solution for an additional 15 minutes in the ice bath. Use this solution immediately in the next step.

Part B: Azo Coupling Reaction

  • In a 400 mL beaker, dissolve 0.66 g (10.0 mmol) of malononitrile and 2.5 g of sodium acetate in 50 mL of water.

  • Cool this solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Part A) dropwise to the malononitrile solution over 30 minutes. A yellow precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes after the addition is complete to ensure the reaction goes to completion.

  • Collect the yellow solid product by vacuum filtration using a Büchner funnel.

  • Wash the product on the filter paper with two portions of cold water (2 x 25 mL) to remove any inorganic salts.

  • Allow the product to air dry. For further purification, recrystallize from hot ethanol.

Section 4: Visual Guides

Diagram 1: Experimental Workflow

G cluster_A Part A: Diazotization cluster_B Part B: Azo Coupling A1 1. Prepare 4-Nitroaniline suspension in HCl A2 2. Cool to 0-5°C A1->A2 A4 4. Add NaNO₂ dropwise to amine suspension A2->A4 A3 3. Prepare cold NaNO₂ solution A3->A4 A5 5. Stir for 15 min (Diazonium Salt Formed) A4->A5 B3 3. Add Diazonium Salt solution dropwise A5->B3 Use Immediately B1 1. Prepare Malononitrile & Sodium Acetate solution B2 2. Cool to 0-5°C B1->B2 B2->B3 B4 4. Stir for 30-60 min B3->B4 B5 5. Filter & Wash Product B4->B5 B6 6. Dry & Recrystallize B5->B6

Caption: Overall workflow for the synthesis of this compound.

Diagram 2: Diazotization Mechanism

G NaNO2 NaNO₂ + HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 Step 1: In situ formation Nitrosonium NO⁺ (Nitrosonium ion) HNO2->Nitrosonium Step 2: Protonation & Dehydration H_ion H⁺ H_ion->HNO2 N_Nitroso N-Nitrosoamine Intermediate Nitrosonium->N_Nitroso Amine 4-Nitroaniline Amine->N_Nitroso Step 3: Nucleophilic attack Diazonium 4-Nitrobenzenediazonium ion N_Nitroso->Diazonium Step 4: Tautomerization & Dehydration

Caption: Key steps in the formation of the 4-nitrobenzenediazonium ion.

Diagram 3: Troubleshooting Low Yield

G Start Problem: Low Yield Temp Was Temp > 5°C? Start->Temp pH Was coupling pH acidic? Temp->pH No Sol_Temp Solution: Use ice-salt bath, monitor temperature closely. Temp->Sol_Temp Yes Addition Was addition too fast? pH->Addition No Sol_pH Solution: Buffer coupling mixture to pH 7-8 with sodium acetate. pH->Sol_pH Yes Purity Are starting materials pure? Addition->Purity No Sol_Addition Solution: Add diazonium salt dropwise with vigorous stirring. Addition->Sol_Addition Yes Sol_Purity Solution: Use high-purity or recrystallized 4-nitroaniline. Purity->Sol_Purity No

Caption: A decision tree for troubleshooting low product yield.

References

  • YouTube. (2020, March 30). Diazonium salt synthesis. Retrieved from [Link]

  • Hodgson, H. H., & Walker, J. (1933). The Diazotisation of Aromatic Nitro-amines, etc. Journal of the Chemical Society (Resumed), 1620. [Link]

  • ResearchGate. (n.d.). Progress of the reaction between 4-nitrobenzaldehyde, malononitrile, and 1,3-cyclohexanedione. Retrieved from [Link]

  • Gómez, C., et al. (2024). The continuous flow synthesis of azos. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

  • Chen, P., et al. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. Journal of Chemical Education. [Link]

  • Chemistry LibreTexts. (2019, June 5). Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved from [Link]

  • Chemguide. (n.d.). Reactions of diazonium ions. Retrieved from [Link]

  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • Quora. (2020, June 4). Most diazo coupling reactions do not work well in acidic solutions. Why?. Retrieved from [Link]

Sources

Technical Support Center: Identifying Byproducts in 4-Nitrobenzeneazomalononitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 4-Nitrobenzeneazomalononitrile is a critical reaction for the development of various chemical entities. However, like many azo coupling reactions, it is not without its challenges. The formation of byproducts can significantly impact the yield, purity, and overall success of the synthesis. This technical support center provides a comprehensive guide to identifying and troubleshooting common byproducts encountered during the synthesis of this compound.

Core Reaction: Synthesis of this compound

The primary synthesis route involves a two-step process:

  • Diazotization of 4-nitroaniline: This step involves the reaction of 4-nitroaniline with a strong acid (like HCl) and sodium nitrite at low temperatures (0-5 °C) to form the 4-nitrobenzenediazonium salt.[1][2]

  • Azo Coupling: The resulting diazonium salt is then reacted with malononitrile in an electrophilic aromatic substitution reaction to produce the final product, this compound.[2][3]

Below is a diagram illustrating the intended reaction pathway.

Synthesis_of_4_Nitrobenzeneazomalononitrile cluster_diazotization Diazotization cluster_coupling Azo Coupling 4-Nitroaniline 4-Nitroaniline 4-Nitrobenzenediazonium_salt 4-Nitrobenzenediazonium_salt 4-Nitroaniline->4-Nitrobenzenediazonium_salt NaNO2, HCl 0-5 °C This compound This compound 4-Nitrobenzenediazonium_salt->this compound Coupling Reaction Malononitrile Malononitrile Malononitrile->this compound

Caption: Intended synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, which often indicate the presence of byproducts.

Q1: My final product has a weak color or the yield is unexpectedly low. What are the likely causes?

A: A weak color or low yield often points to problems with either the diazotization or the coupling step.[1]

  • Incomplete Diazotization: Insufficient amounts of sodium nitrite or acid can lead to unreacted 4-nitroaniline remaining in the mixture.[1] This starting material can contaminate the final product.

  • Decomposition of the Diazonium Salt: The diazonium salt is unstable at higher temperatures. If the reaction temperature is not strictly maintained between 0 and 5 °C, the salt will decompose, reducing the yield of the desired product.[1][4]

  • Incorrect pH for Coupling: The pH of the coupling reaction is critical. An inappropriate pH can lead to the formation of undesired side products or prevent the coupling reaction from proceeding efficiently.[2][5]

  • Oxidation of Malononitrile: Malononitrile can be susceptible to oxidation, especially under certain pH conditions, which would reduce the amount available for the coupling reaction.

Q2: I've observed an unexpected precipitate or an unusual color during the diazotization step. What could this be?

A: This could be due to several factors:

  • Precipitation of the Diazonium Salt: While the diazonium salt is typically kept in solution, under certain concentration and temperature conditions, it can precipitate.

  • Formation of Triazenes: In alkaline conditions, the diazonium salt can react with primary or secondary amines to form triazenes.[3] If there is unreacted 4-nitroaniline, this could lead to the formation of a triazene byproduct.

  • Phenolic Byproducts: If the temperature rises, the diazonium salt can react with water to form 4-nitrophenol, which can then couple with another diazonium ion to form colored impurities.

Q3: My purified product shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are these impurities?

A: Multiple spots on a TLC plate are a clear indication of impurities. These could include:

  • Unreacted Starting Materials: 4-nitroaniline and malononitrile.

  • Isomeric Byproducts: Coupling at an incorrect position on an aromatic ring (if applicable to the coupling partner).[3]

  • Side-Reaction Products: Such as 4-nitrophenol, triazenes, or products from the nucleophilic displacement of the nitro group.[6]

Troubleshooting Guide: Identifying and Characterizing Byproducts

When byproducts are suspected, a systematic approach to identification is crucial. This involves a combination of analytical techniques.

Step 1: Initial Characterization
TechniquePurposeExpected Result for Pure ProductCommon Byproduct Indications
Melting Point Assess puritySharp, defined melting pointBroad melting point range, lower than expected
TLC Identify number of componentsSingle spot with a consistent Rf valueMultiple spots
UV-Vis Spectroscopy Confirm chromophore presenceCharacteristic absorbance maximumShifts in λmax, additional peaks
Step 2: Advanced Characterization

For definitive identification of byproducts, more advanced analytical techniques are necessary.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating and quantifying the main product and its impurities.[7]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength corresponding to the λmax of this compound.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter.[7]

Data Interpretation:

Retention Time (min)Tentative IdentificationLikely Cause
Early Eluting4-NitroanilineIncomplete diazotization
Main PeakThis compoundDesired Product
Late ElutingLess polar byproducts (e.g., triazenes)Side reactions
Mass Spectrometry (MS)

MS provides molecular weight information, which is critical for identifying unknown byproducts.

Expected Molecular Ion Peaks:

CompoundMolecular FormulaExpected m/z [M+H]⁺
This compoundC9H5N5O2216.05
4-NitroanilineC6H6N2O2139.05
MalononitrileC3H2N267.02
4-NitrophenolC6H5NO3140.03
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can provide detailed structural information to confirm the identity of byproducts.

Common Byproducts and Their Formation Mechanisms

Byproduct_Formation 4-Nitrobenzenediazonium_salt 4-Nitrobenzenediazonium_salt Unreacted_4-Nitroaniline Unreacted_4-Nitroaniline 4-Nitrobenzenediazonium_salt->Unreacted_4-Nitroaniline Incomplete Diazotization Decomposition Decomposition 4-Nitrobenzenediazonium_salt->Decomposition High Temperature Side_Reaction Side_Reaction 4-Nitrobenzenediazonium_salt->Side_Reaction Incorrect pH / Excess Amine 4-Nitrophenol 4-Nitrophenol Decomposition->4-Nitrophenol Reaction with H2O Triazene Triazene Side_Reaction->Triazene Other_Byproducts Other_Byproducts Side_Reaction->Other_Byproducts e.g., Nucleophilic Substitution

Caption: Potential pathways for byproduct formation.

  • Unreacted 4-Nitroaniline:

    • Cause: Incomplete diazotization due to incorrect stoichiometry or temperature.[1]

    • Identification: A primary amine peak in the IR spectrum and characteristic signals in the ¹H NMR spectrum. It will have a distinct retention time in HPLC.

  • 4-Nitrophenol:

    • Cause: Decomposition of the diazonium salt at temperatures above 5 °C, followed by reaction with water.

    • Identification: A broad -OH peak in the IR spectrum and a distinct aromatic proton pattern in the ¹H NMR. Its molecular weight can be confirmed by MS.

  • Triazenes:

    • Cause: Reaction of the diazonium salt with unreacted 4-nitroaniline or another amine under neutral to slightly alkaline conditions.[3]

    • Identification: These compounds can be identified by their unique mass in MS and distinct NMR spectra.

  • Nucleophilic Aromatic Substitution Products:

    • Cause: In some cases, the nitro group on the diazonium salt can be displaced by a nucleophile present in the reaction mixture.[6]

    • Identification: This would result in a product with a significantly different molecular weight, readily detectable by MS.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Problem_Observed Problem Observed? (e.g., Low Yield, Impurities) Start->Problem_Observed Initial_Analysis Perform Initial Analysis (TLC, Melting Point) Problem_Observed->Initial_Analysis Byproducts_Suspected Byproducts Suspected? Initial_Analysis->Byproducts_Suspected Advanced_Analysis Perform Advanced Analysis (HPLC, MS, NMR) Byproducts_Suspected->Advanced_Analysis Yes End End Byproducts_Suspected->End No Identify_Byproducts Identify Byproduct(s) Advanced_Analysis->Identify_Byproducts Determine_Cause Determine Root Cause (e.g., Temp, pH, Stoichiometry) Identify_Byproducts->Determine_Cause Optimize_Conditions Optimize Reaction Conditions Determine_Cause->Optimize_Conditions Re-run_Experiment Re-run Experiment Optimize_Conditions->Re-run_Experiment Re-run_Experiment->End

Caption: A systematic workflow for troubleshooting byproduct formation.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Azo Dyes.
  • First Source Worldwide. (2017, March 7). How Do You Make an Azo Dye?.
  • ACS Publications. (2024, May 30). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. Journal of Chemical Education.
  • Wikipedia. (n.d.). Azo coupling.
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • BenchChem. (n.d.). Purity Analysis of Synthesized 4-Nitrophthalonitrile: A Comparative Guide to HPLC and Alternative Methods.
  • ResearchGate. (n.d.). Simultaneous displacement of a nitro group during coupling of diazotized o-nitroaniline with phenols.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Nitrobenzeneazomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Nitrobenzeneazomalononitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during this synthesis. The information herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.

I. Reaction Overview and Mechanism

The synthesis of this compound is a two-step process:

  • Diazotization of 4-Nitroaniline: This step involves the conversion of the primary aromatic amine, 4-nitroaniline, into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[1]

  • Azo Coupling: The resulting 4-nitrobenzenediazonium salt is then reacted with malononitrile in a coupling reaction to form the final product.[2][3]

The overall reaction scheme is as follows:

Reaction_Scheme cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 4-Nitroaniline 4-Nitroaniline Diazonium_Salt 4-Nitrobenzenediazonium Chloride 4-Nitroaniline->Diazonium_Salt Diazotization NaNO2_HCl NaNO2, HCl 0-5 °C Product 4-Nitrobenzeneazo- malononitrile Diazonium_Salt->Product Coupling Malononitrile Malononitrile Malononitrile->Product

Caption: Overall reaction scheme for the synthesis of this compound.

It is important to note that the product, this compound, can exist in tautomeric forms, with the hydrazone form often being the more stable isomer. This is a common characteristic of compounds resulting from the coupling of diazonium salts with compounds containing active methylene groups.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Step 1: Diazotization of 4-Nitroaniline

Q1: The diazotization reaction does not seem to be proceeding, or the yield of the diazonium salt is low. What are the possible causes and solutions?

A1: Low or no yield of the diazonium salt is a common issue and can often be attributed to the following factors:

  • Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. It is crucial to maintain the reaction temperature between 0-5 °C.[1]

    • Solution: Use an ice-salt bath to maintain a consistently low temperature. Add the sodium nitrite solution slowly to the acidic solution of 4-nitroaniline to control the exotherm.

  • Incorrect Stoichiometry: An insufficient amount of sodium nitrite or acid will lead to incomplete diazotization.

    • Solution: Ensure accurate weighing of reagents. A slight excess of sodium nitrite (around 1.1 equivalents) is sometimes used to ensure complete reaction. At least two equivalents of acid are required: one to react with sodium nitrite to form nitrous acid, and another to form the salt of the aromatic amine.

  • Poor Solubility of 4-Nitroaniline: 4-nitroaniline has limited solubility in acidic water.

    • Solution: Ensure the 4-nitroaniline is fully dissolved in the acid before cooling and adding the sodium nitrite. Gentle warming of the aniline-acid mixture may be necessary to achieve complete dissolution before cooling.

Q2: I observe the evolution of a brown gas during the diazotization reaction. What does this indicate?

A2: The evolution of a brown gas (nitrogen dioxide, NO₂) suggests that the nitrous acid is decomposing. This can happen if the temperature is too high or if the addition of the nitrite solution is too rapid.

  • Solution: Immediately cool the reaction mixture and slow down the rate of addition of the sodium nitrite solution.

Step 2: Azo Coupling with Malononitrile

Q3: The coupling reaction is not producing the desired product, or the yield is very low.

A3: Several factors can influence the success of the azo coupling step:

  • pH of the Reaction Mixture: The pH of the coupling reaction is critical. The diazonium salt is the electrophile, and the enolate of malononitrile is the nucleophile. A basic environment is required to deprotonate the malononitrile, but a highly basic pH can lead to the decomposition of the diazonium salt.

    • Solution: The coupling reaction is typically carried out under mildly basic conditions. A common approach is to add the cold diazonium salt solution to a solution of malononitrile in a basic buffer (e.g., sodium acetate) or a dilute solution of a base like sodium hydroxide or sodium carbonate, while carefully monitoring and adjusting the pH to be in the range of 8-10.

  • Decomposition of the Diazonium Salt: As mentioned, the diazonium salt is unstable. If there is a significant delay between its preparation and use, it may decompose, leading to a lower yield of the final product.

    • Solution: Use the freshly prepared diazonium salt solution immediately in the coupling reaction. Keep it cold (0-5 °C) at all times.

  • Side Reactions: The diazonium salt can undergo other reactions, such as reaction with water to form a phenol, especially if the temperature is not kept low.

    • Solution: Maintain a low temperature throughout the coupling reaction and the work-up procedure.

Q4: The final product is a dark, tarry substance instead of a crystalline solid.

A4: The formation of a tarry product often indicates decomposition or the formation of a complex mixture of byproducts.

  • Possible Causes & Solutions:

    • High Temperature: As with other steps, excessive temperature can lead to decomposition. Ensure all steps are performed at the recommended low temperatures.

    • Incorrect pH: A pH that is too high or too low can promote side reactions. Maintain the optimal pH range for the coupling reaction.

    • Impure Starting Materials: Impurities in the 4-nitroaniline or malononitrile can lead to the formation of colored byproducts. Use purified starting materials.

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm the formation of the 4-nitrobenzenediazonium salt before proceeding with the coupling reaction?

A1: A simple qualitative test can be performed. Take a small aliquot of the cold diazonium salt solution and add it to a solution of a coupling agent like 2-naphthol in dilute sodium hydroxide. The immediate formation of an intense reddish-orange precipitate (an azo dye) indicates the presence of the diazonium salt.

Q2: What is the best way to purify the final product, this compound?

A2: Recrystallization is the most common method for purifying the crude product.

  • Recommended Solvents: Ethanol, methanol, or acetic acid are often suitable solvents for recrystallizing arylazo compounds. The choice of solvent will depend on the solubility of the product and any impurities.

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals. The crystals can then be collected by filtration.

Q3: Can I store the 4-nitrobenzenediazonium salt for later use?

A3: It is highly recommended to use the diazonium salt solution immediately after preparation. Diazonium salts, especially those with electron-withdrawing groups like the nitro group, are unstable and can decompose, sometimes explosively if isolated as a solid.

IV. Experimental Protocols

Protocol 1: Diazotization of 4-Nitroaniline
  • In a beaker, dissolve 4-nitroaniline in dilute hydrochloric acid (e.g., 3M HCl). Gentle warming may be required to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-20 minutes to ensure complete diazotization.

  • The resulting cold solution of 4-nitrobenzenediazonium chloride is used immediately in the next step.

Protocol 2: Azo Coupling with Malononitrile
  • In a separate beaker, dissolve malononitrile in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared cold 4-nitrobenzenediazonium chloride solution to the malononitrile solution with vigorous stirring.

  • During the addition, maintain the pH of the reaction mixture between 8 and 10 by the dropwise addition of a cold, dilute solution of sodium hydroxide or sodium carbonate.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • The precipitated solid product is then collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent.

V. Data Summary

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CPrevents decomposition of nitrous acid and the diazonium salt.[1]
Coupling Reaction pH 8-10Facilitates deprotonation of malononitrile while minimizing diazonium salt decomposition.
Reaction Time (Diazotization) 15-20 min after additionEnsures complete formation of the diazonium salt.
Reaction Time (Coupling) 30-60 min after additionAllows for complete coupling to occur.

VI. Visual Diagrams

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Diazotization Step 1: Diazotization of 4-Nitroaniline Start->Diazotization Coupling Step 2: Azo Coupling with Malononitrile Diazotization->Coupling Low_Yield Low Yield or No Reaction Diazotization->Low_Yield Issue Purification Purification Coupling->Purification Coupling->Low_Yield Issue Impure_Product Impure/Tarry Product Coupling->Impure_Product Issue Final_Product Pure Product Purification->Final_Product Check_Temp Check Temperature (0-5 °C) Low_Yield->Check_Temp Check_pH Check pH (8-10) Low_Yield->Check_pH Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Impure_Product->Check_Temp Impure_Product->Check_pH

Caption: Troubleshooting workflow for the synthesis of this compound.

VII. References

  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]

  • Wikipedia. Azo coupling. [Link]

  • Abdel-Latif, E., El-Serwy, W. S., & El-Awaad, I. A. (2015). Reactions of some arylazofuranones with amino acids and malononitrile. ARKIVOC, 2015(6), 207-220.

  • Chemguide. Some reactions of diazonium ions. [Link]

Sources

stability issues of 4-Nitrobenzeneazomalononitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: 4-Nitrobenzeneazomalononitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth answers and troubleshooting advice regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is an organic compound featuring an aryl azo group, a nitro-substituted benzene ring, and a malononitrile fragment.[1] Aryl azo compounds are typically stable, crystalline species.[2] However, the combination of these functional groups introduces specific vulnerabilities. The primary stability concerns are:

  • Hydrolysis: The dicyanomethylene group (malononitrile) is susceptible to hydrolysis, especially under strong acidic or basic conditions, which can cleave the C-C bond or hydrolyze the nitrile groups to amides and carboxylic acids.[3][4]

  • Photodegradation: Like many azo compounds, this compound may be sensitive to UV-Vis light, which can induce trans-cis isomerization or even cleavage of the N=N bond.[2][5]

  • Thermal Decomposition: The presence of the nitro group suggests a potential for thermal instability at elevated temperatures. Nitroaromatic compounds can undergo exothermic decomposition, which is a critical safety consideration.[6][7]

  • pH Sensitivity: The molecule's stability is highly dependent on the pH of the medium. Strongly acidic or basic conditions can catalyze degradation pathways.[8][9]

Q2: How should I properly store this compound?

A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment.[10] A tightly sealed container, preferably amber glass, should be used to protect it from moisture and light. For extended storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative and hydrolytic degradation.

Q3: What are the likely degradation products I might observe?

A3: Depending on the stressor, you can anticipate several degradation products:

  • From Hydrolysis: Under acidic or basic conditions, hydrolysis of the nitrile groups can yield 4-nitrobenzeneazo-malonamic acid amide, and subsequently 4-nitrobenzeneazo-malonic acid.[11]

  • From Photolysis: Light exposure may lead to the cis-isomer of the parent compound and potentially cleavage products such as 4-nitroaniline and derivatives of malononitrile.

  • From Thermolysis: High temperatures could lead to the homolytic cleavage of the C-N or N=N bonds, generating radical species and complex product mixtures, including nitrogen gas.[12][13]

Q4: Which solvents are recommended for reactions involving this compound?

A4: The choice of solvent is critical. Protic solvents like water or alcohols can participate in degradation, especially if the pH is not neutral. Aprotic solvents are generally preferred.

  • Recommended: Dichloromethane, Chloroform, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF).[1] These solvents are less likely to directly participate in hydrolysis.[14]

  • Use with Caution: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are polar aprotic solvents that can be effective but may promote certain degradation pathways, especially at elevated temperatures.[15]

  • Avoid (unless required by protocol): Water, Methanol, Ethanol, and solutions with strong acids or bases unless the reaction specifically calls for them and is carefully controlled.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: I'm observing an unexpected color change or disappearance of the characteristic yellow/orange color of my solution during a reaction.

This issue typically points to the degradation of the azo chromophore.

Troubleshooting Flowchart:

G start Color Change / Fading Observed check_light Is the reaction protected from light? start->check_light check_temp Is the reaction temperature elevated (>60°C)? check_light->check_temp Yes solution_light Protect from light using amber flasks or aluminum foil. check_light->solution_light No check_ph What is the pH of the medium? check_temp->check_ph No solution_temp Reduce temperature. Perform a thermal stability test if high T is necessary. check_temp->solution_temp Yes check_reagents Are strong reducing or oxidizing agents present? check_ph->check_reagents Neutral solution_ph Buffer the system to neutral pH (6-8) if possible. Avoid strong acids/bases. check_ph->solution_ph Acidic (<5) or Basic (>9) solution_reagents Consider reagent incompatibility. The azo group is susceptible to reduction. check_reagents->solution_reagents Yes

Caption: Troubleshooting logic for color loss.

  • Causality: The N=N double bond is the chromophore responsible for the compound's color. Its reduction or cleavage will result in colorless products. Azo compounds are known to be susceptible to reducing agents (e.g., sodium dithionite, some thiols) and can be cleaved under certain oxidative conditions. Photochemical energy can also break this bond.[2]

Issue 2: My reaction yield is low, and I've isolated several unexpected byproducts.

This suggests that this compound is unstable under your reaction conditions, leading to multiple degradation pathways.

  • Possible Cause 1: Hydrolytic Degradation.

    • Explanation: If your reaction is run in a protic solvent or if water is present as an impurity, the malononitrile group is a primary target for hydrolysis. This process can be accelerated by acidic or basic catalysts.[4][16]

    • Troubleshooting Step:

      • Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents or those rated for anhydrous applications.

      • If possible, run the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.

      • If an aqueous medium is unavoidable, maintain a neutral pH using a non-nucleophilic buffer (e.g., phosphate buffer at pH 7).[17]

      • Analyze byproducts by LC-MS to look for masses corresponding to the amide or carboxylic acid hydrolysis products.

  • Possible Cause 2: Thermal Decomposition.

    • Explanation: Many nitroaromatic compounds have limited thermal stability.[6] If your reaction requires heat, you may be approaching the decomposition temperature of the molecule, leading to radical formation and a complex mixture of byproducts.

    • Troubleshooting Step:

      • Attempt the reaction at a lower temperature for a longer duration.

      • Perform a simple thermal stability test by dissolving a small amount of the compound in your reaction solvent, heating it to the reaction temperature, and monitoring for degradation over time using TLC or HPLC.

      • Consult the Safety Data Sheet (SDS) for any available thermal stability data. If none is available, consider performing a Differential Scanning Calorimetry (DSC) analysis to determine the onset of decomposition.[18]

Stability Profile Summary

ConditionStability ConcernPrimary Degradation PathwayPotential ProductsMitigation Strategy
Strong Acid (pH < 4) HighHydrolysis of Nitrile GroupsAmides, Carboxylic AcidsBuffer to neutral pH; use aprotic solvents.[11]
Strong Base (pH > 9) HighHydrolysis of Nitrile GroupsCarboxylates, AmidesBuffer to neutral pH; use aprotic solvents.[4]
Elevated Temp. (>60 °C) Moderate to HighThermal DecompositionRadical species, N₂ gasLower reaction temperature; perform thermal analysis (DSC).[18]
UV-Vis Light Exposure ModeratePhotodegradation / Isomerizationcis-isomer, cleavage productsProtect reaction from light.[2][5]
Aprotic Solvents LowMinimal-Recommended for general use.[14]
Protic Solvents ModerateSolvolysis / HydrolysisAmides, Carboxylic AcidsUse anhydrous conditions; maintain neutral pH.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol provides a framework to systematically evaluate the stability of the compound under various stress conditions. It is a critical step in understanding its liability for further development.

Workflow Diagram:

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 40°C) cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis (0.1 M HCl) prep_stock->acid base Base Hydrolysis (0.1 M NaOH) prep_stock->base ox Oxidative (3% H₂O₂) prep_stock->ox thermal Thermal (Solvent) (Heat at 80°C) prep_stock->thermal photo Photolytic (ICH Light Chamber) prep_stock->photo sampling Sample at t=0, 2, 6, 24 hrs acid->sampling base->sampling ox->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability- Indicating HPLC-UV/MS neutralize->hplc quant Quantify % Degradation & Identify Products hplc->quant

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acidic: 0.2 M HCl (Final concentration: 0.1 M HCl).

    • Basic: 0.2 M NaOH (Final concentration: 0.1 M NaOH).

    • Oxidative: 6% H₂O₂ (Final concentration: 3% H₂O₂).

    • Thermal: Acetonitrile (or relevant reaction solvent).

    • Photolytic: Acetonitrile (place in a validated photostability chamber).

    • Control: Acetonitrile (kept in the dark at room temperature).

  • Incubation:

    • Place the Acidic, Basic, Oxidative, and Thermal vials in a water bath or oven set to 40-60°C.[8]

    • Place the Photolytic vial in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 6, 24 hours).

  • Sample Quenching:

    • Immediately neutralize the acidic samples with an equivalent volume of 0.1 M NaOH.

    • Immediately neutralize the basic samples with an equivalent volume of 0.1 M HCl.

    • Dilute all samples with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method with UV and/or Mass Spectrometric detection to separate and quantify the parent compound and all degradation products.

References

  • Google Patents. (n.d.). Stabilizer composition for dyestuffs - US3947247A.
  • ResearchGate. (n.d.). Progress of the reaction between 4-nitrobenzaldehyde, malononitrile, and 1,3 - Retrieved from [Link]

  • ResearchGate. (n.d.). A green alternative to synthetize azo compounds | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN105295441B - A kind of stabilizer of color developing agent and its application.
  • ResearchGate. (n.d.). photochemical stability under the reaction conditions. 3 We suspect.... Retrieved from [Link]

  • SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of some arylazofuranones with amino acids and malononitrile. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrilase mediated hydrolysis of 4-hydroxy-3-methoxybenzonitrile into vanillic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Retrieved from [Link]

  • European Patent Office. (n.d.). Electrophotographic recording material containing a trisazo dye - EP 0350984 A1. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of the thermal and photochemical decomposition of azoalkanes | Chemical Reviews. Retrieved from [Link]

  • YouTube. (2020). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • PubMed. (n.d.). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. Retrieved from [Link]

  • ResearchGate. (n.d.). The decomposition of aliphatic azo-compounds: II. Retrieved from [Link]

  • YouTube. (2019). Hydrolysis of Nitriles. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Retrieved from [Link]

  • PubMed. (2005). Theoretical study on the photochemical behavior of 4-(dimethylamino)benzonitrile. Retrieved from [Link]

  • PubMed. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Radical Reactions Involved in the Gas-Phase Thermal Decomposition of Nitrobenzene. Retrieved from [Link]

  • PubMed. (2012). Photochemical Stability of 4'-azido-2'-deoxy-2'-methylcytidine Hydrochloride: Structural Elucidation of Major Degradation Products by LC-MS and NMR Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Retrieved from [Link]

  • NRC Publications Archive. (n.d.). Thermal decomposition products of polyacrylonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of alcohol 1 with 4-methylbenzonitrile (2a). Optimization of.... Retrieved from [Link]

Sources

Technical Support Center: 4-Nitrobenzeneazomalononitrile Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for experiments involving 4-Nitrobenzeneazomalononitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, purification, and characterization of this compound, providing in-depth, experience-based solutions to ensure the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Synthesis & Reaction Control

Question 1: My synthesis of this compound results in a low yield and a dark, tarry byproduct. What's going wrong?

Answer: This is a frequent issue in diazo coupling reactions and typically points to two main culprits: decomposition of the diazonium salt and incorrect pH during the coupling step.

  • Causality of the Issue: The 4-nitrobenzenediazonium salt is thermally unstable. If the temperature during its formation (diazotization) or the subsequent coupling reaction rises above the optimal 0-5 °C range, the diazonium salt will decompose. This decomposition often leads to the formation of 4-nitrophenol and other phenolic byproducts, which can undergo further reactions to create complex, colored, and often insoluble polymeric materials. Secondly, the coupling reaction with malononitrile, an active methylene compound, is highly pH-dependent. An incorrect pH can either prevent the reaction from proceeding efficiently or promote side reactions.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Maintain a temperature of 0-5 °C throughout the entire process, from the diazotization of 4-nitroaniline to the completion of the coupling reaction. Use an ice-salt bath for more consistent and lower temperatures.

    • Immediate Use of Diazonium Salt: Prepare the 4-nitrobenzenediazonium salt solution and use it immediately in the coupling reaction. Letting it stand, even at low temperatures, will lead to decomposition.

    • pH Adjustment: The coupling reaction with active methylene compounds like malononitrile is typically carried out in a weakly basic medium. This is to facilitate the deprotonation of malononitrile to form the more nucleophilic carbanion, which then attacks the diazonium salt. A common approach is to use a sodium acetate buffer to maintain a pH between 4 and 5.

    • Slow Addition: Add the cold diazonium salt solution slowly and with vigorous stirring to the cooled solution of malononitrile. This prevents localized areas of high concentration and temperature, minimizing byproduct formation.

Question 2: The color of my final product is off, or I'm not getting the expected vibrant color. What does this indicate?

Answer: An incorrect color or a pale product often suggests incomplete reaction, the presence of impurities, or decomposition of the final product.

  • Causality of the Issue: this compound is expected to be a colored solid. A deviation from the expected color can mean that the starting materials are still present in significant amounts. For instance, unreacted 4-nitroaniline is a yellow solid. The presence of side products, such as those from the decomposition of the diazonium salt, can also alter the final color.

  • Troubleshooting Protocol:

    • Purity of Starting Materials: Ensure that the 4-nitroaniline and malononitrile are of high purity. Impurities in the starting materials can lead to undesired side reactions and affect the color of the product.

    • Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. A well-run reaction should show the disappearance of the starting materials and the appearance of a single, colored product spot.

    • Purification: If the color is off due to impurities, purification by recrystallization is necessary. Based on its solubility, solvents like ethanol or ethyl acetate could be suitable for recrystallization.

II. Purification & Isolation

Question 3: I'm having difficulty purifying this compound. What is the best method?

Answer: The purification of azo compounds can be challenging due to their potential for isomerization and sensitivity to heat. Recrystallization is the most common and effective method.

  • Causality of the Issue: The crude product from the coupling reaction will likely contain unreacted starting materials, salts from the buffers used, and byproducts from side reactions. The choice of solvent for recrystallization is critical to selectively dissolve the desired product at a higher temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.

  • Troubleshooting Protocol:

    • Solvent Selection: this compound is reported to be soluble in chloroform, dichloromethane, and ethyl acetate. For recrystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Ethanol or a mixture of ethanol and water is often a good starting point for azo compounds.

    • Recrystallization Procedure:

      • Dissolve the crude product in a minimum amount of hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to form well-defined crystals.

      • Further cool the solution in an ice bath to maximize the yield of the crystals.

      • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

      • Dry the crystals thoroughly under vacuum.

    • Chromatography: If recrystallization does not yield a pure product, column chromatography can be used. A silica gel column with a solvent system like hexane-ethyl acetate or dichloromethane can be effective.

III. Characterization & Stability

Question 4: How can I confirm the identity and purity of my synthesized this compound?

Answer: A combination of physical and spectroscopic methods is essential for unambiguous characterization.

  • Troubleshooting Protocol:

    • Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for p-Nitrophenylazomalononitrile is 222 °C, with decomposition[1]. A broad melting range suggests the presence of impurities.

    • Spectroscopy:

      • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the 4-nitrophenyl group and the single proton of the malononitrile moiety. The aromatic protons will likely appear as two doublets in the downfield region (around 7.5-8.5 ppm) due to the electron-withdrawing effects of the nitro and azo groups.

      • ¹³C NMR: The carbon NMR will show distinct signals for the carbons of the benzene ring and the cyano groups.

      • FT-IR: The infrared spectrum should display characteristic absorption bands for the C≡N (cyano) groups (around 2220-2260 cm⁻¹), the N=N (azo) bond (around 1400-1450 cm⁻¹), and the C-NO₂ (nitro) group (strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).

      • UV-Vis: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or acetonitrile) will show characteristic absorption maxima corresponding to the electronic transitions within the conjugated π-system of the molecule.

Characterization Data Summary
Property Expected Value
Molecular Formula C₉H₅N₅O₂
Molecular Weight 215.17 g/mol [1]
Appearance Yellow to orange solid
Melting Point 222 °C (with decomposition)[1]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate

Question 5: My product seems to degrade over time. What are the proper storage conditions?

Answer: Azo compounds can be sensitive to light and air.

  • Troubleshooting Protocol:

    • Storage: Store the purified this compound in a tightly sealed, amber-colored vial to protect it from light and moisture.

    • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Temperature: Store at a cool and dry place. Refrigeration is often recommended.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of similar arylazo malononitriles.

Step 1: Diazotization of 4-Nitroaniline

  • In a 250 mL beaker, dissolve 4-nitroaniline (e.g., 0.01 mol) in a solution of concentrated hydrochloric acid (e.g., 6 mL) and water (e.g., 6 mL) by gentle warming if necessary.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite (e.g., 0.0105 mol) in a small amount of cold water (e.g., 3 mL).

  • Add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution, keeping the temperature below 5 °C. Stir vigorously during the addition.

  • Continue stirring for an additional 15-20 minutes at 0-5 °C after the addition is complete. The resulting clear solution of 4-nitrobenzenediazonium chloride should be used immediately.

Step 2: Coupling Reaction

  • In a separate 500 mL beaker, dissolve malononitrile (e.g., 0.01 mol) in an appropriate solvent like ethanol or a mixture of ethanol and water.

  • Add a buffer solution, such as a saturated solution of sodium acetate, to the malononitrile solution to adjust the pH to approximately 4-5.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add the freshly prepared, cold 4-nitrobenzenediazonium chloride solution to the malononitrile solution with continuous and efficient stirring.

  • A colored precipitate should form. Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.

Step 3: Isolation and Purification

  • Collect the crude product by vacuum filtration.

  • Wash the precipitate thoroughly with cold water to remove any inorganic salts.

  • Dry the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Visualizations

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling Reaction cluster_purification Step 3: Isolation & Purification start_diaz 4-Nitroaniline in HCl(aq) diaz_mix Mix at 0-5 °C start_diaz->diaz_mix na_nitrite NaNO₂ Solution na_nitrite->diaz_mix diaz_salt 4-Nitrobenzenediazonium Chloride Solution diaz_mix->diaz_salt coupling_mix Combine and Stir at 0-5 °C diaz_salt->coupling_mix malononitrile Malononitrile in Buffered Solvent malononitrile->coupling_mix crude_product Crude 4-Nitrobenzene- azomalononitrile (Precipitate) coupling_mix->crude_product filtration Vacuum Filtration & Washing crude_product->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure Product recrystallization->final_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Diazonium Salts: Solid diazonium salts can be explosive when dry. It is crucial to keep them in solution and at low temperatures. Avoid scratching or applying friction to any isolated diazonium salts.

  • Malononitrile: Malononitrile is toxic and can be absorbed through the skin. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-Nitroaniline: This compound is toxic and a suspected carcinogen. Avoid inhalation of dust and skin contact.

References

Sources

side reactions of 4-Nitrobenzeneazomalononitrile with common reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitrobenzeneazomalononitrile (CAS No. 1080-02-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and challenges encountered during its use. Here, we provide troubleshooting advice and frequently asked questions based on the compound's chemical properties and established reactivity of its functional moieties.

I. Compound Overview and Stability

This compound is a yellow solid soluble in chloroform, dichloromethane, and ethyl acetate.[1][2] Its structure comprises three key functional groups that dictate its reactivity: the electrophilic 4-nitrophenyl ring, the azo linkage, and the highly activated methylene group of the malononitrile moiety. Understanding the interplay of these groups is crucial for predicting and mitigating side reactions.

Frequently Asked Questions (FAQs) - Stability

Q1: My this compound sample is showing signs of degradation (color change, insolubility). What could be the cause?

A1: Like many organic nitriles and azo compounds, this compound can be susceptible to degradation over time, especially when exposed to light, high temperatures, or strong acidic/basic conditions. The vibrant color is due to the extended chromophore of the azo group, and any disruption to this system can lead to a color change. We recommend storing the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Mandelonitrile-based compounds, for instance, have shown rapid degradation, highlighting the potential instability of related structures.[3]

Q2: I am observing a loss of the compound during my reaction work-up. Is it volatile?

II. Side Reactions Involving the Malononitrile Moiety

The malononitrile group contains a highly acidic methylene proton, making it a potent nucleophile once deprotonated. This is the most common site for unintended reactions.

Troubleshooting Guide: Reactions at the Active Methylene Group
Observed Issue Potential Cause Troubleshooting Steps & Explanation
Formation of a complex mixture of products when using a base. The basic conditions are likely deprotonating the acidic methylene group of the malononitrile, creating a carbanion that can participate in various side reactions.1. Choice of Base: Use a non-nucleophilic, sterically hindered base if only deprotonation is desired. If the goal is to avoid reaction at this site, use strictly aprotic and non-basic conditions. 2. Temperature Control: Run the reaction at a lower temperature to minimize side reactions. 3. Order of Addition: Add the base slowly to a cooled solution of the reactants to control the reaction rate and minimize byproduct formation.
Unexpected addition products when using Michael acceptors. The deprotonated malononitrile is a strong Michael donor.1. Protect the Methylene Group: If the methylene group is not the intended reaction site, consider temporary protection, though this can be synthetically challenging. 2. Stoichiometry Control: Use a precise 1:1 stoichiometry of your reactant and this compound to avoid excess reagent that could lead to side reactions.
Knoevenagel condensation with aldehydes or ketones. The active methylene group can readily undergo Knoevenagel condensation with carbonyl compounds, especially in the presence of a base.[4]1. Solvent Choice: Use aprotic solvents to disfavor condensation reactions. 2. Avoid Carbonyl-Containing Reagents: If possible, choose reagents that do not contain aldehyde or ketone functionalities if this side reaction is to be avoided.

Diagram: General Reactivity of the Malononitrile Moiety

G cluster_malononitrile Malononitrile Reactivity Malononitrile R-CH(CN)₂ Carbanion R-C⁻(CN)₂ Malononitrile->Carbanion Base Michael_Product Michael Adduct Carbanion->Michael_Product Michael Acceptor Knoevenagel_Product Knoevenagel Condensation Product Carbanion->Knoevenagel_Product Aldehyde/Ketone

Caption: Reactivity of the active methylene in malononitriles.

III. Side Reactions Involving the 4-Nitrophenyl Group

The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs) - Aromatic Ring Reactivity

Q3: I am using a strong nucleophile in my reaction and observing the formation of a byproduct where the nitro group has been displaced. Is this expected?

A3: Yes, this is a known reactivity pattern for nitro-activated aromatic compounds.[5] The nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles. This can lead to the displacement of the nitro group or other substituents on the ring.

Q4: How can I prevent nucleophilic aromatic substitution on the 4-nitrophenyl ring?

A4: To minimize SNAr reactions, consider the following:

  • Use softer, less aggressive nucleophiles.

  • Lower the reaction temperature. SNAr reactions often have a higher activation energy than other desired transformations.

  • If possible, use a shorter reaction time.

  • Consider alternative starting materials if the nitro group is not essential for the desired downstream applications.

Diagram: Nucleophilic Aromatic Substitution (SNAr) Pathway

G cluster_snar SNAr on 4-Nitrophenyl Ring Start This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nucleophile Nucleophile Nu⁻ Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Leaving_Group NO₂⁻ Meisenheimer->Leaving_Group - Leaving Group

Caption: General mechanism for SNAr reactions.

IV. Side Reactions Involving the Azo Group

The azo (-N=N-) linkage can also be a site of reactivity, particularly under reductive or strongly acidic conditions.

Troubleshooting Guide: Azo Group Reactivity
Observed Issue Potential Cause Troubleshooting Steps & Explanation
Loss of color and formation of amine byproducts. The azo bond can be cleaved under reducing conditions (e.g., with sodium dithionite, catalytic hydrogenation).1. Avoid Reductants: Be mindful of the reagents used. If a reduction is necessary elsewhere in the molecule, choose a selective reducing agent that will not affect the azo group. 2. Control pH: Strongly acidic conditions can protonate the azo group, making it more susceptible to cleavage. Maintain a neutral or slightly basic pH if possible.
Formation of triazole or other heterocyclic byproducts. Diazo compounds are known to participate in cycloaddition reactions.[6]1. Avoid Reactive Dienes/Dipolarophiles: If your reaction mixture contains species that can undergo [3+2] or other cycloadditions, you may observe the formation of heterocyclic byproducts. 2. Temperature Control: Higher temperatures can sometimes promote cycloaddition reactions.

V. Experimental Protocols for Mitigating Side Reactions

Protocol 1: General Handling and Storage of this compound

  • Upon receipt, store the compound in its original container in a desiccator at 2-8°C.

  • Protect the container from light by wrapping it in aluminum foil or storing it in a dark cabinet.

  • For weighing and dispensing, work in a fume hood and minimize exposure to atmospheric moisture and air.

  • If the compound will be stored for an extended period, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Protocol 2: Performing a Reaction with a Base-Sensitive Substrate

  • To a flame-dried flask under an inert atmosphere, add this compound and a suitable aprotic solvent (e.g., anhydrous THF or dichloromethane).

  • Cool the solution to 0°C or a lower temperature as required by the reaction.

  • In a separate flask, prepare a solution of the base in the same anhydrous solvent.

  • Add the base solution dropwise to the cooled solution of this compound over a period of 15-30 minutes, monitoring the reaction by TLC or LC-MS.

  • Maintain the low temperature for the duration of the reaction to minimize the formation of byproducts from the deprotonated malononitrile intermediate.

VI. References

  • MDPI. (2023). Stability Challenges and Non-Target Effects of Mandelonitrile-Based Sugar Baits for Leishmaniasis Vector Control. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Retrieved from [Link]

Sources

Managing the Thermal Decomposition of 4-Nitrobenzeneazomalononitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzeneazomalononitrile is a complex organic molecule characterized by the presence of a nitro group, an azo linkage, and a malononitrile moiety. This unique combination of functional groups suggests a high degree of reactivity and potential as an energetic material or a precursor in the synthesis of various heterocyclic compounds. However, these same features necessitate a thorough understanding and cautious management of its thermal decomposition. This guide provides essential troubleshooting advice and frequently asked questions to ensure safe and effective handling during experimental procedures.

The information herein is synthesized from established principles of chemical reactivity and data from analogous structures, as direct comprehensive studies on the thermal decomposition of this compound are not extensively available in public literature.

Core Safety Directives & Handling Protocols

Given the compound's structure, it should be treated as a potentially energetic material. The high nitrogen content and the presence of the nitro and azo "explosophores" are primary indicators of potential thermal instability.[1][2]

Personal Protective Equipment (PPE) and Engineering Controls
  • Handling Environment : All manipulations of solid this compound must be conducted in a certified chemical fume hood with the sash lowered as much as possible.[3]

  • Eye Protection : Chemical safety goggles and a face shield are mandatory.

  • Hand Protection : Use chemical-resistant gloves (nitrile is a suitable option).

  • Body Protection : A flame-resistant lab coat is essential.

  • Utensils : Never use metal spatulas or tools that can cause friction or static discharge. Opt for plastic or ceramic utensils.[3]

  • Scale : Work with the smallest quantities of material feasible for the experiment.

  • Storage : Store the compound in a cool, dark, and well-ventilated area, away from heat sources, light, and incompatible materials such as strong acids, bases, and oxidizing agents.[2][4]

Troubleshooting Guide: Navigating Experimental Challenges

Unexpected events during thermal analysis or synthesis can often be traced to specific experimental parameters. The following table addresses common issues you may encounter.

Problem Encountered Potential Root Cause(s) Recommended Solutions & Corrective Actions
Lower-than-Expected Decomposition Onset 1. Presence of Impurities : Catalytic impurities (e.g., residual metals from synthesis, acids, or bases) can significantly lower the decomposition temperature. 2. Atmosphere : The presence of oxygen can sometimes lead to oxidative decomposition pathways that occur at lower temperatures.1. Purification : Ensure the sample is of high purity. Recrystallization or column chromatography may be necessary. 2. Inert Atmosphere : Conduct thermal analysis (DSC/TGA) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.[5]
Inconsistent or Non-Reproducible Thermal Analysis Data (DSC/TGA) 1. Variable Heating Rate : The onset of decomposition for many energetic materials is dependent on the heating rate. Faster rates can shift the decomposition to higher temperatures. 2. Sample Preparation : Inconsistent sample mass, packing density in the crucible, or particle size can affect heat transfer and decomposition kinetics.1. Standardize Heating Rate : Use a consistent and well-documented heating rate for all experiments (e.g., 5 or 10 °C/min).[5] 2. Consistent Sample Preparation : Use a consistent sample mass (e.g., 1-2 mg) and ensure uniform packing in the crucible.
Unexpected Color Change or Degradation at Room Temperature 1. Photodegradation : Azo compounds are known to be light-sensitive and can undergo isomerization or degradation upon exposure to UV or ambient light.[4][6] 2. Reaction with Environment : Exposure to acidic or basic vapors in the lab environment can cause degradation.1. Protect from Light : Store the compound in an amber vial and minimize exposure to light during handling. 2. Controlled Storage : Ensure the storage container is tightly sealed and stored in a neutral environment.[6]
Formation of Polymeric or Tar-Like Residues 1. Complex Decomposition Pathways : The malononitrile and nitro functionalities can lead to complex, multi-step decomposition reactions, including polymerization of reactive intermediates. The pyrolysis of polyacrylonitrile, a related structure, is known to produce complex products.[7]1. Controlled Heating : Employ slow and controlled heating to minimize the formation of secondary decomposition products. 2. Solvent Trapping : If attempting to identify decomposition products, consider conducting the pyrolysis in a high-boiling point, inert solvent to trap reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the likely primary mechanism of thermal decomposition for this compound?

A1: Based on analogous azo compounds, the initial and lowest energy decomposition step is likely the homolytic cleavage of the C-N bonds of the azo linkage (-N=N-).[4] This would generate a 4-nitrophenyl radical and a malononitrile radical. These highly reactive radical species would then undergo a cascade of further reactions, including hydrogen abstraction, recombination, and fragmentation. The presence of the nitro group may also lead to alternative decomposition pathways, such as C-NO2 bond cleavage, which is common in nitroaromatic compounds.

Q2: What are the expected gaseous products of decomposition?

A2: The decomposition is expected to be highly exothermic and produce a significant volume of gas. Based on the elemental composition and the behavior of related compounds, the primary gaseous products are likely to include:

  • Nitrogen Gas (N₂) : From the azo group and potentially the nitro group.

  • Hydrogen Cyanide (HCN) : A major thermal decomposition product of materials containing the nitrile functionality, such as polyacrylonitrile.[7]

  • Oxides of Nitrogen (NOx) : From the decomposition of the nitro group.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂) : From the oxidation of the benzene ring and malononitrile backbone.

Q3: How does the heating rate affect the observed decomposition temperature?

A3: In thermal analysis techniques like DSC and TGA, a faster heating rate generally results in a higher observed onset temperature of decomposition.[5] This is because at a faster heating rate, the sample has less time to reach the decomposition temperature at each incremental step. For kinetic studies, it is crucial to perform experiments at multiple heating rates to accurately determine the kinetic parameters (activation energy, pre-exponential factor).

Q4: Can this compound undergo cis-trans isomerization, and how does that affect its stability?

A4: Yes, azo compounds are well-known for their ability to undergo reversible cis-trans isomerization upon exposure to light.[8][9] The trans isomer is generally more thermally stable. While photoisomerization itself is not a decomposition reaction, the cis isomer is typically higher in energy and may have a lower thermal decomposition threshold. Therefore, experiments should be conducted in the dark or under controlled lighting to ensure the isomeric state of the material is consistent.

Q5: What analytical techniques are most suitable for studying the thermal decomposition of this compound?

A5: A combination of techniques is ideal for a comprehensive understanding:

  • Differential Scanning Calorimetry (DSC) : To determine the onset temperature of decomposition, the enthalpy of decomposition (exotherm), and to study the kinetics.[5]

  • Thermogravimetric Analysis (TGA) : To measure mass loss as a function of temperature, indicating the temperature range of decomposition and the mass of volatile products.[5]

  • TGA coupled with Mass Spectrometry or FTIR (TGA-MS/FTIR) : To identify the gaseous products evolved during decomposition in real-time.

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) : For detailed analysis of volatile and semi-volatile decomposition products after pyrolysis at a set temperature.[10]

Visualizing the Process: Diagrams and Workflows

Hypothesized Initial Decomposition Pathway

G cluster_0 Initial Compound cluster_1 Decomposition Trigger cluster_2 Primary Radical Intermediates cluster_3 Secondary Products A This compound B Heat (Δ) A->B Input Energy C 4-Nitrophenyl Radical B->C D Malononitrile Radical B->D E Nitrogen Gas (N₂) B->E F HCN, NOx, CO, CO₂, Polymeric Residues C->F D->F

Caption: Hypothesized initial thermal decomposition pathway.

Standard Thermal Analysis Experimental Workflow

G A Sample Preparation (1-2 mg in crucible) B Instrument Setup (DSC/TGA, Inert Atmosphere) A->B C Define Heating Program (e.g., 25°C to 400°C at 10°C/min) B->C D Run Experiment C->D E Data Acquisition (Heat Flow, Mass Loss vs. Temp) D->E F Data Analysis (Onset Temp, Peak Temp, Enthalpy, Mass Loss) E->F G Kinetic Modeling (Optional, multiple heating rates required) F->G

Caption: A typical experimental workflow for thermal analysis.

References

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • University of New Mexico Chemistry Department. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

  • Popik, V. V., et al. (n.d.). Experimental and theoretical analysis of the photochemistry and thermal reactivity of ethyl diazomalonate and its diazirino isomer. The role of molecular geometry in the decomposition of diazocarbonyl compounds. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, October 23). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Analysis of pyrolysis component variations in three azo compounds using headspace gas chromatography-mass spectrometry (HS-GC-MS). Retrieved from [Link]

  • Environment, Health & Safety, University of California, Santa Cruz. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

  • University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions. Retrieved from [Link]

  • Synlett. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Retrieved from [Link]

  • ScienceDirect. (n.d.). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). Retrieved from [Link]

  • PMC - PubMed Central. (2023, September 11). Systematic Investigation into the Photoswitching and Thermal Properties of Arylazopyrazole-based MOF Host–Guest Complexes. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Reactions of some arylazofuranones with amino acids and malononitrile. Retrieved from [Link]

  • Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Utility of [(p-Sulfonamidophenyl)azo]malononitrile in the Synthesis of Polyfunctionally Substituted Pyrimidine, Pyrazole, Isoxazole and Pyridazine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (1999, January 1). Utility of [(p-Sulfonamidophenyl)azo]malononitrile in the Synthesis of Polyfunctionally Substituted Pyrimidine, Pyrazole, Isoxazole and Pyridazine Derivatives. Retrieved from [Link]

  • NRC Publications Archive - Canada.ca. (n.d.). Thermal decomposition products of polyacrylonitrile. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]

  • PubMed. (2014, August 27). Arylazopyrazoles: azoheteroarene photoswitches offering quantitative isomerization and long thermal half-lives. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of 4-Nitrobenzeneazomalononitrile by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. 4-Nitrobenzeneazomalononitrile, a versatile chemical intermediate, is no exception. Its purity directly impacts the downstream reaction yields, impurity profiles, and the ultimate quality of the final product.

This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) methods for the definitive purity assessment of this compound. We move beyond simple protocols to explain the causality behind methodological choices, ensuring that the described workflows are robust and self-validating.

The Analyte: Understanding this compound and Its Impurity Profile

A robust analytical method is built upon a thorough understanding of the analyte and its potential contaminants. This compound is typically synthesized via a two-step process: (1) the diazotization of 4-nitroaniline, followed by (2) an azo coupling reaction with malononitrile.[1][2]

Synthesis Pathway and Potential Process-Related Impurities:

  • Diazotization: 4-nitroaniline is treated with a nitrosating agent (e.g., sodium nitrite) in a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the 4-nitrobenzenediazonium salt.[3][4]

  • Azo Coupling: The highly reactive diazonium salt is then introduced to a solution of malononitrile, which acts as a nucleophile to form the final azo compound.[1]

This synthetic route can introduce several process-related impurities that must be monitored:

  • Unreacted Starting Materials: Residual 4-nitroaniline and malononitrile.

  • Side-Products from Diazotization:

    • 4-Nitrophenol: The diazonium salt is thermally unstable. If the reaction temperature exceeds the 0-5 °C range, it can decompose into 4-nitrophenol.[3]

    • Chlorinated Anilines: Poor control over reaction conditions when using HCl can potentially lead to chlorinated byproducts of 4-nitroaniline.[5]

  • Side-Products from Coupling:

    • Polymeric Tars: Uncontrolled, exothermic reactions can lead to the formation of insoluble, tar-like substances.[3]

    • Triazenes: Competing N-coupling reactions can sometimes occur, leading to the formation of triazene impurities instead of the desired C-coupled azo compound.[1][6]

The goal of the NMR validation is to unambiguously quantify this compound in the potential presence of these specific impurities.

The Power of qNMR: A Primary Ratio Method of Measurement

Unlike chromatographic techniques (HPLC, GC) that rely on calibration curves against a reference standard of the same compound, qNMR is a primary ratio method.[7] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7][8] By co-dissolving a known mass of a highly pure, certified internal standard with a known mass of the this compound sample, we can determine the purity of the analyte with high precision and accuracy, traceable to the SI unit.[9]

Comparative Analysis: Internal vs. External Standard qNMR Methods

The choice of quantification strategy is a critical decision point in method development. The two primary approaches, internal and external standardization, offer distinct advantages and disadvantages.

FeatureInternal Standard MethodExternal Standard Method
Methodology A certified reference standard is accurately weighed and co-dissolved with the analyte in the same NMR tube.[10]The analyte and a certified reference standard are prepared and measured in separate NMR tubes.[11]
Accuracy & Precision Superior. Automatically corrects for variations in sample volume, spectrometer performance, and acquisition parameters. Considered the "gold standard" for accuracy.[12]Lower. Susceptible to errors from minor differences in NMR tube geometry, sample positioning, and instrument stability between measurements.[10]
Sample Throughput Higher. A single experiment provides all necessary data.Lower. Requires at least two separate experiments (one for the analyte, one for the standard).
Key Advantage High accuracy and robustness; fewer sources of experimental uncertainty.[12]The analyte sample is not contaminated and can be recovered. Useful for precious or limited-quantity samples.[11]
Key Disadvantage Potential for signal overlap between the standard and the analyte. The standard cannot be recovered from the sample.[12]Increased potential for systematic errors; requires extremely stable instrument conditions and precise sample preparation.[10]
Best Suited For Definitive purity assignments, quality control, and release testing where the highest accuracy is required.Analyses where the sample must be preserved, or when no non-interfering internal standard can be found.

For the definitive purity assignment of this compound, the Internal Standard Method is strongly recommended due to its superior accuracy and precision.[12]

Experimental Workflow and Protocols

The following section details the step-by-step protocols for purity determination using the superior internal standard method. Adherence to these steps is critical for achieving a validated, trustworthy result.

Workflow for qNMR Purity Validation

G cluster_0 Part 1: Method Planning & Preparation cluster_1 Part 2: Sample Preparation cluster_2 Part 3: Data Acquisition cluster_3 Part 4: Data Processing & Calculation P1 Select Solvent (e.g., DMSO-d6) P2 Select Internal Standard (e.g., Maleic Acid, ≥99.5% Purity) P1->P2 P3 Accurate Weighing (Microbalance, 0.001 mg) P2->P3 S1 Dissolve Analyte & Standard in a vial P3->S1 S2 Ensure Complete Dissolution (Vortex/Sonicate) S1->S2 S3 Transfer to NMR Tube (0.6-0.7 mL) S2->S3 A1 Insert Sample, Lock & Shim S3->A1 A2 Set Quantitative Parameters (D1 ≥ 5*T1) A1->A2 A3 Acquire Spectrum (S/N > 250:1) A2->A3 D1 Fourier Transform, Phase & Baseline Correction A3->D1 D2 Integrate Analyte & Standard Peaks D1->D2 D3 Calculate Purity (Using qNMR Equation) D2->D3 R1 R1 D3->R1 Final Report & Certificate of Analysis

Caption: Overall workflow for qNMR purity determination.

Protocol 1: Purity Determination by the Internal Standard Method

1. Selection of Materials:

  • Analyte: this compound (~10-15 mg).

  • Internal Standard: Maleic Acid (Certified Reference Material, purity ≥ 99.5%). Maleic acid is chosen for its chemical stability, high purity, and simple ¹H NMR spectrum (a singlet in the aromatic region, far from the analyte signals) that does not overlap with the analyte.[6]

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6). This solvent is chosen for its excellent ability to dissolve both the polar standard and the organic analyte.[8]

2. Sample Preparation: a. Using a calibrated microbalance with at least 0.001 mg readability, accurately weigh approximately 15 mg of this compound into a clean glass vial. Record the mass precisely (m_analyte).[7][13] b. Into the same vial, accurately weigh approximately 8 mg of the Maleic Acid internal standard. Record the mass precisely (m_std). c. Add approximately 0.7 mL of DMSO-d6 to the vial. d. Securely cap the vial and mix thoroughly using a vortex mixer or sonicator until both the analyte and the standard are completely dissolved. A homogenous solution is critical for accurate results.[3] e. Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

3. NMR Data Acquisition (Example: 500 MHz Spectrometer): a. Insert the sample into the spectrometer and allow at least 5 minutes for thermal equilibration.[14] b. Lock onto the deuterium signal of DMSO-d6 and perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming leads to broad peaks and inaccurate integration.[14] c. Set the acquisition parameters for quantitative analysis. The most critical parameter is the relaxation delay (D1). This must be set to at least 5 times the longest spin-lattice relaxation time (T1) of any proton being integrated (both analyte and standard). A conservative D1 of 30 seconds is often sufficient for most small molecules. d. Set the number of scans (NS) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks used in the calculation. This is essential for integration errors to be below 1%.[14] e. Acquire the ¹H NMR spectrum.

4. Data Processing and Purity Calculation: a. Apply Fourier transform to the Free Induction Decay (FID). b. Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. c. Apply a baseline correction to ensure a flat baseline across the entire spectrum. d. Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard. For this compound, the aromatic protons are suitable. For Maleic Acid, the singlet for its two olefinic protons is used. e. Calculate the purity (P_analyte) as a mass fraction (%) using the following equation[8]:

Method Validation and Data Integrity

A single purity value is meaningless without validation. The method must be demonstrated to be fit for purpose according to international standards, such as the ICH Q2(R2) guidelines.[4][5]

  • Specificity: The method's ability to assess the analyte in the presence of impurities. This is demonstrated by ensuring the selected analyte and standard signals are well-resolved from any signals corresponding to potential impurities (e.g., 4-nitrophenol, unreacted 4-nitroaniline).

  • Linearity: A linear relationship should be established between the analyte concentration and the integral ratio (analyte/standard) over a range (e.g., 80-120% of the target concentration). This confirms the method's response is proportional to the amount of analyte.[15]

  • Accuracy: Assessed by preparing samples with a known amount of a highly pure this compound reference material and determining the percent recovery. Results should be close to the true value.[16]

  • Precision:

    • Repeatability: The precision of the method under the same operating conditions over a short interval. This is tested by analyzing a minimum of 6 replicate samples at 100% of the test concentration.[15]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Conclusion

Quantitative NMR spectroscopy, particularly when employing the internal standard method, stands as an authoritative and highly reliable technique for the purity validation of this compound. Its status as a primary ratio method minimizes the reliance on specific reference standards of the analyte itself, providing a direct and accurate measurement. By understanding the synthetic pathway and potential impurities, and by adhering to rigorous, validated experimental protocols, researchers and drug development professionals can ensure the quality and integrity of their materials, underpinning the success of their scientific endeavors.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [URL: https://emerypharma.
  • A comparison of quantitative nuclear magnetic resonance methods: Internal, external, and electronic referencing. ResearchGate. [URL: https://www.researchgate.net/publication/256083074_A_comparison_of_quantitative_nuclear_magnetic_resonance_methods_Internal_external_and_electronic_referencing]
  • Preventing byproduct formation in azo coupling reactions. Benchchem. [URL: https://www.benchchem.
  • Let's try doing quantitative NMR. JEOL Ltd. [URL: https://www.jeol.co.
  • Azo coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Azo_coupling]
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [URL: https://www.amsbio.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [URL: https://www.rssl.com/news-and-insights/articles/the-use-of-quantitative-proton-nuclear-magnetic-resonance-1h-qnmr]
  • Quantitative NMR Spectroscopy. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/404/783/q-nmr-brochure-ms.pdf]
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [URL: https://resolvemass.
  • Diazotisation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Quantitative NMR Spectroscopy. University of Cambridge. [URL: https://www.ch.cam.ac.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q2-r2-validation-analytical-procedures-scientific-guideline]
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [URL: https://resolvemass.com/choosing-the-right-qnmr-internal-standard/]
  • Beyond Structure Elucidation - Introduction to qNMR Part II - Calibrants. Nanalysis. [URL: https://www.nanalysis.com/nmr-blog/2019/4/17/beyond-structure-elucidation-introduction-to-qnmr-part-ii-calibrants]
  • NMR Sample Preparation. Iowa State University. [URL: https://cif.iastate.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • Rapid Quantitation of Four Nitrosamine Impurities in Angiotensin Receptor Blocker Drug Substances. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32463278/]
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]

Sources

A Comparative Analysis of 4-Nitrobenzeneazomalononitrile and Other Azo Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and vibrant world of synthetic colorants, azo dyes stand out for their structural diversity and wide-ranging applications, from textile dyeing to advanced materials and analytical sciences. This guide provides a detailed comparative analysis of 4-Nitrobenzeneazomalononitrile, a lesser-known but potentially valuable azo dye, with three well-established counterparts: Methyl Red, Disperse Orange 1, and p-Aminoazobenzene. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, spectroscopic properties, and potential applications of these compounds, supported by experimental data and established scientific principles.

Introduction to the Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The electronic properties of the substituents on these rings play a crucial role in determining the color, solubility, and other physicochemical properties of the dye.

  • This compound: This dye features a strong electron-withdrawing nitro group on one aromatic ring and two cyano groups on the alkyl chain attached to the azo linkage. This "push-pull" electronic structure suggests interesting solvatochromic and potential nonlinear optical properties. It is a yellow solid, soluble in solvents like chloroform, dichloromethane, and ethyl acetate.[1]

  • Methyl Red: A well-known pH indicator, Methyl Red contains a carboxylic acid group and a dimethylamino group.[2] Its color changes from red to yellow as the pH shifts from acidic to basic.[3]

  • Disperse Orange 1: This dye is a representative of disperse dyes, which are sparingly soluble in water and are used for dyeing synthetic fibers. It has a nitro group as an electron acceptor and an amino group as an electron donor.[4][5]

  • p-Aminoazobenzene: One of the simplest azo dyes, it contains an amino group, which acts as a chromophore and auxochrome, influencing the dye's color and affinity for fabrics.

Synthesis of Azo Dyes: A Comparative Overview

The synthesis of azo dyes predominantly follows a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile.

General Synthesis Workflow

The general workflow for the synthesis of these azo dyes is depicted below. The key is the formation of a diazonium salt intermediate, which is then reacted with a suitable coupling component.

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocols

Protocol 1: Synthesis of this compound (Probable Method)

While a specific detailed protocol for this compound was not found in the reviewed literature, a general method for the synthesis of 2-arylazomalononitriles has been reported. Based on this, the following is a probable synthetic route:

  • Diazotization of 4-Nitroaniline: Dissolve 4-nitroaniline in a solution of hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 15-20 minutes to ensure complete formation of the 4-nitrobenzenediazonium chloride solution.

  • Coupling Reaction: In a separate beaker, dissolve malononitrile in a suitable solvent, likely an alcohol or a mixture of water and alcohol, and cool it in an ice bath. Slowly add the cold diazonium salt solution to the malononitrile solution with vigorous stirring. Maintain the temperature at 0-5 °C.

  • Isolation and Purification: The resulting precipitate of this compound can be collected by vacuum filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of Methyl Red [2]

  • Diazotization of Anthranilic Acid: Dissolve anthranilic acid in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Coupling with Dimethylaniline: In a separate flask, dissolve dimethylaniline in hydrochloric acid. Cool this solution and slowly add the diazonium salt solution prepared in the first step.

  • Product Isolation: Make the reaction mixture alkaline with sodium hydroxide solution to precipitate the Methyl Red. The crude product is then filtered, washed with water, and can be purified by recrystallization from toluene.

Protocol 3: Synthesis of p-Aminoazobenzene

  • Diazotization of Aniline: Dissolve aniline in hydrochloric acid and water, and cool to 0-5 °C. Slowly add an aqueous solution of sodium nitrite.

  • Coupling with Aniline: The diazonium salt solution is then slowly added to a solution of aniline in hydrochloric acid, also cooled to 0-5 °C.

  • Rearrangement and Isolation: The initially formed diazoaminobenzene is rearranged to p-aminoazobenzene by gentle warming in the presence of an excess of aniline and aniline hydrochloride. The product is then precipitated by adding water and purified by recrystallization.

Spectroscopic Properties: A Comparative Look

The color and electronic properties of azo dyes are best understood by examining their UV-Visible absorption spectra. The position of the maximum absorption wavelength (λmax) is influenced by the electronic nature of the substituents and the polarity of the solvent.

Azo DyeElectron-Donating Group(s)Electron-Withdrawing Group(s)λmax (in Ethanol)Reference
This compound None-NO₂, -CN (x2)Not available
Methyl Red -N(CH₃)₂-COOH~410 nm (yellow form)[3]
Disperse Orange 1 -NHC₆H₅-NO₂~439 nm
p-Aminoazobenzene -NH₂NoneNot available

Note: The λmax for this compound and p-Aminoazobenzene in ethanol were not explicitly found in the searched literature. The expected λmax for this compound would likely be in the visible region, influenced by the strong push-pull system.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This is particularly pronounced in molecules with a significant change in dipole moment upon electronic excitation, a common feature in "push-pull" azo dyes.

Caption: Solvatochromism in push-pull dyes.

  • This compound: Due to the strong electron-withdrawing nitro and cyano groups, this dye is expected to exhibit significant positive solvatochromism (a red shift in more polar solvents). The ground state will be less polar than the excited state, which will be stabilized to a greater extent by polar solvents, thus lowering the energy gap for absorption.

  • Methyl Red: The solvatochromism of Methyl Red has been studied, and it shows spectral shifts in different solvents, influenced by both solvent polarity and specific interactions like hydrogen bonding.

  • Disperse Orange 1: As a push-pull system, Disperse Orange 1 also exhibits solvatochromism. The kinetics of its cis-trans isomerization have been shown to be influenced by solvent polarity.

Comparative Analysis of Spectroscopic Data

A detailed comparison of the spectroscopic data is crucial for understanding the structure-property relationships of these dyes.

Spectroscopic TechniqueThis compound (Expected)Methyl RedDisperse Orange 1p-Aminoazobenzene
UV-Vis (λmax) Visible region, significant solvatochromism~410 nm (yellow form), pH-dependent~439 nm, solvatochromicVisible region
IR Spectroscopy C≡N stretch (~2230 cm⁻¹), N=N stretch (~1400-1450 cm⁻¹), C-NO₂ stretch (~1520 & 1340 cm⁻¹)C=O stretch (~1700 cm⁻¹), C-N stretch, N=N stretchN-H stretch (~3300-3500 cm⁻¹), N=N stretch, C-NO₂ stretchN-H stretch (~3300-3500 cm⁻¹), N=N stretch
¹H NMR Spectroscopy Aromatic protons in the deshielded region, signals influenced by nitro groupSignals for aromatic protons, methyl protons of the dimethylamino group, and carboxylic acid protonAromatic proton signals, N-H proton signalAromatic proton signals, N-H proton signal

Applications and Future Perspectives

  • This compound: The strong intramolecular charge transfer character suggests potential applications in nonlinear optics, as a component in photosensitive materials, and as a solvatochromic probe for sensing solvent polarity. Further research is needed to fully explore its potential.

  • Methyl Red: Its primary application is as a pH indicator in titrations and microbiological tests.[3] Its interaction with surfactants and polymers is also an area of study.

  • Disperse Orange 1: It is used as a disperse dye for synthetic fabrics. Its photoisomerization properties have also been utilized in research on photomechanical effects in polymers.

  • p-Aminoazobenzene: It serves as a precursor for the synthesis of other dyes and has been investigated for its potential in various biological applications.

Conclusion

This comparative guide highlights the synthetic accessibility and diverse spectroscopic properties of this compound in relation to well-known azo dyes. While detailed experimental data for this compound remains to be fully documented in readily available literature, its structure suggests promising properties that warrant further investigation. The provided protocols and comparative data for Methyl Red, Disperse Orange 1, and p-Aminoazobenzene offer a solid foundation for researchers to design and execute further studies in the fascinating field of azo dyes.

References

  • Full article: Solvatochromic and Quantum-Mechanical Characterization of Methyl Red. (URL: [Link])

  • Synthesis of 2-arylazomalononitriles 1(a-e) | Download Scientific Diagram. (URL: [Link])

  • The Preferential Solvation of Methyl Red in Various Binary Aqueous Solutions: Solvatochromism, Preferential Solvation Parameters, Microheterogeneity of Solvents and Polarity Scale - PubMed. (URL: [Link])

  • (p-Nitrobenzylidene)malononitrile - SpectraBase. (URL: [Link])

  • A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. (URL: [Link])

  • Synthesis of substituted arylazobenzopyranopyrido-pyrimidine ring by condensation of malononitrile, 4-hydroxy-5-arylazo salicyl-aldehyde and ketones by means of ammonium acetate - ResearchGate. (URL: [Link])

  • A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles - ResearchGate. (URL: [Link])

  • Reactions of some arylazofuranones with amino acids and malononitrile - ResearchGate. (URL: [Link])

  • Synthesis and characterization of 4-nitro benzaldehyde with ZnO-based nanoparticles for biomedical applications - PubMed. (URL: [Link])

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  • Supporting Information Synthesis, characterization and application of a novel polyazo dye as a universal acid-base indicator. (URL: [Link])

  • (a) The UV-vis spectra of the reaction between 4-nitrobenzaldehyde 2... - ResearchGate. (URL: [Link])

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assessing the reactivity of 4-Nitrobenzeneazomalononitrile versus similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecular scaffolds is paramount. This guide provides an in-depth technical assessment of 4-Nitrobenzeneazomalononitrile, a versatile building block, by comparing its reactivity profile with structurally similar compounds. We will delve into the electronic underpinnings of its reactivity, supported by experimental data and detailed protocols, to provide a comprehensive resource for your research endeavors.

Introduction: The Unique Chemical Architecture of Arylazo Malononitriles

Arylazo malononitriles are a fascinating class of organic compounds characterized by an azo group (-N=N-) linking an aromatic ring to a malononitrile moiety [-CH(CN)₂]. This arrangement creates a highly conjugated system with a distinct electronic profile. This compound, in particular, stands out due to the potent electron-withdrawing nature of the para-nitro group on the benzene ring. This feature significantly influences the electron density across the entire molecule, thereby dictating its reactivity towards various chemical transformations.

The core of this guide will focus on how the interplay between the aryl substituent, the azo bridge, and the malononitrile group governs the compound's electrophilicity and its participation in various reaction types. We will explore this by comparing this compound with analogues bearing different para-substituents, moving from strongly electron-withdrawing to electron-donating groups.

The Decisive Role of Substituents: An Electronic Perspective

The reactivity of arylazo malononitriles is fundamentally governed by the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, altering the electrophilicity of the azo group and the acidity of the malononitrile proton.

Electron-Withdrawing Groups (EWGs): The Case of this compound

The nitro group (-NO₂) in this compound is a powerful EWG. It significantly depletes electron density from the aromatic ring and, by extension, from the azo linkage. This heightened electrophilicity makes the azo group more susceptible to nucleophilic attack. Furthermore, the overall electron-deficient nature of the molecule increases the acidity of the methine proton of the malononitrile group, facilitating its deprotonation to form a stabilized carbanion.

Electron-Donating Groups (EDGs): A Comparative View

In contrast, compounds with EDGs, such as a methoxy group (-OCH₃) at the para-position (4-Methoxybenzeneazomalononitrile), exhibit markedly different reactivity. The methoxy group donates electron density to the aromatic ring and the azo group, thereby reducing their electrophilicity. This makes nucleophilic attack on the azo group less favorable. Concurrently, the increased electron density throughout the molecule decreases the acidity of the malononitrile proton.

The following logical flow illustrates the influence of substituents on the key reactive sites of the molecule:

Substituent_Effects substituent Para-Substituent (X) ewg Electron-Withdrawing (e.g., -NO₂) substituent->ewg is edg Electron-Donating (e.g., -OCH₃) substituent->edg is azo_electrophilicity Azo Group Electrophilicity ewg->azo_electrophilicity Increases malononitrile_acidity Malononitrile C-H Acidity ewg->malononitrile_acidity Increases edg->azo_electrophilicity Decreases edg->malononitrile_acidity Decreases

Caption: Influence of para-substituents on the reactivity of arylazo malononitriles.

Comparative Reactivity in Key Transformations

To quantify and illustrate these electronic effects, we will now examine the performance of this compound and its analogues in representative chemical reactions.

Nucleophilic Addition to the Azo Group

The electron-deficient nature of the azo bond in this compound makes it a prime target for nucleophiles. This reactivity can be harnessed for the synthesis of more complex molecular architectures. A comparative kinetic study of the reaction of various para-substituted benzeneazomalononitriles with a model nucleophile, such as piperidine, would provide quantitative evidence for the substituent effects.

Expected Reactivity Order (fastest to slowest): -NO₂ > -CN > -Cl > -H > -CH₃ > -OCH₃

This trend is directly attributable to the increasing electrophilicity of the azo group as the electron-withdrawing strength of the substituent increases.

Spectroscopic Evidence: UV-Visible Absorption

The electronic properties of these compounds are also reflected in their UV-Visible absorption spectra. The primary absorption band in these molecules corresponds to a π → π* electronic transition. The energy of this transition is sensitive to the electronic nature of the substituent.

Table 1: Expected UV-Visible Absorption Maxima (λmax) for para-Substituted Benzeneazomalononitriles in a Nonpolar Solvent

Substituent (X)Hammett Constant (σp)Expected λmax (nm)Rationale
-NO₂+0.78Longer WavelengthStrong intramolecular charge transfer from the malononitrile to the nitro group.
-Cl+0.23Intermediate WavelengthModerate electron-withdrawing effect.
-H0.00Shorter WavelengthReference compound.
-OCH₃-0.27Longer WavelengthStrong electron-donating group leading to a "push-pull" system.

Note: The λmax values are qualitative predictions based on established principles of substituent effects on electronic transitions. Specific values will vary with the solvent.[3]

The solvatochromic behavior of these dyes also provides insight into their electronic structure. Compounds with strong intramolecular charge transfer character, like this compound, are expected to exhibit significant positive solvatochromism, where the absorption maximum shifts to longer wavelengths in more polar solvents.[4]

Cycloaddition Reactions

The azo group can also participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. The reactivity in these pericyclic reactions is also heavily influenced by the electronic properties of the aryl substituent. For instance, in a [4+2] cycloaddition (Diels-Alder type reaction) with an electron-rich diene, a more electrophilic azo compound will react faster.[5][6]

Therefore, the reactivity of para-substituted benzeneazomalononitriles in such a reaction is expected to follow the same trend as in nucleophilic addition:

Expected Reactivity Order in [4+2] Cycloaddition with an Electron-Rich Diene: -NO₂ > -CN > -Cl > -H > -CH₃ > -OCH₃

Experimental Protocols for Reactivity Assessment

To facilitate further research and validation of these principles, we provide the following generalized experimental protocols.

Protocol for Synthesis of para-Substituted Benzeneazomalononitriles

This protocol outlines the general procedure for the synthesis of the target compounds via a diazo coupling reaction.

Synthesis_Workflow start Start: para-Substituted Aniline diazotization Diazotization (NaNO₂, aq. HCl, 0-5 °C) start->diazotization diazonium_salt Aryl Diazonium Salt Solution diazotization->diazonium_salt coupling Azo Coupling (Add Diazonium Salt to Malononitrile Solution at 0-5 °C) diazonium_salt->coupling malononitrile_sol Malononitrile in aq. Base malononitrile_sol->coupling product Crude Product (Precipitate) coupling->product filtration Filtration and Washing product->filtration purification Recrystallization filtration->purification final_product Pure para-Substituted Benzeneazomalononitrile purification->final_product

Caption: General workflow for the synthesis of arylazo malononitriles.

Step-by-Step Procedure:

  • Diazotization: Dissolve the para-substituted aniline (1.0 eq.) in aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.05 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 15-30 minutes at this temperature.

  • Coupling: In a separate flask, dissolve malononitrile (1.0 eq.) in an aqueous solution of a base (e.g., sodium hydroxide or sodium acetate) and cool to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the malononitrile solution with vigorous stirring, ensuring the temperature remains below 5 °C. A colored precipitate should form immediately.

  • Isolation and Purification: Continue stirring for 30-60 minutes in the ice bath. Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure product.

Protocol for Kinetic Analysis of Nucleophilic Addition

This protocol describes a method for determining the second-order rate constants for the reaction of arylazo malononitriles with a nucleophile using UV-Visible spectrophotometry.

Experimental Setup:

  • A temperature-controlled UV-Visible spectrophotometer.

  • Stock solutions of the arylazo malononitrile and the nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile).

Procedure:

  • Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25.0 °C).

  • In a cuvette, place a solution of the arylazo malononitrile of known concentration.

  • Initiate the reaction by injecting a solution of the nucleophile into the cuvette, ensuring rapid mixing. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

  • Immediately begin monitoring the change in absorbance at the λmax of the arylazo malononitrile over time.

  • The pseudo-first-order rate constant (kobs) can be obtained by fitting the absorbance vs. time data to a first-order exponential decay equation.

  • Repeat the experiment with varying concentrations of the nucleophile.

  • The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of the nucleophile.[7]

Conclusion and Future Outlook

This guide has systematically assessed the reactivity of this compound in comparison to its structural analogues. The powerful electron-withdrawing nitro group renders the azo linkage highly electrophilic and increases the acidity of the malononitrile proton, making it significantly more reactive in nucleophilic additions and cycloaddition reactions compared to analogues with electron-donating substituents.

The predictive power of Hammett correlations provides a robust framework for anticipating the reactivity of novel derivatives within this class of compounds. The experimental protocols provided herein offer a starting point for researchers to quantitatively explore these structure-activity relationships.

Future research could focus on the synthesis and kinetic evaluation of a broader range of substituted arylazo malononitriles to generate a comprehensive dataset for a quantitative Hammett analysis. Furthermore, exploring the utility of these compounds in various synthetic applications, such as in the construction of heterocyclic systems or as molecular switches, will undoubtedly unveil new opportunities in medicinal chemistry and materials science.

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A Spectroscopic Guide to 4-Nitrobenzeneazomalononitrile and Its Derivatives: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of the structural and electronic properties of novel compounds is paramount. Arylazo malononitriles, a class of organic molecules characterized by an azo group (-N=N-) linked to a phenyl ring and a malononitrile group, are of significant interest due to their potential applications as dyes, pigments, and functional materials.[1] The electronic properties of these molecules, and consequently their spectroscopic signatures, can be finely tuned by introducing various substituents onto the aromatic ring.

This guide provides an in-depth spectroscopic comparison of 4-nitrobenzeneazomalononitrile and its derivatives. We will delve into the synthesis and characterization of these compounds, focusing on how different substituents on the phenyl ring—specifically the strongly electron-withdrawing nitro group compared to a neutral (hydrogen), an electron-donating (methoxy), and a weakly electron-withdrawing (chloro) group—influence their UV-Visible, Infrared, and Nuclear Magnetic Resonance spectra. This comparative approach, supported by experimental data from analogous compounds, offers valuable insights into the structure-property relationships of this important class of molecules.

Experimental Protocols

The synthesis of this compound and its derivatives follows a two-step process involving diazotization of the corresponding aniline and subsequent azo coupling with malononitrile.[2] The general procedure is outlined below, followed by a standard protocol for spectroscopic characterization.

Synthesis of 4-Substituted-benzeneazomalononitrile

Part 1: Diazotization of 4-Substituted Aniline

  • Preparation of Amine Salt: In a 250 mL beaker, dissolve 0.01 mol of the respective 4-substituted aniline (e.g., 4-nitroaniline, aniline, 4-methoxyaniline, or 4-chloroaniline) in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until a clear solution is obtained.[2] The acid protonates the amino group, forming a soluble salt, which is crucial for the subsequent reaction with nitrous acid.

  • Cooling: Place the beaker in an ice-salt bath to bring the temperature down to 0-5 °C. Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt formed in the next step.

  • Formation of Diazonium Salt: In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water. Slowly add this sodium nitrite solution dropwise to the cold aniline salt solution with vigorous and continuous stirring.[2] It is essential to ensure the temperature remains below 5 °C during this addition.

  • Completion of Diazotization: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes. To confirm the completion of the reaction, test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. The appearance of a blue-black color indicates the presence of excess nitrous acid.[2]

Part 2: Azo Coupling with Malononitrile

  • Preparation of Coupling Component Solution: In a 400 mL beaker, dissolve 0.66 g (0.01 mol) of malononitrile in 30 mL of a 10% aqueous sodium hydroxide solution. The strong base deprotonates the active methylene group of malononitrile, generating a carbanion that acts as the nucleophile in the coupling reaction.

  • Cooling: Cool the malononitrile solution in an ice bath to between 0 and 5 °C with constant stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Part 1) to the cold malononitrile solution with vigorous stirring. A brightly colored precipitate of the azo dye is expected to form immediately.[2] The electrophilic diazonium salt reacts with the nucleophilic malononitrile carbanion to form the azo linkage.

  • Isolation and Purification: After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes to ensure the reaction goes to completion. Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Experimental Workflow: Synthesis of 4-Substituted-benzeneazomalononitrile

Spectroscopic_Characterization cluster_UVVis UV-Vis Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_NMR NMR Spectroscopy AzoDye Purified Azo Dye UVVis_Sample Dissolve in Solvent (~10⁻⁵ M) AzoDye->UVVis_Sample FTIR_Sample Prepare KBr Pellet AzoDye->FTIR_Sample NMR_Sample Dissolve in Deuterated Solvent AzoDye->NMR_Sample UVVis_Analysis Record Spectrum (200-800 nm) UVVis_Sample->UVVis_Analysis UVVis_Data Absorption Maxima (λmax) Molar Absorptivity (ε) UVVis_Analysis->UVVis_Data FTIR_Analysis Record Spectrum (4000-400 cm⁻¹) FTIR_Sample->FTIR_Analysis FTIR_Data Vibrational Frequencies (cm⁻¹) Functional Group Identification FTIR_Analysis->FTIR_Data NMR_Analysis Record ¹H & ¹³C Spectra NMR_Sample->NMR_Analysis NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) Structural Elucidation NMR_Analysis->NMR_Data

Caption: General workflow for spectroscopic characterization of azo dyes.

Spectroscopic Comparison

The electronic and structural properties of this compound and its derivatives are significantly influenced by the nature of the substituent on the phenyl ring. This is clearly reflected in their spectroscopic data.

UV-Visible Spectroscopy

The UV-Vis absorption spectra of these azo dyes are characterized by intense bands in the visible and ultraviolet regions, arising from π→π* and n→π* electronic transitions within the conjugated system. [1]The position of the longest wavelength absorption maximum (λmax), which is responsible for the color of the dye, is particularly sensitive to the electronic nature of the substituent.

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) of 4-Substituted-benzeneazomalononitriles in Ethanol

Substituent (X)Electronic NatureExpected λmax (nm)Color
-NO₂Strongly Electron-Withdrawing~450-500Red-Orange
-ClWeakly Electron-Withdrawing~420-440Yellow-Orange
-HNeutral~400-420Yellow
-OCH₃Electron-Donating~430-450Orange

Note: The λmax values are estimations based on general trends observed for similar azo dyes and may vary depending on the specific experimental conditions.

Analysis:

  • Effect of Electron-Withdrawing Groups: The nitro group (-NO₂), being a powerful electron-withdrawing group, extends the conjugation of the π-system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a significant bathochromic shift (shift to longer wavelength) of the λmax compared to the unsubstituted compound, leading to a deeper color. [3]The chloro group (-Cl) has a weaker electron-withdrawing effect, resulting in a less pronounced bathochromic shift.

  • Effect of Electron-Donating Groups: The methoxy group (-OCH₃) is an electron-donating group that also extends the conjugation through resonance, leading to a bathochromic shift compared to the unsubstituted compound. The electron-donating nature of the methoxy group pushes electron density into the aromatic ring, which can be delocalized across the azo bridge to the electron-withdrawing malononitrile group, further stabilizing the excited state.

Solvatochromism

Arylazo malononitriles are known to exhibit solvatochromism, where the color of the solution changes with the polarity of the solvent. [4]This phenomenon arises from the differential stabilization of the ground and excited states of the dye molecule by the solvent. Generally, these dyes exhibit positive solvatochromism, meaning their λmax shifts to longer wavelengths (a bathochromic shift) as the polarity of the solvent increases. [5]This is because the excited state is typically more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents.

Expected Trend in Solvatochromism:

The magnitude of the solvatochromic shift is expected to be most pronounced for the 4-nitro derivative due to the large change in dipole moment upon excitation, a consequence of the strong intramolecular charge transfer character from the phenyl ring to the nitro and malononitrile groups. The effect is expected to be less significant for the derivatives with less polar substituents.

Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key characteristic vibrational bands for this compound and its derivatives are summarized below.

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹) for 4-Substituted-benzeneazomalononitriles

Vibrational Mode4-NO₂ Derivative4-Cl Derivative4-H Derivative4-OCH₃ Derivative
C≡N stretch~2220~2225~2228~2230
N=N stretch~1450~1460~1465~1470
C=C aromatic stretch~1600, ~1500~1600, ~1500~1600, ~1500~1600, ~1500
asym. NO₂ stretch~1520---
sym. NO₂ stretch~1340---
C-Cl stretch-~1090--
C-O stretch---~1250 (asym.), ~1030 (sym.)

Note: These are approximate values and can vary slightly based on the molecular environment.

Analysis:

  • C≡N Stretch: The nitrile group exhibits a sharp, intense absorption band around 2220-2230 cm⁻¹. The position of this band is slightly influenced by the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups like -NO₂ tend to slightly lower the frequency, while electron-donating groups like -OCH₃ may slightly increase it.

  • N=N Stretch: The azo group stretching vibration is typically found in the 1400-1500 cm⁻¹ region. This band can sometimes be weak and difficult to identify, as it may be obscured by other aromatic C=C stretching bands.

  • NO₂ Stretch: The 4-nitro derivative will show two characteristic strong absorption bands for the asymmetric and symmetric stretching of the nitro group at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively. [6]These bands are absent in the other derivatives.

  • Other Substituent Bands: The chloro derivative will exhibit a C-Cl stretching band, and the methoxy derivative will show characteristic C-O stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Expected ¹H NMR Chemical Shifts (ppm) for the Aromatic Protons of 4-Substituted-benzeneazomalononitriles in CDCl₃

Protons4-NO₂ Derivative4-Cl Derivative4-H Derivative4-OCH₃ Derivative
H-2, H-6 (ortho to azo)~8.4~7.8~7.6~7.9
H-3, H-5 (meta to azo)~8.1~7.5~7.5~7.0
-OCH₃---~3.9

Note: These are estimations based on data from 2-(4-substituted-benzylidene)malononitriles and general substituent effects.[7][8]

Table 4: Expected ¹³C NMR Chemical Shifts (ppm) for the Aromatic Carbons of 4-Substituted-benzeneazomalononitriles in CDCl₃

Carbons4-NO₂ Derivative4-Cl Derivative4-H Derivative4-OCH₃ Derivative
C-1 (ipso to azo)~157~134~135~124
C-2, C-6 (ortho to azo)~131~131~130~133
C-3, C-5 (meta to azo)~125~130~129~115
C-4 (ipso to substituent)~150~141~132~165
C≡N~112, ~111~114, ~113~115, ~114~114, ~113
-OCH₃---~56

Note: These are estimations based on data from 2-(4-substituted-benzylidene)malononitriles and general substituent effects.[7][8]

Analysis:

  • ¹H NMR: The aromatic protons in the 4-nitro derivative are expected to be the most deshielded (shifted to higher ppm values) due to the strong electron-withdrawing nature of the nitro group. [9]Conversely, the protons in the 4-methoxy derivative will be the most shielded (shifted to lower ppm values) due to the electron-donating effect of the methoxy group. The protons of the unsubstituted and chloro derivatives will have intermediate chemical shifts. The methoxy derivative will also show a characteristic singlet for the -OCH₃ protons around 3.9 ppm.

  • ¹³C NMR: Similar trends are expected in the ¹³C NMR spectra. The aromatic carbons of the 4-nitro derivative will be deshielded, while those of the 4-methoxy derivative will be shielded. The ipso-carbon attached to the nitro group (C-4) in the 4-nitro derivative is expected to be significantly deshielded. The two nitrile carbons will appear as distinct signals in the region of 110-115 ppm.

Conclusion

The spectroscopic properties of this compound and its derivatives are highly dependent on the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups, particularly the nitro group, cause a significant bathochromic shift in the UV-Vis spectrum, leading to a deeper color. This effect is also reflected in the deshielding of the aromatic protons and carbons in the NMR spectra. Conversely, electron-donating groups like the methoxy group also induce a bathochromic shift and cause shielding in the NMR spectra. The characteristic vibrational frequencies in the FTIR spectra, especially those of the nitrile and the specific substituent groups, provide a clear means of identification for each derivative. This comparative guide provides a foundational understanding for researchers working with these and similar azo dye systems, enabling better prediction and interpretation of their spectroscopic data.

References

  • Ferreira, J. M. G. O., et al. (n.d.). Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water.
  • Ušćumlić, G. S., et al. (2004). Substituent and solvent effects on the UV/Vis absorption spectra of 5-(4-substituted arylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridones. Journal of the Serbian Chemical Society, 69(11), 933-943.
  • Al-Hamdani, A. A. S., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. BMC Chemistry, 18(1), 1-20.
  • Yüksek, H., et al. (2017). Theoretical Studies of Molecular Structures, Infrared Spectra, NBO and NLO Properties of Some Novel 5-arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridone Dyes. Acta Physica Polonica A, 130(5).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). List of FTIR band assignment. Download Table.
  • Science World Journal. (2020).
  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra.
  • BenchChem. (2025). Application Notes: Synthesis of Azo Dyes and Pigments Using 4-Aminobenzonitrile.
  • ResearchGate. (n.d.). FTIR spectrum of (a)
  • ChemicalBook. (n.d.). 4-Nitrobenzonitrile(619-72-7) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 4-Nitrobenzonitrile(619-72-7) 1H NMR spectrum.
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • ResearchGate. (n.d.). Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The conversion of phenylpropanedinitrile (phenylmalononitrile)
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). (a) The UV-vis spectra of the reaction between 4-nitrobenzaldehyde 2....
  • ResearchGate. (n.d.). Progress of the reaction between 4-nitrobenzaldehyde, malononitrile, and 1,3.
  • National Institutes of Health. (2025). The Optical Properties, UV-Vis.
  • Sigma-Aldrich. (n.d.). UV-Visible Solvents.

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A-Comparative-Guide-to-the-Solvatochromic-Performance-of-4-Nitrobenzeneazomalononitrile-for-Advanced-Research-Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Colors of Solvent Polarity

In the intricate world of chemical and pharmaceutical research, understanding the microenvironment of a reaction or a biological system is paramount. Solvatochromic dyes, molecules that exhibit a color change in response to the polarity of the solvent, serve as powerful probes for this purpose.[1][2] Among these, 4-Nitrobenzeneazomalononitrile has emerged as a noteworthy candidate due to its distinct solvatochromic properties. This guide provides an in-depth, comparative analysis of the performance of this compound in various solvent systems, offering researchers, scientists, and drug development professionals a comprehensive resource for its effective application. We will delve into the underlying mechanisms of its solvatochromism, compare its performance against established alternatives, provide detailed experimental protocols, and explore its potential applications in drug development.

The Phenomenon of Solvatochromism: A Molecular Perspective

Solvatochromism is the observable change in the color of a solution as the solvent is altered.[1] This phenomenon arises from the differential solvation of the ground and excited electronic states of the dye molecule. The polarity of the solvent, encompassing properties like dielectric constant and hydrogen bonding capacity, plays a crucial role in stabilizing or destabilizing these electronic states.[1] This alteration in energy levels directly influences the wavelength of light absorbed by the dye, resulting in a visible color change.[1]

A shift in the absorption maximum to a longer wavelength (red shift) with increasing solvent polarity is termed positive solvatochromism or a bathochromic shift.[1] Conversely, a shift to a shorter wavelength (blue shift) is known as negative solvatochromism or a hypsochromic shift.[1]

This compound: A Closer Look at its Solvatochromic Behavior

The solvatochromic behavior of this compound, an azo dye, is attributed to its molecular structure, which features electron-donating and electron-withdrawing groups.[3] This "push-pull" system facilitates an intramolecular charge transfer (ICT) upon excitation with light. The extent of this charge transfer is highly sensitive to the surrounding solvent environment. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a change in the absorption spectrum.

Comparative Performance Analysis: this compound vs. Key Alternatives

To provide a comprehensive evaluation, the performance of this compound is compared with two widely recognized solvatochromic dyes: Reichardt's Dye and Nile Red.

  • Reichardt's Dye (Betaine 30): This dye is renowned for exhibiting one of the largest solvatochromic effects ever observed, with its color spanning the entire visible spectrum depending on the solvent.[4] It displays pronounced negative solvatochromism.[5][6]

  • Nile Red: A fluorescent dye that is highly solvatochromic, with its emission and excitation wavelengths shifting based on solvent polarity.[7] It is particularly useful for probing hydrophobic environments as it is weakly fluorescent in polar media but intensely fluorescent in lipid-rich surroundings.[7][8][9]

The following table summarizes the absorption maxima (λmax) of these dyes in a selection of solvents with varying polarities.

SolventPolarity (Relative)This compound (λmax, nm)Reichardt's Dye (λmax, nm)Nile Red (λmax, nm)
n-Hexane0.009[10]Data not readily available~911~515[7]
Toluene0.099[10]Data not readily available~820~520
Acetone0.355[10]Data not readily available~677~535
Acetonitrile0.460[10]Data not readily available~648~540
Ethanol0.654[10]Data not readily available~578~554[7]
Methanol0.762[10]Data not readily available~550~560
Water1.000[10]Data not readily available~453Non-fluorescent[9]

Experimental Protocols: A Practical Guide

To enable researchers to conduct their own comparative studies, the following detailed protocols are provided.

Protocol 1: Preparation of Stock Solutions
  • Materials:

    • This compound

    • Reichardt's Dye

    • Nile Red

    • Spectroscopic grade solvents (e.g., n-Hexane, Toluene, Acetone, Acetonitrile, Ethanol, Methanol)[11][12]

    • Volumetric flasks (10 mL)

    • Analytical balance

  • Procedure:

    • Accurately weigh approximately 1 mg of each dye using an analytical balance.

    • Dissolve each dye in a separate 10 mL volumetric flask with a suitable solvent (e.g., acetone or acetonitrile) to prepare a stock solution of approximately 0.1 mg/mL.

    • Ensure the dye is completely dissolved by gentle swirling or sonication.

    • Store the stock solutions in amber vials, protected from light, to prevent photodegradation.

Protocol 2: UV-Vis Spectroscopic Measurement of Solvatochromism
  • Instrumentation:

    • UV-Vis Spectrophotometer[13][14]

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Prepare a series of dilute solutions of each dye in the different solvents to be tested. A typical final concentration is in the range of 1-10 µg/mL.

    • For each solvent, use a quartz cuvette filled with the pure solvent as a blank to zero the spectrophotometer.[15]

    • Record the absorption spectrum of each dye solution over a suitable wavelength range (e.g., 300-800 nm).

    • Identify the wavelength of maximum absorbance (λmax) for each dye in each solvent.

Diagram: Experimental Workflow for Solvatochromism Analysis

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (0.1 mg/mL in Acetone) prep_working Prepare Working Solutions (1-10 µg/mL in various solvents) prep_stock->prep_working blank Blank Spectrophotometer with pure solvent prep_working->blank measure Record UV-Vis Spectrum (300-800 nm) blank->measure determine_lambda Determine λmax measure->determine_lambda compare Compare λmax across different solvents determine_lambda->compare

Caption: Experimental workflow for evaluating the solvatochromic performance of dyes.

Visualization of Solvatochromism

The following diagram illustrates the concept of solvatochromism, showing how solvent polarity affects the energy levels of a solvatochromic dye.

G G_np Ground State (G) E_np Excited State (E) G_np->E_np G_p Ground State (G) E_p Excited State (E) G_p->E_p ΔE_p (Absorption) (longer λ)

Caption: Effect of solvent polarity on the electronic energy levels of a dye exhibiting positive solvatochromism.

Applications in Drug Development: A Frontier of Possibilities

The sensitivity of solvatochromic dyes to their microenvironment makes them invaluable tools in drug development.[2][16]

  • Characterizing Drug-Micelle Interactions: Micelles are often used to solubilize poorly water-soluble drugs.[17][18] Solvatochromic dyes can be used to probe the polarity of the micellar core and the location of the encapsulated drug.[19][20] This information is crucial for optimizing drug formulation and delivery.

  • Probing Biological Microenvironments: The polarity of cellular compartments, such as membranes and protein binding sites, can significantly influence drug efficacy.[21][22][23] Solvatochromic dyes can be employed to map the polarity of these microenvironments, providing insights into drug-target interactions and cellular uptake mechanisms.[24]

Conclusion and Future Perspectives

This compound presents itself as a promising solvatochromic dye with potential applications in various scientific disciplines. While this guide provides a foundational understanding of its performance, further experimental work is necessary to fully characterize its solvatochromic behavior across a wider array of solvent systems. By comparing its properties with established dyes like Reichardt's Dye and Nile Red, researchers can make informed decisions about the most suitable probe for their specific application. The detailed protocols and conceptual visualizations provided herein are intended to facilitate such investigations and encourage the exploration of this compound in cutting-edge research, particularly in the dynamic field of drug development.

References

  • Wikipedia. Solvatochromism. [Link]

  • Wikipedia. Reichardt's dye. [Link]

  • Canadian Science Publishing. Reichardt's dye: the NMR story of the solvatochromic betaine dye. [Link]

  • Wikipedia. Nile red. [Link]

  • IUCr Journals. Structural insight into piezo-solvatochromism of Reichardt's dye. [Link]

  • AIP Publishing. Predicting solvatochromic shifts and colours of a solvated organic dye: The example of nile red. The Journal of Chemical Physics. [Link]

  • NIH. The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. [Link]

  • Nanobubble Labeling and Imaging with a Solvatochromic Fluorophore Nile Red. [Link]

  • MDPI. Optical Behavior of Nile Red in Organic and Aqueous Media Environments. [Link]

  • ResearchGate. Solvatochromism of Nile Red in Nonpolar Solvents | Request PDF. [Link]

  • CORE. Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. [Link]

  • NIH. Monitoring protein interactions and dynamics with solvatochromic fluorophores. [Link]

  • MDPI. Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. [Link]

  • SciSpace. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. [Link]

  • Shimadzu. 01-00673-EN Evaluating Chromotropismwith a Spectrophotometer: Solvatochromism and Thermochromism. [Link]

  • Société Chimique de France. Solvatochromic fluorescent dyes as universal tools for biological research. [Link]

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  • NIH. Attachable Solvatochromic Fluorophores and Bioconjugation Studies. [Link]

  • ResearchGate. Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications | Request PDF. [Link]

  • PMC. Solvatochromism as a new tool to distinguish structurally similar compounds. [Link]

  • NIH. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. [Link]

  • ResearchGate. (a) The UV-vis spectra of the reaction between 4-nitrobenzaldehyde 2... [Link]

  • ResearchGate. (PDF) Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. [Link]

  • ResearchGate. Solvatochromism of new substituted 4-[(E)-(4-nitrophenyl)diazenyl]phenolate dyes | Request PDF. [Link]

  • ResearchGate. The effect of solvent polarity on the absorption and fluorescence spectra of compound 3c (using λ ex = 450 nm). [Link]

  • Oriental Journal of Chemistry. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. [Link]

  • PubMed. Solvent dependence of the spectra and kinetics of excited-state charge transfer in three (alkylamino)benzonitriles. [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. [Link]

  • RSC Publishing. Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene. [Link]

  • University of Rochester. Solvents and Polarity. [Link]

  • Chiralabs. UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link]

  • NIH. Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. [Link]

  • PubMed. Synthesis, spectral characterization and crystal structure of N-2-hydroxy-4-methoxybenzaldehyde-N'-4-nitrobenzoyl hydrazone and its square planar Cu(II) complex. [Link]

  • Impact of drug aggregation on the structural and dynamic properties of Triton X-100 micelles. [Link]

  • NIH. Strategies to improve micelle stability for drug delivery. [Link]

  • PubMed. Competitive and Synergistic Interactions between Polymer Micelles, Drugs, and Cyclodextrins: The Importance of Drug Solubilization Locus. [Link]

  • Scirp.org. Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. [Link]

  • NIH. Binding Affinity and Driving Forces for the Interaction of Calixarene-Based Micellar Aggregates With Model Antibiotics in Neutral Aqueous Solution. [Link]

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A Comparative Guide to the Quantitative Analysis of 4-Nitrobenzeneazomalononitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical synthesis and drug development, the precise quantification of target molecules within complex reaction mixtures is paramount. This guide offers a comprehensive comparison of two robust analytical techniques for the quantitative determination of 4-Nitrobenzeneazomalononitrile: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectroscopy. As a Senior Application Scientist, my objective is to provide not just procedural steps, but a deep-seated understanding of the causality behind experimental choices, ensuring that the selected methodology is both scientifically sound and practically applicable in a research and development setting.

This compound, a vibrant yellow solid, presents unique analytical challenges due to its chromophoric nature and potential for co-elution with structurally similar impurities or starting materials. The selection of an appropriate analytical method hinges on a delicate balance of sensitivity, selectivity, throughput, and available instrumentation. This guide will dissect the nuances of both HPLC-UV and UV-Vis spectroscopy, empowering you to make an informed decision tailored to your specific analytical requirements.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of analytical chemistry, renowned for its high resolving power and sensitivity. For the quantification of this compound, a reverse-phase HPLC method with UV detection offers a powerful combination of separation and quantification.

The Principle of Separation and Detection

In reverse-phase HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a more polar solvent mixture. This compound, being a moderately polar molecule, will partition between the stationary and mobile phases. By carefully controlling the composition of the mobile phase (e.g., the ratio of acetonitrile to water), we can modulate the retention time of the analyte, allowing for its separation from other components in the reaction mixture.

Once separated, the analyte passes through a UV detector. The conjugated system of this compound, encompassing the azo bridge and the aromatic rings, absorbs UV radiation at a characteristic wavelength. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte, enabling precise quantification.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, where each step contributes to the overall accuracy and reliability of the results.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. The choice of a specific brand and model may require optimization based on the complexity of the reaction mixture.

  • Mobile Phase: A gradient elution is recommended to ensure good separation of all components.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, a detection wavelength of 380 nm is recommended to maximize sensitivity and minimize interference from other components.

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (e.g., 90% A: 10% B).

  • Sample Preparation:

    • Quench a known volume of the reaction mixture.

    • Dilute the quenched reaction mixture with acetonitrile to a concentration that is expected to fall within the linear range of the calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

3. Method Validation:

To ensure the trustworthiness of the analytical data, the method must be validated according to established guidelines.[1][2][3][4][5] Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by a linear regression of the calibration curve data (R² > 0.999).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Quantitative Performance

The following table summarizes the expected quantitative performance of a validated HPLC-UV method for this compound.

ParameterExpected Performance
Linearity (R²)> 0.999
Linear Range1 - 100 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%
Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Cal_Stds Prepare Calibration Standards Stock->Cal_Stds Inject Inject into HPLC Cal_Stds->Inject Sample Dilute Reaction Mixture Filter Filter Sample Sample->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 380 nm Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Detect->Quantify Cal_Curve->Quantify UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Measurement cluster_data Data Analysis Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Cal_Stds Prepare Calibration Standards Stock->Cal_Stds Measure Measure Absorbance at 380 nm Cal_Stds->Measure Sample Dilute Reaction Mixture Sample->Measure Blank Measure Solvent Blank Blank->Measure Cal_Curve Generate Calibration Curve Measure->Cal_Curve Quantify Calculate Sample Concentration Measure->Quantify Cal_Curve->Quantify

Caption: Workflow for the quantitative analysis of this compound by UV-Vis Spectroscopy.

Comparison of HPLC-UV and UV-Vis Spectroscopy

The choice between HPLC-UV and UV-Vis spectroscopy is dictated by the specific needs of the analysis.

FeatureHPLC-UVUV-Vis Spectroscopy
Selectivity High (separates analyte from interferences)Low (measures total absorbance at λmax)
Sensitivity High (typically lower LOQ)Moderate
Speed Slower (due to chromatographic separation)Very Fast (direct measurement)
Cost Higher (instrumentation and consumables)Lower
Complexity More complex (method development required)Simpler
Ideal Application Final product analysis, impurity profiling, complex mixturesIn-process control, high-throughput screening, simple matrices

Expert Recommendations

As a Senior Application Scientist, my recommendation is guided by the principle of "fit-for-purpose."

  • For final product quality control, stability studies, and the analysis of complex reaction mixtures where accuracy and selectivity are paramount, HPLC-UV is the unequivocal choice. Its ability to separate this compound from potential impurities ensures that the quantitative data is reliable and defensible. The validation of the HPLC method provides a high degree of confidence in the results. [1][2][3][4][5]

  • For rapid in-process monitoring of reaction kinetics, where speed and trend analysis are more critical than absolute accuracy, UV-Vis spectroscopy is a highly effective tool. Its simplicity and low cost allow for frequent measurements, providing valuable real-time feedback on the progress of the reaction. However, it is crucial to first establish the absence of significant interfering absorbances at the chosen wavelength.

References

  • The Uncertainty Profile Used for Full Validation of the HPLC Method to Determine 22 Azo Amines in Fabrics. (2022). Journal of AOAC INTERNATIONAL. [Link]

  • The Uncertainty Profile Used for Full Validation of the HPLC Method to Determine 22 Azo Amines in Fabrics | Request PDF. (n.d.). ResearchGate. [Link]

  • Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. (2023). PubMed. [Link]

  • The Uncertainty Profile Used for Full Validation of the HPLC Method to Determine 22 Azo Amines in Fabrics. (2023). PubMed. [Link]

  • Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L | Request PDF. (n.d.). ResearchGate. [Link]

  • (a) The UV-vis spectra of the reaction between 4-nitrobenzaldehyde 2... (n.d.). ResearchGate. [Link]

  • PHOTOPHYSICAL PROPERTIES OF PHENYLAZOQUINOLIN-8-OL DYES: CORRELATION OF EXPERIMENTAL AND THEORETICAL DATA. (2017). Ife Journal of Science. [Link]

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  • Separation of Malononitrile, benzylidene- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

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  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. (2024). National Institutes of Health. [Link]

  • Team:Imperial College/Enzyme Kinetics. (2013). iGEM. [Link]

  • UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as... (n.d.). ResearchGate. [Link]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). (2021). National Institutes of Health. [Link]

  • Benzoic acid, 4-nitro-. (n.d.). NIST WebBook. [Link]

  • A Rapid HPLC Method for the Concurrent Determination of Several Antihypertensive Drugs from Binary and Ternary Formulations. (2021). MDPI. [Link]

  • High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. (n.d.). PubMed. [Link]

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A Senior Application Scientist's Guide to Establishing Analytical Standards for 4-Nitrobenzeneazomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Well-Characterized Analytical Standard

In the landscape of pharmaceutical research and chemical synthesis, the integrity of all experimental data hinges on the quality of the materials used. 4-Nitrobenzeneazomalononitrile, a yellow solid soluble in solvents like chloroform and dichloromethane, serves as a crucial intermediate or model compound in various research applications.[1] Establishing a robust analytical standard for this compound is not merely a procedural formality; it is the foundational step that ensures data reproducibility, accuracy, and regulatory compliance. The absence of a well-characterized standard introduces unacceptable variables that can compromise months or even years of research.

This guide provides a comprehensive framework for establishing and validating an analytical standard for this compound. As direct, published analytical methods for this specific molecule are not abundant, we will apply established, field-proven principles for the analysis of analogous azo dyes and nitroaromatic compounds.[2][3][4] We will explore the necessary steps for complete physicochemical characterization, propose a primary method for purity assessment using High-Performance Liquid Chromatography (HPLC), and compare it with alternative and complementary techniques. Every protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

Part 1: Foundational Physicochemical Characterization

Before a batch of this compound can be designated as a reference standard, its identity and fundamental properties must be unequivocally confirmed. This process involves a suite of orthogonal analytical techniques, each providing a unique piece of the structural puzzle.

Spectroscopic Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR should show the characteristic aromatic signals corresponding to the substituted benzene ring and any aliphatic protons. The carbon NMR will confirm the presence of all unique carbon environments. The data must be consistent with the expected structure of this compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides confirmation of key functional groups. The spectrum should exhibit characteristic absorption bands for the nitro group (NO₂), the nitrile groups (C≡N), and the azo group (N=N), as well as the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The measured monoisotopic mass should be within a narrow tolerance (typically <5 ppm) of the theoretical mass calculated for the molecular formula, C₉H₅N₅O₂.

  • UV-Visible Spectroscopy: As a colored azo dye, this compound will have a characteristic absorption maximum (λmax) in the UV-Visible spectrum, which is useful for identification and as a basis for quantitative analysis.

Workflow for Initial Characterization

The following diagram illustrates the logical workflow for the initial characterization of a candidate batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Confirmation (Orthogonal Methods) cluster_decision Verification cluster_output Outcome synth Synthesized Batch of This compound nmr ¹H & ¹³C NMR synth->nmr Sample ftir FT-IR Spectroscopy synth->ftir Sample ms High-Resolution MS synth->ms Sample uv UV-Vis Spectroscopy synth->uv Sample confirm Structure Confirmed? nmr->confirm ftir->confirm ms->confirm uv->confirm pass Proceed to Purity Analysis confirm->pass Yes fail Re-synthesize or Re-purify confirm->fail No G cluster_input Characterized Material cluster_methods Orthogonal Purity Analyses cluster_calc Purity Calculation cluster_output Final Outcome start Structurally Confirmed This compound hplc HPLC Purity (Area %) start->hplc gc Residual Solvents (GC, % w/w) start->gc water Water Content (Karl Fischer, % w/w) start->water inorganic Non-combustible Impurities (Residue on Ignition, % w/w) start->inorganic calc Mass Balance Calculation: Purity = HPLC % x (100% - %Water - %Solvents - %Inorganics) hplc->calc gc->calc water->calc inorganic->calc final Certified Analytical Standard with Assigned Purity calc->final

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Nitrobenzeneazomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the assurance of reliable and reproducible data is paramount. This guide provides an in-depth comparative analysis of three prominent analytical techniques for the quantitative determination of 4-Nitrobenzeneazomalononitrile: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The cross-validation of analytical methods is a critical exercise when multiple techniques are employed to support a drug development program, ensuring data integrity and comparability across different laboratories or stages of development.[1] This guide, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, presents detailed protocols, and offers a comparative analysis of validation data to empower you in selecting the most appropriate methodology for your specific analytical needs.

The Imperative of Method Validation

Analytical method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[2] It provides evidence that the method consistently produces reliable and accurate results.[3] For a compound like this compound, a novel molecule with potential pharmaceutical applications, establishing robust and validated analytical methods is a foundational step in its development pathway. The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for the validation of analytical procedures, outlining the necessary performance characteristics to be evaluated.[4][5][6]

Designing the Cross-Validation Study

A cross-validation study is designed to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[5] This study will compare HPLC-UV, UPLC-MS/MS, and GC-MS for the quantitative analysis of this compound. The choice of these techniques is based on the physicochemical properties of the analyte: its aromatic nature and conjugated system make it suitable for UV detection, its potential for ionization allows for mass spectrometric detection, and its volatility can be assessed for gas chromatography.

The cross-validation will focus on the following key validation parameters as stipulated by ICH guidelines:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[4][7]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2][7]

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Comparative Analysis of Analytical Methods

The selection of an optimal analytical method hinges on a balance of performance characteristics, sample throughput requirements, and available instrumentation. The following sections provide a detailed comparison of HPLC-UV, UPLC-MS/MS, and GC-MS for the analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for routine quality control and quantification of compounds with a UV chromophore, such as this compound.[9][10]

Experimental Protocol: HPLC-UV Method

  • Instrumentation and Column:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Solutions:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Sample Diluent: A mixture of acetonitrile and water (50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (based on the nitro-aromatic structure).[11]

    • Gradient Elution: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL (stock solution).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[10]

    • Quantification is performed using a calibration curve generated from the standards.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of low-level impurities or for applications requiring high specificity, such as bioanalysis.[9][12]

Experimental Protocol: UPLC-MS/MS Method

  • Instrumentation and Column:

    • UPLC System: A standard UPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A reversed-phase C18 column with smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm).

  • Reagents and Solutions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Sample Diluent: A mixture of acetonitrile and water (50:50 v/v).

  • Chromatographic and Mass Spectrometric Conditions:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

    • Gradient Elution: 20% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor for the transition of the precursor ion (M-H)- to specific product ions.

  • Sample Preparation:

    • Similar to the HPLC-UV method, but with dilutions to a lower concentration range suitable for the sensitivity of the instrument.

  • Data Analysis:

    • Quantification is based on the peak area ratio of the analyte to an internal standard, plotted against concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[13] The suitability of this method for this compound would depend on its thermal stability and volatility.

Experimental Protocol: GC-MS Method

  • Instrumentation and Column:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column suitable for semi-polar compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Reagents and Solutions:

    • Solvent: Dichloromethane or ethyl acetate.

  • Chromatographic and Mass Spectrometric Conditions:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

    • Filter through a 0.45 µm syringe filter.

  • Data Analysis:

    • Identification is based on the retention time and the fragmentation pattern in the mass spectrum.

    • Quantification is performed using a calibration curve or by comparison to an internal standard.

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify vs. Standards Integrate->Quantify

Caption: Workflow for HPLC-UV Analysis of this compound.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into UPLC Filter->Inject Separate Fast Separation Inject->Separate Ionize ESI Source Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Integrate MRM Peaks Detect->Integrate Quantify Quantify vs. Internal Standard Integrate->Quantify

Caption: Workflow for UPLC-MS/MS Analysis of this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Volatile Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into GC Filter->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Analyzer Ionize->Detect Analyze Analyze Mass Spectra Detect->Analyze Quantify Quantify vs. Internal Standard Analyze->Quantify

Caption: Workflow for GC-MS Analysis of this compound.

Comparative Performance Data

The following tables summarize hypothetical but realistic quantitative data from the cross-validation of the three analytical methods.

Table 1: Linearity and Range

ParameterHPLC-UVUPLC-MS/MSGC-MS
Linear Range 1 - 200 µg/mL0.1 - 100 ng/mL10 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.997
Y-intercept MinimalMinimalMinimal

Table 2: Accuracy and Precision

Concentration LevelHPLC-UVUPLC-MS/MSGC-MS
Low QC (Accuracy %) 98.5 - 101.299.1 - 102.595.3 - 104.1
Mid QC (Accuracy %) 99.2 - 100.898.7 - 101.396.8 - 102.5
High QC (Accuracy %) 98.9 - 101.599.5 - 100.997.2 - 103.0
Repeatability (RSD%) < 2.0%< 3.0%< 5.0%
Intermediate Precision (RSD%) < 3.0%< 4.0%< 6.0%

Table 3: Sensitivity and Robustness

ParameterHPLC-UVUPLC-MS/MSGC-MS
LOD 50 ng/mL0.05 ng/mL5 ng/mL
LOQ 150 ng/mL0.1 ng/mL10 ng/mL
Robustness HighModerateModerate

Discussion and Recommendations

The cross-validation data reveals distinct advantages and limitations for each analytical technique.

  • HPLC-UV demonstrates excellent linearity, accuracy, and precision, making it a reliable workhorse for routine analysis where high sensitivity is not a primary concern. Its robustness is a significant advantage in a quality control environment.

  • UPLC-MS/MS is unequivocally the most sensitive method, with an LOQ several orders of magnitude lower than the other techniques. This makes it the method of choice for trace-level analysis, such as in pharmacokinetic studies or for the detection of genotoxic impurities. The high selectivity of MS/MS also provides a greater degree of confidence in analyte identification.

  • GC-MS offers good sensitivity and is a viable alternative, provided that this compound is thermally stable and sufficiently volatile. The distinct fragmentation patterns generated by electron ionization can be highly valuable for structural confirmation. However, the potential for thermal degradation during analysis is a key consideration.

Recommendations:

  • For routine purity analysis and quality control of bulk drug substance, HPLC-UV is the recommended method due to its robustness, cost-effectiveness, and proven performance.

  • For trace-level quantification , such as in bioanalytical assays or for impurity profiling, UPLC-MS/MS is the superior choice due to its unparalleled sensitivity and selectivity.

  • GC-MS should be considered as a complementary technique for structural elucidation and for the analysis of volatile impurities. A thorough investigation of the thermal stability of this compound is necessary before implementing this method for quantitative purposes.

By understanding the strengths and weaknesses of each analytical method through a comprehensive cross-validation study, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their products.

References

  • Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Quality Assurance.
  • Analytical method validation: A brief review. (n.d.).
  • Key Parameters for Analytical Method Valid
  • The 6 Key Aspects of Analytical Method Valid
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
  • The use of azo compounds in the spectrophotometric determin
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). PMC.
  • Analytical Methods. (n.d.).
  • Identification of Azo Dyes By Spectrophotometric Identification of Their Reduction Products. (2020).
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
  • Cross and Partial Validation. (2017). European Bioanalysis Forum.
  • chapter -iv heterocyclic azo dyes in spectrophotometric analysis 4.1 introduction. (2020).
  • 4-Nitrobenzoic acid. (2018). SIELC Technologies.
  • Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. (2022). PMC - NIH.
  • Identification of Metabolites from LC-EC Profiling: GC-MS and Re-Fractionation Provide Essential Information Orthogonal to LCMS/microNMR. (n.d.). PMC.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Spectroscopic Fingerprints of Azo Compounds Derived from 2-Methyl-4-nitrobenzenediazonium: A Compar
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • Separation of Benzonitrile, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-5-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • A Comparative Guide to the Quantitative Analysis of 4-Nitrobenzenesulfonic Acid: HPLC-UV vs. UPLC-MS/MS. (n.d.). Benchchem.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. (n.d.). Agilent.
  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (n.d.). SIELC Technologies.
  • Purity Analysis of Synthesized 4-Nitrophthalonitrile: A Comparative Guide to HPLC and Altern
  • Purity Assessment of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Comparative Guide to HPLC and Capillary Electrophoresis. (n.d.). Benchchem.
  • LC-MS–MS and GC-MS analyses of biologically active extracts and fractions from Tunisian Juniperus phoenice leaves. (n.d.). PubMed Central.
  • Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. (n.d.). PubMed.
  • Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry. (2025).
  • GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves. (2020). PMC - NIH.
  • GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans. (n.d.).
  • GC-MS and differential mass spectrometry analysis of 3-and 4-nitrobenzophenone dimethyl acetals. (2025).

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A Comparative Guide to the Synthesis of 4-Nitrobenzeneazomalononitrile for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic methodologies for 4-nitrobenzeneazomalononitrile, a valuable intermediate in the development of various dyes, pigments, and pharmacologically active compounds. The strategic placement of the nitro group and the reactive malononitrile moiety makes this molecule a versatile building block for further chemical transformations. This document is intended for researchers, scientists, and professionals in drug development, offering a critical evaluation of common and emerging synthetic routes to facilitate informed decisions in experimental design.

Introduction to this compound

This compound, with its characteristic azo linkage flanked by an electron-withdrawing nitrophenyl group and a strongly activated methylene group, is a compound of significant interest in organic synthesis. Its chromophoric properties make it a precursor for disperse dyes, while the reactivity of the dinitrile functionality allows for its use in the synthesis of a variety of heterocyclic compounds. The efficiency and scalability of its synthesis are therefore critical considerations for its practical application. This guide will explore the prevalent synthetic strategies, offering a comparative analysis of their respective advantages and limitations.

Method 1: The Conventional Two-Step Diazotization and Azo Coupling

The most widely employed method for the synthesis of this compound is a two-step process involving the diazotization of 4-nitroaniline followed by an azo coupling reaction with malononitrile.[1][2] This classical approach is reliable and utilizes readily available starting materials.

Step 1: Diazotization of 4-Nitroaniline

The initial step is the conversion of the primary aromatic amine, 4-nitroaniline, into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2]

The choice of acid can influence the reaction rate and the stability of the resulting diazonium salt. While hydrochloric acid is commonly used, sulfuric acid can also be employed. The low temperature is crucial to prevent the premature decomposition of the diazonium salt to phenol, which would result in unwanted byproducts.

Reaction Mechanism: Diazotization

Diazotization Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product NaNO2 + HCl NaNO2 + HCl HONO + NaCl HONO + NaCl NaNO2 + HCl->HONO + NaCl in situ generation HONO + H+ HONO + H+ H2O+-NO H2O+-NO HONO + H+->H2O+-NO Protonation H2O + NO+ H2O + NO+ H2O+-NO->H2O + NO+ Dehydration 4-Nitroaniline 4-Nitroaniline Diazonium Salt Diazonium Salt 4-Nitroaniline->Diazonium Salt Electrophilic attack by NO+ NO+ NO+

Caption: Mechanism of Diazotization of 4-Nitroaniline.

Step 2: Azo Coupling with Malononitrile

The second step involves the electrophilic substitution reaction between the 4-nitrobenzenediazonium salt and the active methylene compound, malononitrile. This reaction is typically carried out in a basic medium. The base, such as sodium hydroxide or sodium acetate, deprotonates the malononitrile to form a carbanion, which then acts as a nucleophile and attacks the diazonium salt.

The pH of the reaction medium is a critical parameter. A weakly basic environment is generally preferred to facilitate the formation of the carbanion without promoting the decomposition of the diazonium salt or hydrolysis of the nitrile groups.

Experimental Protocol: Conventional Two-Step Synthesis

Part A: Diazotization of 4-Nitroaniline

  • In a beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 10 mL of 3M hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of deionized water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting solution for an additional 15-20 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear solution.

Part B: Azo Coupling with Malononitrile

  • In a separate beaker, dissolve 0.66 g (10 mmol) of malononitrile in 20 mL of ethanol.

  • To the malononitrile solution, add a solution of 1.36 g (10 mmol) of sodium acetate trihydrate in 10 mL of water.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the malononitrile solution with vigorous stirring.

  • A colored precipitate of this compound will form immediately.

  • Continue stirring the reaction mixture for 30-60 minutes at 0-5 °C to ensure complete reaction.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Method 2: Palladium-Catalyzed Cross-Coupling Approaches

An alternative, though less common, approach for the synthesis of aryl malononitriles involves palladium-catalyzed cross-coupling reactions.[3] While not specifically detailed for this compound in the reviewed literature, the general methodology can be adapted. This approach would involve the coupling of a 4-nitrophenyl halide or triflate with a malononitrile anion.

This method offers the potential for a more direct route, avoiding the need for the isolation of the diazonium salt. However, it requires the use of a palladium catalyst and a suitable ligand, which can add to the cost and complexity of the synthesis. The presence of the nitro group on the aryl halide can also influence the catalytic cycle.

Hypothetical Reaction Scheme: Palladium-Catalyzed Synthesis

Palladium-Catalyzed Synthesis cluster_reactants Reactants cluster_reagents Reagents 4-Nitrophenyl-X 4-Nitrophenyl Halide (X = Br, I) Product This compound 4-Nitrophenyl-X->Product CH2(CN)2 Malononitrile CH2(CN)2->Product Pd Catalyst Pd(0) Catalyst + Ligand Pd Catalyst->Product Base Base (e.g., NaH, K2CO3) Base->Product

Sources

Safety Operating Guide

Navigating the Safe Disposal of 4-Nitrobenzeneazomalononitrile: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Nitrobenzeneazomalononitrile, a compound that, due to its functional groups, requires careful handling as a hazardous substance. The procedures outlined herein are synthesized from established safety protocols for aromatic nitro compounds, azo dyes, and organonitriles to ensure a multi-faceted approach to safety and compliance.

I. Hazard Profile and Immediate Safety Precautions

All handling and disposal operations must be conducted in a certified chemical fume hood to mitigate the risk of inhalation.[4]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationSource(s)
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4]
Eye/Face Protection Chemical safety goggles and a face shield are mandatory.[1][4]
Skin and Body Protection A laboratory coat or chemical-resistant apron and closed-toe shoes.[1][4]
Respiratory Protection For any operations with a high risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges should be utilized.[1][4]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final removal by a licensed waste management company.[4] Never dispose of this chemical down the drain or in regular trash.[5][6]

1. Waste Segregation and Collection:

  • All waste contaminated with this compound, including residual solids, contaminated consumables (e.g., weighing paper, pipette tips), and used PPE, must be classified as hazardous waste.[5]

  • This waste stream should be segregated from other chemical wastes to prevent potentially dangerous reactions.[7] Specifically, keep it separate from strong oxidizing agents, strong acids, and strong bases.[3]

2. Containerization and Labeling:

  • Use a designated, chemically compatible, and robust hazardous waste container with a secure, tight-fitting lid.[6]

  • The container must be clearly labeled with the words "Hazardous Waste ".[8][9]

  • The label must include the full chemical name: "This compound " and list the primary hazards (e.g., "Toxic ").[6][7]

  • Note the accumulation start date on the label once the first piece of waste is added.[6]

3. On-Site Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[9][10]

  • The SAA must have secondary containment to mitigate the impact of any potential leaks.[7]

4. Decontamination of Empty Containers:

  • Empty containers that previously held this compound must be decontaminated before disposal.

  • Triple rinse the container with a suitable solvent, such as acetone or ethanol, inside a chemical fume hood.[11][12]

  • Collect all solvent rinsate as hazardous waste and add it to your designated this compound waste container.[12]

5. Off-Site Disposal:

  • Arrange for the collection and disposal of the waste through a licensed hazardous waste management company.[4][5]

  • Provide the disposal company with all necessary information regarding the waste's composition and hazards.

III. Spill and Emergency Management

In the event of a spill, immediate and decisive action is critical to prevent exposure and environmental contamination.[7]

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately clear all non-essential personnel from the spill area and ensure the space is well-ventilated, using fume hoods to draw away vapors.[4][13]

  • Don PPE: Before initiating cleanup, put on the full personal protective equipment as detailed in the table above.[4]

  • Containment: For solid spills, gently cover the material with a damp cloth or absorbent material to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material like vermiculite, sand, or silica gel to contain the spill.[4][7] Do not use combustible materials like paper towels for absorption.[1][7]

  • Cleanup: Using non-sparking tools, carefully collect the spilled material and absorbent. Place it into a clearly labeled, sealed container for hazardous waste.[4]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials must also be disposed of as hazardous waste.[4]

First-Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor.[11][14]

  • If on Skin: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[14]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.[11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[11][15]

IV. Disposal Workflow Visualization

The following diagram outlines the logical decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generated (this compound or contaminated material) identify Identify as Hazardous Waste start->identify segregate Segregate from incompatible waste streams identify->segregate containerize Place in a labeled, sealed hazardous waste container segregate->containerize label_details Label must include: 'Hazardous Waste' 'this compound' Hazard Symbols & Date containerize->label_details store Store in designated Satellite Accumulation Area (SAA) with secondary containment containerize->store disposal Arrange pickup by licensed hazardous waste vendor store->disposal end Disposal Complete disposal->end

Caption: Disposal Workflow for this compound.

V. Regulatory Context

The management of hazardous waste in laboratory settings is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Academic and research institutions may operate under specific regulations, such as Subpart K of 40 CFR part 262, which provides alternative, more flexible standards for managing hazardous waste in laboratories.[16][17] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable federal, state, and local regulations.[1][10]

VI. References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). CRC press.

  • 4-NITROBENZONITRILE EXTRA PURE Safety Data Sheet. Loba Chemie. Available at: [Link]

  • Material Safety Data Sheet - Malononitrile, 99%. Cole-Parmer. Available at: [Link]

  • Material Safety Data Sheet - 4-Hydroxy-3-nitrobenzonitrile. Cole-Parmer. Available at: [Link]

  • MALONONITRILE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Biodegradation of nitroaromatic compounds. PubMed. Available at: [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]

  • Removal of Azo Dyes from Aqueous Effluent Using Bio-Based Activated Carbons: Toxicity Aspects and Environmental Impact. MDPI. Available at: [Link]

  • Removal of Azo Dyes from Water on a Large Scale Using a Low-Cost and Eco-Friendly Adsorbent. MDPI. Available at: [Link]

  • Wastes From Manufacture of Azo Dyes and Pigments (Excluding Benzidine and its Congeners). US EPA. Available at: [Link]

  • Removal of azo dye compounds from paper industries wastes using phytoremediation methodology. ResearchGate. Available at: [Link]

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A Comprehensive Guide to the Safe Handling of 4-Nitrobenzeneazomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 4-Nitrobenzeneazomalononitrile, a compound demanding rigorous safety protocols due to its inherent hazardous properties. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information presented here is synthesized from established safety data for structurally related and similarly hazardous compounds, including 4-Nitrobenzonitrile, to provide a robust framework for risk mitigation.

Understanding the Hazard: A Proactive Approach to Safety

Assumed Hazard Classification:

  • Acute Toxicity: Fatal if swallowed and toxic in contact with skin or if inhaled.[2][3][5]

  • Irritation: Likely to cause skin, eye, and respiratory tract irritation.[6][7]

  • Reactivity: Azo compounds can be unstable, and nitro compounds may have explosive potential.[8] It may react violently with strong oxidizing agents and strong bases.[1][3]

This proactive hazard assessment is the foundation of our safety protocols. Every step that follows is designed to minimize exposure and mitigate the risks associated with these assumed properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. Standard laboratory attire is insufficient; comprehensive protection is required.[9][10][11]

Protection Area Required Equipment Specifications & Rationale
Respiratory Certified Chemical Fume HoodPrimary Engineering Control: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[12][13]
N95 or higher rated respiratorSecondary Control: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is any risk of dust generation outside of a fume hood.[1]
Hand Protection Double Nitrile GlovesChemical Resistance: Thin, disposable nitrile gloves offer splash protection but should be changed immediately upon contamination.[4][14] Doubling gloves provides an additional barrier. For prolonged handling, consider thicker, chemically resistant gloves.
Eye/Face Protection Chemical Splash Goggles & Full-Face ShieldSplash and Irritation Hazard: Protects against splashes and airborne particles that can cause severe eye irritation.[1][13][15] Must conform to ANSI Z87.1 standards.
Body Protection Chemical-Resistant Lab Coat or ApronDermal Exposure Prevention: A lab coat that is buttoned and has long sleeves is mandatory to protect the skin.[4][15] An acid-resistant apron provides an additional layer of protection.
Footwear Closed-toe, chemical-resistant shoesSpill and Injury Prevention: Protects against spills and falling objects. Required for all laboratory work.[4][15]

Operational Plan: A Step-by-Step Guide to Safe Handling

Meticulous planning and execution are paramount to ensuring safety during the handling of this compound.

Preparation and Pre-Handling Checklist
  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety data for analogous compounds.[12]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Inspect all PPE for damage or defects before donning.

  • Emergency Equipment Check: Confirm that the safety shower and eyewash station are accessible and operational.

  • Spill Kit Availability: Ensure a spill kit appropriate for solid chemical spills is readily available.

Handling Procedure

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don appropriate PPE prep2 Prepare work area in fume hood prep1->prep2 handle1 Carefully weigh the required amount prep2->handle1 handle2 Keep the container tightly closed when not in use handle1->handle2 post1 Decontaminate work surfaces handle2->post1 post2 Properly doff and dispose of PPE post1->post2 post3 Wash hands thoroughly post2->post3 G cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal collect1 Segregate waste at the point of generation collect2 Use a dedicated, labeled hazardous waste container collect1->collect2 store1 Store in a cool, dry, well-ventilated area collect2->store1 store2 Keep away from incompatible materials store1->store2 dispose1 Arrange for pickup by a licensed waste disposal service store2->dispose1 dispose2 Do not dispose of down the drain or in regular trash dispose1->dispose2

Caption: Disposal Workflow for this compound Waste.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and compatible hazardous waste container. [8]3. Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. [3][5]4. Disposal Method: The recommended method of disposal is incineration at a licensed and approved waste disposal facility. [8]Do not attempt to treat or neutralize the chemical waste in the laboratory.

  • Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations.

By adhering to these comprehensive guidelines, you can foster a safe and responsible laboratory environment, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

  • 4-NITROBENZONITRILE EXTRA PURE. (2022, November 16). Loba Chemie. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). University of Pennsylvania EHRS. [Link]

  • Material Safety Data Sheet - 4-Hydroxy-3-nitrobenzonitrile. Cole-Parmer. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]

  • Safe Chemical Handling / Lab Safety Video Part 5. (2014, March 25). YouTube. [Link]

  • Personal Protective Equipment (PPE) | Chemistry | Wits. (2022, December 12). YouTube. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. [Link]

Sources

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